Yap-tead-IN-2
Description
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Structure
3D Structure
Propriétés
Formule moléculaire |
C25H24ClFN2O4 |
|---|---|
Poids moléculaire |
470.9 g/mol |
Nom IUPAC |
2-[(2S)-2-(aminomethyl)-5-chloro-2-phenyl-3H-1-benzofuran-4-yl]-3-fluoro-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C25H24ClFN2O4/c1-31-11-12-32-20-9-7-16(24(29)30)22(23(20)27)21-17-13-25(14-28,15-5-3-2-4-6-15)33-19(17)10-8-18(21)26/h2-10H,11-14,28H2,1H3,(H2,29,30)/t25-/m1/s1 |
Clé InChI |
DMOHFURXRRTVGP-RUZDIDTESA-N |
Origine du produit |
United States |
Foundational & Exploratory
Yap-tead-IN-2: A Technical Guide to a Novel YAP/TAZ-TEAD Interaction Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), key downstream effectors of this pathway, exert their oncogenic functions primarily through interaction with the TEA domain (TEAD) family of transcription factors. Disrupting the YAP/TAZ-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of Yap-tead-IN-2, a novel small molecule inhibitor that targets the YAP/TAZ-TEAD interaction. This compound, a trisubstituted pyrazole (B372694), represents a first-in-class inhibitor that binds to a cryptic pocket at interface 2 of TEAD. This guide details its discovery, mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization.
Introduction
The Hippo pathway's terminal effectors, YAP and TAZ, are transcriptional co-activators that lack intrinsic DNA-binding ability. They rely on partnering with DNA-binding transcription factors, most notably the TEAD family (TEAD1-4), to regulate the expression of genes involved in cell proliferation, survival, and migration.[1] In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation and activation of YAP/TAZ, subsequent formation of the YAP/TAZ-TEAD complex, and transcription of pro-oncogenic genes such as CTGF, CYR61, AXL, and BIRC5 (survivin).[2][3]
The large and complex nature of the YAP/TAZ-TEAD protein-protein interface has posed a significant challenge for the development of small molecule inhibitors. This compound (also referred to as Compound 6 in its discovery publication) emerged from a structure-based drug design effort targeting this interaction. It is a trisubstituted pyrazole that uniquely binds to a previously unidentified cryptic pocket at interface 2 of TEAD2. This discovery has opened new avenues for the development of direct inhibitors of the YAP/TAZ-TEAD complex.
Discovery and Mechanism of Action
This compound was identified through the synthesis and screening of a series of trisubstituted pyrazoles designed to bind to the hTEAD2 protein. Its discovery revealed a cryptic pocket created by the movement of the phenol (B47542) ring of tyrosine 382 (Y382) at interface 2 of TEAD.
The primary mechanism of action of this compound is the direct inhibition of the protein-protein interaction between YAP/TAZ and TEAD.[2] By binding to interface 2 on TEAD, this compound prevents the association of YAP/TAZ, thereby blocking the formation of the transcriptionally active complex. This leads to the downregulation of TEAD target gene expression and subsequent inhibition of cancer cell proliferation.[2]
References
- 1. Progress with YAP/TAZ-TEAD inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 3. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Yap-tead-IN-2 in the Hippo Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in cancer development and progression. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In their active state, they translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a compelling target for anti-cancer drug development. Yap-tead-IN-2 is a potent small molecule inhibitor that disrupts this critical protein-protein interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the Hippo signaling pathway, and detailed protocols for its experimental validation.
Introduction to the Hippo Signaling Pathway and the YAP/TEAD Interface
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation. When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to initiate a pro-proliferative and anti-apoptotic gene expression program. Key downstream targets of the YAP/TEAD complex include Cyr61, CTGF, AXL, and Survivin. The aberrant activation of the YAP/TEAD transcriptional complex is a hallmark of several cancers.
Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to directly interfere with the binding of YAP and TAZ to TEAD transcription factors. By occupying a key binding pocket on TEAD, this compound allosterically prevents the protein-protein interaction with YAP/TAZ. This disruption effectively abrogates the formation of the active transcriptional complex, leading to the downregulation of target gene expression and subsequent inhibition of cancer cell proliferation.
Yap-tead-IN-2: A Potent Inhibitor of the YAP/TAZ-TEAD Oncogenic Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation, leading to the hyperactivation of the downstream transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ, is a key driver in the initiation and progression of numerous cancers. Nuclear YAP/TAZ associate with the TEAD family of transcription factors (TEAD1-4) to drive a transcriptional program that promotes cell proliferation, survival, and epithelial-mesenchymal transition. The interaction between YAP/TAZ and TEAD is therefore a prime target for anti-cancer drug development. This document provides a comprehensive technical overview of Yap-tead-IN-2, a potent small molecule inhibitor of the YAP/TAZ-TEAD interaction.
Mechanism of Action
This compound, also known as Compound 51, is a YAP/TAZ-TEAD inhibitor that functions by binding to the internal palmitate pocket of TEAD transcription factors. This binding allosterically inhibits the interaction between YAP/TAZ and TEAD, thereby suppressing the transcriptional activity of the TEAD-YAP/TAZ complex. By disrupting this critical protein-protein interaction, this compound effectively downregulates the expression of oncogenic target genes, leading to an inhibition of cancer cell proliferation.
Signaling Pathway Overview
The Hippo-YAP/TAZ signaling pathway is a complex kinase cascade. When the pathway is "on," a series of phosphorylation events leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and subsequent degradation. When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic genes. This compound intervenes at this final step, preventing the formation of the active transcriptional complex.
Caption: Hippo-YAP/TAZ signaling and this compound inhibition.
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The available data is summarized in the table below.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| TEAD Transcriptional Activity | HEK293T | IC50 | 1.2 nM | [1] |
| Cell Proliferation | MDA-MB-231 | IC50 | 4.4 µM | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
TEAD Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the YAP/TAZ-TEAD complex.
Caption: Workflow for a TEAD luciferase reporter assay.
Methodology:
-
Cell Seeding: HEK293T cells are seeded into a 96-well plate at a density that allows for optimal growth and transfection efficiency.
-
Transfection: Cells are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and expression plasmids for YAP and TEAD. A Renilla luciferase plasmid is often co-transfected for normalization.
-
Treatment: After allowing cells to recover and express the transfected plasmids (typically 24 hours), the culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for the inhibition of YAP/TAZ-TEAD activity.
-
Cell Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: Cells are incubated for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Target Gene Expression
This technique is used to determine the effect of this compound on the protein levels of YAP/TAZ-TEAD target genes.
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Treatment and Lysis: MDA-MB-231 cells are treated with this compound for a specified time (e.g., 48 hours).[1] Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (Cyr61, CTGF, AXL, and Survivin). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are then visualized using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a potent and specific inhibitor of the YAP/TAZ-TEAD transcriptional complex. By targeting the palmitate-binding pocket of TEAD, it effectively disrupts the protein-protein interaction essential for oncogenic gene expression. The data presented in this guide demonstrate its ability to inhibit TEAD transcriptional activity and suppress the proliferation of cancer cells. Further investigation, particularly in in vivo models, will be crucial to fully elucidate the therapeutic potential of this promising compound. This technical guide provides a foundational resource for researchers and drug developers working to target the Hippo-YAP/TAZ pathway in cancer.
References
Profiling Target Gene Expression of the YAP-TEAD Inhibitor, Yap-Tead-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to profile the target gene expression of Yap-Tead-IN-2, a potent inhibitor of the YAP/TAZ-TEAD transcriptional complex. This document outlines the mechanism of action, key target genes, and detailed experimental protocols for robust and reproducible data generation.
Introduction to this compound and the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various cancers. The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEA domain (TEAD) family of transcription factors.[2] This interaction drives the expression of genes that promote cell growth and inhibit apoptosis.[1][2]
This compound is a small molecule inhibitor that disrupts the interaction between YAP/TAZ and TEAD, thereby suppressing the transcriptional activity of TEAD.[3] This inhibition leads to a decrease in the expression of key YAP/TAZ-TEAD target genes, ultimately inhibiting cancer cell proliferation.[3]
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of the protein-protein interaction between the transcriptional co-activators YAP/TAZ and the TEAD transcription factors. By preventing this interaction, this compound effectively blocks the assembly of the active transcriptional complex, leading to the downregulation of genes that are critical for cell proliferation and survival.
Quantitative Data on this compound Activity
The following tables summarize the known quantitative data for this compound. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.
| Parameter | Value | Assay Condition | Reference |
| IC₅₀ (TEAD Transcriptional Activity) | 1.2 nM | Not specified | [3] |
| IC₅₀ (Cell Proliferation) | 4.4 µM | MDA-MB-231 cells, 72 hours | [3] |
| Target Protein | Cell Line | Treatment Condition | Effect | Reference |
| Cyr61 | MDA-MB-231 | 1-10 µM, 48 hours | Dose-dependent inhibition | [3] |
| CTGF | MDA-MB-231 | 1-10 µM, 48 hours | Dose-dependent inhibition | [3] |
| AXL | MDA-MB-231 | 1-10 µM, 48 hours | Dose-dependent inhibition | [3] |
| BIRC5 (Survivin) | MDA-MB-231 | 1-10 µM, 48 hours | Dose-dependent inhibition | [3] |
Experimental Protocols
This section provides detailed protocols for profiling the gene expression changes induced by this compound.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) is a suitable model as it is known to be YAP/TAZ-dependent.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., a dose-response range from 1 µM to 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the inhibitor.
-
Replace the culture medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
RNA Extraction and Quality Control
-
RNA Extraction:
-
Lyse the cells directly in the 6-well plates using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity: Evaluate the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA-seq.
-
RNA-Seq and Data Analysis
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the PCR products to obtain the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
-
Bioinformatic Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between the this compound treated and vehicle control groups. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Quantitative Real-Time PCR (qPCR) Validation
qPCR is essential to validate the results obtained from RNA-seq.
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Use a final primer concentration of 10 µM.
-
Perform the reactions in triplicate for each sample and gene.
-
Include a no-template control (NTC) to check for contamination.
-
-
Primer Sequences:
-
Use validated primer pairs for the target genes and a housekeeping gene for normalization (e.g., GAPDH). Commercially available, pre-validated primers are recommended.
-
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| CTGF | TTGCGAAGCTGACCTGGAAGAGAA | AGCTCGGTATGTCTTCATGCTGGT | Commercial Vendor |
| CYR61 | GGAAAAGGCAGCTCACTGAAGC | GGAGATACCAGTTCCACAGGTC | Commercial Vendor |
| ANKRD1 | Sequence not publicly available | Sequence not publicly available | Commercial Vendor |
| BIRC5 | CGCATCTCTACATTCAAG | ATGTTCCTCTCTCGTGAT | [4] |
| GAPDH | GAGTCAACGGATTTGGTCGT | GACAAGCTTCCCGTTCTCAG | Public Database |
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplification product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
To confirm that this compound disrupts the binding of YAP/TEAD to the promoter regions of target genes, a ChIP assay followed by qPCR or sequencing (ChIP-seq) can be performed.
References
Downstream Effects of TEAD Inhibition by Yap-tead-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. Upon translocation to the nucleus, YAP/TAZ bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is a compelling target for anti-cancer drug development. Yap-tead-IN-2 is a potent small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction. This technical guide provides an in-depth overview of the downstream effects of TEAD inhibition by this compound, including its impact on TEAD transcriptional activity, cancer cell proliferation, and the expression of key downstream target genes. Detailed experimental protocols and quantitative data are presented to support further research and development of TEAD inhibitors.
Mechanism of Action
This compound, also identified as compound 51 and compound 6 in various studies, is a potent inhibitor of the protein-protein interaction between YAP/TAZ and TEAD transcription factors.[1] By binding to TEAD, this compound allosterically prevents its association with YAP and TAZ, thereby inhibiting the formation of the active transcriptional complex. This leads to the suppression of TEAD-dependent gene transcription and a subsequent reduction in the expression of oncogenic downstream target genes.
Quantitative Downstream Effects
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data on its effects on TEAD transcriptional activity and cancer cell proliferation.
Table 1: Inhibition of TEAD Transcriptional Activity
| Compound | Assay | IC50 | Reference |
| This compound (Compound 51) | TEAD Transcriptional Activity | 1.2 nM | [1] |
| This compound (Compound 6) | YAP-TEAD Protein-Protein Interaction | 2.7 nM | [1] |
Table 2: Inhibition of Cancer Cell Proliferation
| Cell Line | Compound | Treatment Duration | Assay | IC50 | Reference |
| MDA-MB-231 (Human Breast Cancer) | This compound | 72 hours | Proliferation Assay | 4.4 µM | [1] |
Table 3: Dose-Dependent Inhibition of Downstream Target Protein Expression
| Target Protein | Cell Line | Compound | Treatment Conditions | Effect | Reference |
| Cyr61 | MDA-MB-231 | This compound | 1-10 µM, 48 hours | Dose-dependent inhibition | [1] |
| CTGF | MDA-MB-231 | This compound | 1-10 µM, 48 hours | Dose-dependent inhibition | [1] |
| AXL | MDA-MB-231 | This compound | 1-10 µM, 48 hours | Dose-dependent inhibition | [1] |
| Survivin (BIRC5) | MDA-MB-231 | This compound | 1-10 µM, 48 hours | Dose-dependent inhibition | [1] |
Note: Specific quantitative data on the percentage of inhibition at different concentrations for target protein expression is not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the downstream effects of this compound.
TEAD-Responsive Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of TEAD in response to inhibitors.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MDA-MB-231)
This assay determines the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: MDA-MB-231 human breast cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in their recommended growth medium and incubated overnight.
-
Inhibitor Treatment: The following day, the medium is replaced with fresh medium containing a serial dilution of this compound or vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The luminescent signal is read using a plate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control wells, and the IC50 value is determined by plotting the percentage of cell viability against the log concentration of the inhibitor.
Western Blot Analysis of Downstream Target Proteins
This technique is used to measure the changes in protein levels of TEAD downstream targets after treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: MDA-MB-231 cells are treated with this compound at various concentrations (e.g., 1, 5, 10 µM) for 48 hours. Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for Cyr61, CTGF, AXL, Survivin (BIRC5), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control to determine the relative change in protein expression.
In Vivo Potential
While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, studies with other TEAD inhibitors have demonstrated promising anti-tumor activity in preclinical animal models. For instance, TEAD inhibitors have been shown to induce tumor regression in mouse xenograft models of mesothelioma and cholangiocarcinoma. These studies suggest that targeting the YAP/TAZ-TEAD interaction is a viable therapeutic strategy for cancers with a dysregulated Hippo pathway. Further in vivo studies are necessary to evaluate the therapeutic potential of this compound.
Conclusion
This compound is a potent and specific inhibitor of the YAP/TAZ-TEAD transcriptional complex. It effectively suppresses TEAD-dependent gene expression, leading to the downregulation of key oncogenic proteins and the inhibition of cancer cell proliferation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on targeting the Hippo pathway in cancer. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to advance its potential as a clinical candidate.
References
Structural Basis of Yap-tead-IN-2 Binding to TEAD: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural basis for the inhibition of the YAP-TEAD protein-protein interaction by the small molecule inhibitor, Yap-tead-IN-2. This document details the critical binding interfaces of the YAP-TEAD complex, presents quantitative data on the inhibitory activity of this compound, and outlines the experimental protocols used to characterize this interaction.
Introduction to the Hippo Pathway and the YAP-TEAD Interaction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway.[2] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[3][4] This interaction is critical for activating the transcription of genes that promote cell proliferation and inhibit apoptosis.[1] Dysregulation of the Hippo pathway, leading to hyperactivation of YAP/TAZ-TEAD, is a common driver of cancer development and progression.[2] Therefore, inhibiting the YAP-TEAD interaction has emerged as a promising therapeutic strategy for various cancers.[5]
dot
Caption: The Hippo Signaling Pathway.
The Structural Interface of YAP-TEAD Interaction
The interaction between YAP and TEAD is characterized by a large, flat binding surface, making it a challenging target for small molecule inhibitors.[6] X-ray crystallography studies have revealed three key interfaces that mediate the binding of YAP to the C-terminal YAP-binding domain of TEAD.[3][4]
-
Interface 1: This interface involves the formation of an anti-parallel β-sheet between the N-terminal region of YAP and a β-strand of TEAD.[3]
-
Interface 2: An α-helix in YAP inserts into a hydrophobic groove on the surface of TEAD.[3]
-
Interface 3: This is considered the most critical interface for the stability of the complex. It involves a region of YAP that forms a loop structure, which interacts with a conserved pocket on TEAD.[7]
This compound: A Potent Inhibitor of the YAP-TEAD Interaction
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between YAP and TEAD. While the precise crystal structure of this compound in complex with TEAD is not publicly available, its mechanism of action is understood to be the allosteric inhibition of the YAP-TEAD interaction. It is believed to bind to a pocket on TEAD, inducing a conformational change that prevents the binding of YAP.
Quantitative Data
The inhibitory potency of this compound has been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data available for this inhibitor.
| Parameter | Value | Assay | Target | Reference |
| IC50 | 1.2 nM | TEAD Transcriptional Activity Assay | TEAD | [8] |
| IC50 | 2.7 nM | Protein-Protein Interaction Assay | YAP-TEAD | [9] |
| IC50 | 4.4 µM | Cell Proliferation Assay | MDA-MB-231 cells | [8] |
Experimental Protocols
The characterization of this compound and other YAP-TEAD inhibitors relies on a suite of biophysical and cellular assays. Detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of protein-protein interaction inhibitors.[10]
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a modified allophycocyanin) when they are brought into close proximity. One interacting partner (e.g., TEAD) is labeled with the donor, and the other (e.g., a YAP-derived peptide) is labeled with the acceptor. Inhibition of the interaction leads to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Reconstitute donor-labeled TEAD and acceptor-labeled YAP peptide in the assay buffer to the desired concentrations.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the inhibitor solution to the assay plate.
-
Add 5 µL of the donor-labeled TEAD solution.
-
Add 5 µL of the acceptor-labeled YAP peptide solution.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
dot
Caption: TR-FRET Experimental Workflow.
Fluorescence Polarization (FP) Assay
FP is another homogeneous assay technique well-suited for studying protein-protein interactions and their inhibition.[11]
Principle: This method measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer). When the tracer (e.g., a fluorescently labeled YAP peptide) is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (TEAD), its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to TEAD, causing a decrease in polarization.[12]
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Reconstitute TEAD protein and a fluorescently labeled YAP peptide (e.g., FITC-YAP) in the assay buffer.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure (384-well black plate):
-
Add 10 µL of the inhibitor solution.
-
Add 10 µL of the TEAD protein solution.
-
Add 10 µL of the FITC-YAP peptide solution.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
Calculate the change in millipolarization (mP) units and determine the IC50 value.[13]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14][15]
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (TEAD) in a microcalorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Express and purify TEAD protein to high homogeneity.
-
Dissolve this compound in a buffer identical to the one used for the protein to avoid heats of dilution. This may require a small amount of a co-solvent like DMSO, which must be matched in the protein solution.
-
Thoroughly degas both the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the TEAD solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[16]
-
X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[17]
Principle: A high-quality crystal of the TEAD protein in complex with this compound is grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Protocol (Co-crystallization):
-
Protein-Ligand Complex Formation:
-
Incubate purified TEAD protein with a molar excess of this compound to ensure saturation of the binding site.[18]
-
-
Crystallization Screening:
-
Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) and a wide range of crystallization screens.[19]
-
-
Crystal Optimization and Growth:
-
Optimize the initial crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data.
-
Conclusion
This compound is a potent small molecule inhibitor of the oncogenic YAP-TEAD protein-protein interaction. Its mechanism of action involves binding to the TEAD transcription factor and allosterically preventing its association with the transcriptional coactivator YAP. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of drug discovery and cancer biology who are focused on targeting the Hippo signaling pathway. Further structural studies, particularly the determination of the co-crystal structure of this compound with TEAD, will be invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 13. rsc.org [rsc.org]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Guidelines for the successful generation of protein-ligand complex crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Specificity of Yap-tead-IN-2 for TEAD Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. Its downstream effectors, YAP and TAZ, exert their oncogenic functions primarily through interaction with the TEAD family of transcription factors (TEAD1-4). This interaction has emerged as a compelling target for anti-cancer drug development. Yap-tead-IN-2 is a potent inhibitor of the YAP/TAZ-TEAD interaction. This guide provides a technical overview of this compound, focusing on its inhibitory activity. While specific data on its inhibitory profile against individual TEAD isoforms is not publicly available, this document compiles the existing data and presents representative experimental protocols to aid researchers in this field.
Quantitative Data for this compound
This compound has been identified as a potent inhibitor of the interaction between YAP/TAZ and TEAD. However, detailed public data quantifying the inhibitory activity (e.g., IC50) of this compound against each of the four human TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4) is currently unavailable. The reported inhibitory activity is for the general YAP/TAZ-TEAD interaction.
Table 1: Publicly Available Inhibitory Activity of this compound
| Compound | Target | Assay Type | Reported IC50 (nM) |
| This compound | YAP/TAZ-TEAD Interaction | Biochemical Assay | 1.2[1] |
Note: The specific TEAD isoform(s) used in the assay to determine this IC50 value is not specified in the available documentation.
Signaling Pathway Context
This compound targets the Hippo signaling pathway by disrupting the interaction between the transcriptional co-activators YAP/TAZ and the TEAD transcription factors. This prevents the transcription of downstream genes involved in cell proliferation and survival.
Caption: The Hippo Signaling Pathway and the point of intervention for this compound.
Experimental Protocols
Determining the isoform specificity of a TEAD inhibitor is crucial for understanding its biological effects and potential therapeutic window. While the exact protocol used for this compound is not public, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for this purpose.
Representative Protocol: TR-FRET Assay for YAP-TEAD Isoform Specificity
This protocol describes a generalized method to determine the IC50 of an inhibitor against the interaction of a YAP-derived peptide with each of the four TEAD isoforms.
1. Reagents and Materials:
-
TEAD Isoforms: Purified, recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins (YAP-binding domain), each with an affinity tag (e.g., 6x-His or GST).
-
YAP Peptide: A biotinylated peptide derived from the TEAD-binding domain of human YAP.
-
TR-FRET Donor: Europium (Eu3+) or Terbium (Tb3+) chelate-conjugated anti-tag antibody (e.g., anti-His-Europium).
-
TR-FRET Acceptor: Streptavidin-conjugated fluorophore (e.g., Streptavidin-d2 or APC).
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.5 mM TCEP.
-
Test Compound: this compound serially diluted in DMSO.
-
Assay Plates: Low-volume, 384-well black plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements.
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Also include DMSO-only wells for 'no inhibition' controls and buffer-only wells for 'maximum inhibition' controls.
-
TEAD Isoform Addition: In separate tubes, dilute each of the four TEAD isoforms in assay buffer to the desired final concentration. Add the TEAD isoform solutions to the appropriate wells of the assay plate.
-
Incubation: Gently mix the plate and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the TEAD proteins.
-
YAP Peptide and Detection Reagent Addition: Prepare a mixture of the biotinylated YAP peptide, the anti-tag-Europium (donor), and Streptavidin-fluorophore (acceptor) in assay buffer. Add this mixture to all wells.
-
Final Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the protein-protein interaction and FRET signal to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. The reader will excite the Europium donor and measure emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
3. Data Analysis:
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission.
-
Normalization: Normalize the data using the 'no inhibition' (DMSO) and 'maximum inhibition' (buffer) controls.
-
IC50 Determination: Plot the normalized response against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each TEAD isoform.
Caption: A generalized workflow for a TR-FRET based assay to determine inhibitor potency.
Conclusion
This compound is a highly potent inhibitor of the oncogenic YAP/TAZ-TEAD interaction. While its high potency makes it a valuable research tool and a potential starting point for therapeutic development, a detailed understanding of its specificity across the four TEAD isoforms is critical for predicting its efficacy and potential side effects. The lack of publicly available isoform-specific data highlights an important knowledge gap. The representative experimental protocol provided in this guide offers a framework for researchers to independently assess the TEAD isoform specificity of this and other inhibitors, which is a crucial step in the development of targeted therapies against Hippo pathway-driven cancers.
References
The Role of Yap-tead-IN-2 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers, making it a key target for therapeutic development. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a crucial node for therapeutic intervention. This technical guide focuses on Yap-tead-IN-2, a small molecule inhibitor of the YAP/TAZ-TEAD interaction, and its role in transcriptional regulation.
Mechanism of Action of this compound
This compound, also known as Compound 51, is a potent inhibitor of the protein-protein interaction between YAP/TAZ and TEAD transcription factors. By disrupting this interaction, this compound effectively suppresses the transcriptional activity of TEAD, leading to a downstream reduction in the expression of key oncogenic target genes. This ultimately results in the inhibition of cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
| Parameter | Value | Assay | Reference |
| IC50 (TEAD Transcriptional Activity) | 1.2 nM | TEAD Luciferase Reporter Assay | [1] |
| IC50 (Cell Proliferation) | 4.4 µM | Cell Proliferation Assay (MDA-MB-231 cells) | [1] |
Table 1: In Vitro Efficacy of this compound
| Target Gene | Effect of this compound Treatment | Cell Line | Reference |
| Cyr61 | Inhibition of expression | MDA-MB-231 | [1] |
| CTGF | Inhibition of expression | MDA-MB-231 | [1] |
| AXL | Inhibition of expression | MDA-MB-231 | [1] |
| Survivin (BIRC5) | Inhibition of expression | MDA-MB-231 | [1] |
Table 2: Effect of this compound on TEAD Target Gene Expression
Signaling Pathway and Inhibitor Workflow
The following diagrams illustrate the Hippo signaling pathway and a general workflow for characterizing YAP-TEAD inhibitors like this compound.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the characterization of YAP-TEAD inhibitors.
Experimental Protocols
Disclaimer: The following protocols are generalized examples for the types of assays used to characterize YAP-TEAD inhibitors. The specific parameters for the characterization of this compound are detailed in the primary research publication by Toulotte, et al. (European Journal of Medicinal Chemistry, 2025, 282, 117026), which should be consulted for precise experimental details.
TEAD Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of TEAD in response to an inhibitor.
Materials:
-
HEK293T cells
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Control plasmid with a constitutive reporter (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP)
This assay is used to confirm the disruption of the YAP-TEAD protein-protein interaction by the inhibitor.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-YAP, anti-TEAD, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 4-24 hours).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate a portion of the lysate with anti-YAP antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-TEAD antibody to detect the co-immunoprecipitated TEAD. A decrease in the TEAD signal in the this compound treated sample compared to the control indicates disruption of the interaction.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Complete growth medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Microplate reader
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a low density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation.
Conclusion
This compound is a potent and specific inhibitor of the YAP/TAZ-TEAD interaction, demonstrating significant activity in downregulating TEAD-mediated transcription and inhibiting cancer cell proliferation. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working on targeting the Hippo signaling pathway. Further investigation into the in vivo efficacy and safety profile of this compound and similar compounds will be crucial for their potential translation into clinical applications.
References
The YAP-TEAD Inhibitor, Yap-tead-IN-2, Potently Suppresses Pro-Oncogenic Gene Expression: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor, Yap-tead-IN-2, and its targeted effect on the expression of key downstream effectors of the Hippo signaling pathway: Cysteine-rich angiogenic inducer 61 (Cyr61), Connective tissue growth factor (CTGF), and AXL receptor tyrosine kinase (AXL). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of various cancers. The transcriptional coactivators YAP and TAZ, key downstream effectors of this pathway, interact with the TEAD family of transcription factors to drive the expression of genes implicated in tumor progression and metastasis. This compound is a potent inhibitor of the YAP/TAZ-TEAD interaction, demonstrating significant suppression of TEAD transcriptional activity and the expression of its target genes, including Cyr61, CTGF, and AXL. This guide summarizes the quantitative effects of this compound, details the experimental methodologies for its characterization, and provides visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting the YAP-TEAD Interface
The Hippo pathway, when active, phosphorylates and inactivates the transcriptional coactivators YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[1][2] In many cancers, this pathway is dysregulated, allowing unphosphorylated YAP/TAZ to translocate to the nucleus.[3] Within the nucleus, YAP/TAZ bind to the TEAD family of transcription factors (TEAD1-4), which are DNA-binding platforms.[4][5] This interaction is crucial for the transcription of a battery of pro-oncogenic genes, including those involved in cell proliferation, survival, and migration, such as CYR61, CTGF, and AXL.[4][6][7] this compound functions by directly inhibiting the protein-protein interaction between YAP/TAZ and TEAD.[8] This disruption prevents the formation of the active transcriptional complex, thereby suppressing the expression of downstream target genes.
Quantitative Analysis of this compound Activity
This compound demonstrates potent and dose-dependent inhibition of TEAD transcriptional activity and the expression of its downstream targets. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line | Reference |
| TEAD Transcriptional Activity IC50 | 1.2 nM | - | [8] |
| MDA-MB-231 Cell Proliferation IC50 | 4.4 µM (72h) | MDA-MB-231 | [8] |
| Target Protein | Concentration Range | Treatment Duration | Cell Line | Effect | Reference |
| Cyr61 | 1 - 10 µM | 48 h | MDA-MB-231 | Dose-dependent inhibition | [8] |
| CTGF | 1 - 10 µM | 48 h | MDA-MB-231 | Dose-dependent inhibition | [8] |
| AXL | 1 - 10 µM | 48 h | MDA-MB-231 | Dose-dependent inhibition | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at the desired final concentrations. A vehicle control (solvent alone) is run in parallel.
Western Blotting for Protein Expression Analysis
This protocol is designed to assess the protein levels of Cyr61, CTGF, and AXL following treatment with this compound.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for Cyr61, CTGF, AXL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of CYR61, CTGF, and AXL.
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a qPCR instrument with a SYBR Green-based detection method. Specific primers for CYR61, CTGF, AXL, and a housekeeping gene (e.g., GAPDH or ACTB) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of the YAP-TEAD signaling axis in health and disease. Its ability to potently and selectively inhibit the expression of key downstream targets, Cyr61, CTGF, and AXL, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile. The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and other modulators of the Hippo pathway.
References
- 1. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Hippo transducers TAZ/YAP and their target CTGF in male breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of CYR61 by TGF-β and YAP signaling exerts a counter-suppression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional activators YAP/TAZ and AXL orchestrate dedifferentiation, cell fate, and metastasis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Potential of Yap-tead-IN-2 in Regenerative Medicine: A Technical Guide
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and stem cell biology. Its dysregulation is implicated in a variety of diseases, including cancer. The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog TAZ, are potent transcriptional co-activators that, when translocated to the nucleus, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation and survival.[1][2] The pharmacological modulation of the YAP/TAZ-TEAD interaction, therefore, presents a promising therapeutic strategy for a range of pathological conditions.[3]
Yap-tead-IN-2 is a highly potent small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction, with a reported IC50 of 1.2 nM for the suppression of TEAD transcriptional activity.[4] By disrupting this key interaction, this compound effectively downregulates the expression of YAP/TAZ-TEAD target genes, such as CYR61, CTGF, AXL, and BIRC5 (Survivin), leading to the inhibition of cell proliferation.[4] While the initial research on this compound has predominantly focused on its anti-cancer properties, its mechanism of action holds significant promise for applications in regenerative medicine. This technical guide will provide an in-depth overview of this compound, its mechanism of action, and its potential utility in the field of tissue regeneration and stem cell-based therapies.
The Hippo Signaling Pathway and this compound Mechanism of Action
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[1] In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, initiating a pro-proliferative and anti-apoptotic gene expression program.[5] Dysregulation leading to a sustained "Hippo-off" state is a hallmark of various cancers.[6]
This compound directly targets the interaction between YAP/TAZ and TEAD, preventing the formation of the transcriptional complex necessary for target gene expression.[4] This intervention effectively mimics a "Hippo-on" state, regardless of the upstream signaling status of the pathway.
Quantitative Data for this compound
The majority of currently available quantitative data for this compound pertains to its efficacy in cancer cell lines. This data provides a strong foundation for its mechanism of action and potency.
| Parameter | Cell Line | Value | Reference |
| IC50 (TEAD Transcriptional Activity) | - | 1.2 nM | [4] |
| IC50 (Cell Proliferation) | MDA-MB-231 (Breast Cancer) | 4.4 µM (72h) | [4] |
| Inhibition of Target Gene Expression | MDA-MB-231 (Breast Cancer) | Dose-dependent inhibition (1-10 µM, 48h) of Cyr61, CTGF, AXL, and BIRC5 | [4] |
Potential of this compound in Regenerative Medicine
The role of YAP/TAZ signaling in tissue regeneration and stem cell biology is a burgeoning field of research. YAP/TAZ activity has been shown to be crucial for the proliferation of stem and progenitor cells, and its modulation can influence cell fate decisions.[2][7] For instance, activation of YAP can promote cardiac regeneration after myocardial infarction and is implicated in the repair of liver and intestinal tissues.[4][8][9]
Given that this compound can precisely control the activity of the YAP/TAZ-TEAD transcriptional complex, it has the potential to be a powerful tool in regenerative medicine. By transiently modulating YAP/TAZ activity, it may be possible to guide stem cell differentiation, promote the proliferation of specific progenitor cell populations, and enhance tissue repair.
Below is a proposed table outlining the types of quantitative data that would be essential to evaluate the efficacy of this compound in various regenerative medicine contexts.
| Application | Model System | Key Parameters to Measure | Potential Outcome with this compound |
| Cardiac Regeneration | iPSC-derived Cardiomyocytes; Mouse model of myocardial infarction | - % of proliferating cardiomyocytes (e.g., Ki67+)- Infarct size reduction (%)- Improvement in cardiac function (e.g., ejection fraction) | Transient inhibition may promote cardiomyocyte dedifferentiation and proliferation, leading to enhanced repair. |
| Neural Regeneration | Neural stem cell cultures; Spinal cord injury model | - Neurogenesis and gliogenesis markers- Axonal regrowth length- Functional recovery scores | Timed administration could influence neural stem cell fate and promote a pro-regenerative environment. |
| Liver Regeneration | Liver organoids; Partial hepatectomy model | - Hepatocyte proliferation rate- Liver-to-body weight ratio recovery- Serum markers of liver function (e.g., ALT, AST) | Modulation of YAP activity could enhance the regenerative capacity of hepatocytes and cholangiocytes. |
| Stem Cell Differentiation | Directed differentiation of iPSCs | - Efficiency of differentiation into target cell type (%)- Expression levels of lineage-specific markers- Functional assays of differentiated cells | Precise temporal control of YAP/TEAD inhibition could improve the yield and purity of specific cell lineages. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound in both cancer and regenerative medicine research.
TEAD Luciferase Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on TEAD transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
This compound
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the IC50 value of this compound by plotting the normalized luciferase activity against the log of the inhibitor concentration.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to measure the effect of this compound on the mRNA levels of YAP/TAZ-TEAD target genes.[10]
Materials:
-
Target cells (e.g., MDA-MB-231 or relevant stem/progenitor cells)
-
This compound
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound or vehicle control for the desired time period (e.g., 24-48 hours).
-
Isolate total RNA from the cells using TRIzol or a similar method.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with primers specific for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Directed Differentiation of iPSCs to Cardiomyocytes
This protocol provides a framework for testing the effect of this compound on the efficiency of cardiac differentiation.[11]
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
Matrigel
-
mTeSR1 medium
-
RPMI 1640 medium with B27 supplement (minus insulin)
-
CHIR99021 (GSK3 inhibitor)
-
IWP2 (Wnt inhibitor)
-
This compound
-
Antibodies for flow cytometry or immunofluorescence (e.g., anti-cardiac troponin T)
Protocol:
-
Culture iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
To initiate differentiation, treat confluent iPSCs with a high concentration of CHIR99021 in RPMI/B27 (minus insulin) for 24-48 hours to induce mesoderm.
-
On day 3, replace the medium with RPMI/B27 (minus insulin) containing IWP2 to specify cardiac mesoderm.
-
This compound can be added at specific time windows during this process to assess its effect on cardiac progenitor proliferation and differentiation.
-
From day 7 onwards, maintain the cells in RPMI/B27 (with insulin). Beating cardiomyocytes should be visible between days 8 and 12.
-
At the end of the differentiation protocol, quantify the percentage of cardiomyocytes by flow cytometry or immunofluorescence using an antibody against a cardiac-specific marker like cardiac troponin T.
Organoid Formation Assay
This assay can be used to evaluate the impact of this compound on the self-organization and growth of tissue-specific stem cells.[12]
Materials:
-
Primary tissue-derived stem cells or iPSC-derived progenitors
-
Matrigel or other basement membrane extract
-
Organoid growth medium specific to the tissue of interest
-
This compound
-
Microscope for imaging
Protocol:
-
Isolate and prepare a single-cell suspension of the desired stem or progenitor cells.
-
Resuspend the cells in Matrigel on ice.
-
Plate droplets of the cell-Matrigel suspension into pre-warmed culture plates.
-
After the Matrigel has polymerized, add organoid growth medium containing different concentrations of this compound or vehicle control.
-
Culture the organoids for a period of days to weeks, replacing the medium every 2-3 days.
-
Monitor organoid formation, size, and morphology using brightfield microscopy.
-
At the end of the experiment, organoids can be fixed, sectioned, and stained for lineage-specific markers or lysed for molecular analysis.
This compound is a potent and specific inhibitor of the YAP/TAZ-TEAD transcriptional complex. While its initial characterization has focused on its therapeutic potential in cancer, its ability to modulate a key signaling pathway in stem cell biology and tissue regeneration opens up exciting new avenues for its application in regenerative medicine. The experimental protocols and frameworks outlined in this technical guide provide a roadmap for researchers to explore the potential of this compound in stimulating tissue repair and guiding cell fate. Further research is warranted to generate the quantitative data needed to translate the promise of this compound into novel regenerative therapies.
References
- 1. Context-dependent transcriptional regulations of YAP/TAZ in stem cell and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of YAP/TAZ in Cell Lineage Fate Determination and Related Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proliferation of hepatic stellate cells, mediated by YAP and TAZ, contributes to liver repair and regeneration after liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Producing tissue specific stem cells for regeneration: how YAP/TAZ may prove useful - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippo pathway effector Yap promotes cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Hippo–YAP/TAZ Signaling Pathway in Intestinal Self-Renewal and Regeneration After Injury [frontiersin.org]
- 10. stemcell.com [stemcell.com]
- 11. Small Molecule-Mediated Directed Differentiation of Human Embryonic Stem Cells Toward Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Yap-tead-IN-2: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yap-tead-IN-2, also known as YAP/TAZ-TEAD-IN-2 or Compound 51, is a potent and specific small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction.[1] The Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[2][3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes involved in cell proliferation and survival.[2][3] Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD transcriptional program are implicated in the development and progression of various cancers.[2][4] this compound offers a powerful tool for investigating the biological functions of the YAP/TAZ-TEAD axis and for exploring its therapeutic potential. This technical guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound functions by directly disrupting the interaction between YAP/TAZ and TEAD transcription factors.[1] This inhibition prevents the recruitment of YAP/TAZ to the TEAD transcriptional complex, thereby suppressing the expression of downstream target genes that promote cell proliferation and inhibit apoptosis, such as Cysteine-rich angiogenic inducer 61 (Cyr61), Connective tissue growth factor (CTGF), AXL receptor tyrosine kinase (AXL), and Survivin.[1] Structural studies of the YAP-TEAD interaction have revealed key interfaces that are critical for their binding.[5] While the precise binding site of this compound on TEAD has not been explicitly detailed in the provided search results, it is known to effectively inhibit TEAD transcriptional activity.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound (Compound 51).
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| TEAD Transcriptional Activity | IC50 | 1.2 nM | - | [1] |
| Cell Proliferation | IC50 | 4.4 µM | MDA-MB-231 | [1] |
Table 2: Effect of this compound on YAP/TAZ-TEAD Target Gene and Protein Expression
| Target | Effect | Concentration Range | Time Point | Cell Line | Reference |
| Cyr61 | Inhibition | 1-10 µM | 48 h | MDA-MB-231 | [1] |
| CTGF | Inhibition | 1-10 µM | 48 h | MDA-MB-231 | [1] |
| AXL | Inhibition | 1-10 µM | 48 h | MDA-MB-231 | [1] |
| BIRC5 (Survivin) | Inhibition | 1-10 µM | 48 h | MDA-MB-231 | [1] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway relevant to the action of this compound is the Hippo pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Yap-tead-IN-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yap-tead-IN-2 is a potent small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) family of transcription factors. The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation, often leading to the nuclear translocation and activation of the transcriptional coactivators YAP and TAZ, is implicated in the development and progression of various cancers. YAP and TAZ lack DNA-binding domains and exert their transcriptional control by binding to TEAD transcription factors. By inhibiting the YAP/TAZ-TEAD interaction, this compound effectively suppresses the transcription of pro-proliferative and anti-apoptotic target genes, making it a valuable tool for cancer research and a promising therapeutic candidate.
These application notes provide detailed protocols for utilizing this compound in a range of in vitro studies to investigate its anti-cancer properties.
Mechanism of Action
This compound functions by directly binding to TEAD, which prevents the association of YAP and TAZ. This disruption of the YAP/TAZ-TEAD transcriptional complex leads to the downregulation of target genes that drive cell proliferation and survival, such as Cysteine-rich angiogenic inducer 61 (CYR61), Connective tissue growth factor (CTGF), AXL receptor tyrosine kinase (AXL), and Survivin (BIRC5).
Figure 1: Simplified signaling pathway of the Hippo pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and similar YAP-TEAD inhibitors.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | TEAD Transcriptional Activity | - | 1.2 nM | [1] |
| This compound | Cell Proliferation | MDA-MB-231 | 4.4 µM | [1] |
| Unnamed Pan-TEAD inhibitor | TEAD Transcriptional Activity | H226 | - | [2] |
| Unnamed Pan-TEAD inhibitor | Cell Proliferation (Colony Formation) | H226 | Dose-dependent inhibition | [2] |
| Unnamed Pan-TEAD inhibitor | MCF7 cell EC50 | MCF7 | 1.6 nM | [2] |
Experimental Protocols
Cell Culture
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and H226 (human lung squamous cell carcinoma) are commonly used cell lines with active YAP/TAZ signaling.
-
Culture Medium: Refer to the cell line supplier's recommendations. For MDA-MB-231, RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) is typically used.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Figure 2: Workflow for the preparation of this compound solutions for in vitro experiments.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
96-well cell culture plates
-
MDA-MB-231 cells
-
This compound
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of YAP/TAZ-TEAD Target Genes
This protocol is used to assess the effect of this compound on the protein expression levels of downstream target genes.
Materials:
-
6-well cell culture plates
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies against Cyr61, CTGF, AXL, Survivin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
TEAD Transcriptional Activity Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of TEAD.
Materials:
-
Cell line (e.g., HEK293T or a cancer cell line of interest)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of TEAD transcriptional activity relative to the vehicle control and determine the IC50 value.
Figure 3: General experimental workflow for in vitro studies using this compound.
Troubleshooting
-
Low Potency: Ensure the this compound is fully dissolved and that the final DMSO concentration is not affecting the cells. Verify the activity of the YAP/TAZ pathway in the chosen cell line.
-
High Background in Western Blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Variable Luciferase Readings: Optimize transfection efficiency and ensure consistent cell seeding density. Normalize to a co-transfected control reporter.
Conclusion
This compound is a powerful research tool for investigating the role of the Hippo-YAP/TAZ-TEAD signaling axis in cancer biology. The protocols outlined in these application notes provide a framework for characterizing the in vitro anti-cancer effects of this inhibitor. These studies are crucial for the preclinical evaluation of this compound and for advancing our understanding of Hippo pathway-targeted cancer therapies.
References
Recommended Yap-tead-IN-2 concentration for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yap-tead-IN-2 is a potent small-molecule inhibitor that disrupts the protein-protein interaction between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) family of transcription factors.[1][2][3] The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4][5] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival.[3][6] Dysregulation of this pathway is implicated in the development and progression of various cancers, making the YAP-TEAD interaction a compelling therapeutic target.[6][7]
This compound specifically blocks the YAP/TAZ-TEAD interface, thereby suppressing the transcriptional activity of TEAD and inhibiting the expression of downstream target genes such as CTGF, CYR61, AXL, and BIRC5 (Survivin).[1][8] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathway for utilizing this compound in cell culture experiments.
Mechanism of Action: Hippo-YAP Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates YAP and TAZ.[5][6] This phosphorylation leads to their sequestration in the cytoplasm by 14-3-3 proteins, preventing their nuclear entry and subsequent interaction with TEAD.[4][7] In many cancer cells, the Hippo pathway is inactivated, leading to the nuclear accumulation of YAP/TAZ and activation of TEAD-mediated transcription.[9] this compound acts downstream in this pathway, directly preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex in the nucleus.
Caption: The Hippo-YAP signaling pathway and the inhibitory action of this compound.
Recommended Concentrations for Cell Culture
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the effective concentration for your specific model system. The table below summarizes reported concentrations from the literature.
| Cell Line | Assay Type | Treatment Duration | Effective Concentration / IC50 | Reference |
| MDA-MB-231 (Breast Cancer) | TEAD Transcriptional Activity | - | IC50: 1.2 nM | [1] |
| Cell Proliferation | 72 hours | IC50: 4.4 µM | [1] | |
| Target Protein Expression (Western Blot) | 48 hours | 1 - 10 µM | [1] | |
| MCF7 (Breast Cancer) | Cell Viability | - | EC50: 1.6 nM | [10] |
| NCI-H226 (Mesothelioma) | Colony Formation | - | Dose-dependent inhibition observed | [10] |
| Various (Osteosarcoma, MPNST, Neuroblastoma, Glioblastoma) | Cell Proliferation (MTS Assay) | - | Inhibition observed starting at 10 µM | [11] |
Experimental Protocols
General Workflow for Cell-Based Assays
A typical workflow for evaluating the effect of this compound involves cell seeding, treatment with the inhibitor, and subsequent analysis using a relevant cellular assay.
Caption: General experimental workflow for studying the effects of this compound.
Protocol 1: Cell Viability using MTT Assay
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Analysis of Target Gene Expression by Western Blot
This protocol determines the effect of this compound on the protein levels of YAP-TEAD target genes like CTGF, Cyr61, or Survivin.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CTGF, anti-Cyr61, anti-Survivin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 48 hours.[1]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein bands to the loading control. Compare the expression levels in treated samples to the vehicle control to determine the effect of the inhibitor.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What is the Hippo-YAP/TAZ tumor-suppressor pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 11. pubs.acs.org [pubs.acs.org]
Yap-tead-IN-2 treatment duration for optimal results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yap-tead-IN-2 is a potent small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ, with the TEA domain (TEAD) family of transcription factors, is a key driver in the development and progression of various cancers. This compound disrupts the formation of the YAP/TAZ-TEAD complex, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and migration. These application notes provide a summary of the available data and generalized protocols for the use of this compound in in vitro studies.
Mechanism of Action
This compound functions by inhibiting the interaction between YAP/TAZ and TEAD transcription factors. This disruption prevents the recruitment of the transcriptional machinery to the promoters of YAP/TAZ-TEAD target genes, leading to the suppression of their expression. The inhibitor has been shown to suppress the transcriptional activity of TEAD with a half-maximal inhibitory concentration (IC50) of 1.2 nM.[1]
Figure 1: Simplified signaling pathway of the Hippo-YAP-TEAD axis and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in the MDA-MB-231 human breast cancer cell line.
Table 1: Inhibition of Cell Proliferation
| Cell Line | Treatment Duration | IC50 |
| MDA-MB-231 | 72 hours | 4.4 µM[1] |
Table 2: Inhibition of Target Protein Expression
| Cell Line | Treatment Duration | Concentration Range | Target Proteins Inhibited |
| MDA-MB-231 | 48 hours | 1-10 µM[1] | Cyr61, CTGF, AXL, BIRC5 (Survivin)[1] |
Experimental Protocols
The following are generalized protocols for assessing the in vitro effects of this compound. Optimal conditions may vary depending on the cell line and experimental objectives.
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on cancer cell proliferation.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dilution.
-
Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2: Experimental workflow for a cell proliferation assay with this compound.
Protocol 2: Western Blot Analysis of Target Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of YAP/TAZ-TEAD target proteins.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cyr61, anti-CTGF, anti-AXL, anti-BIRC5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for the desired duration (e.g., 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Optimal Treatment Duration
Based on the available data for this compound, the following treatment durations have been shown to be effective for specific endpoints:
-
Inhibition of target protein expression: A treatment duration of 48 hours is recommended for observing a significant reduction in the expression of Cyr61, CTGF, AXL, and BIRC5.[1]
-
Inhibition of cell proliferation: For assessing the anti-proliferative effects and determining the IC50 value, a treatment duration of 72 hours is suggested.[1]
It is important to note that the optimal treatment duration can be cell-type specific and may need to be determined empirically for each experimental system. Time-course experiments are recommended to identify the most appropriate time points for the desired readouts.
Disclaimer
The information provided in these application notes is based on currently available data and is intended for research use only. The protocols provided are generalized and may require optimization for specific experimental conditions. Researchers should consult the primary literature and perform their own validation experiments.
References
Application Notes and Protocols: The Use of Yap-tead-IN-2 in MDA-MB-231 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers, including breast cancer. The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog transcriptional co-activator with PDZ-binding motif (TAZ), act as transcriptional co-activators. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.
In many cancers, including the triple-negative breast cancer cell line MDA-MB-231, the Hippo pathway is dysregulated, leading to the constitutive activation of YAP/TAZ. This makes the YAP-TEAD interaction a promising target for therapeutic intervention. Yap-tead-IN-2 is a potent small molecule inhibitor that disrupts the interaction between YAP/TAZ and TEAD, thereby suppressing TEAD-dependent gene transcription and inhibiting cancer cell proliferation.
These application notes provide detailed protocols for the use of this compound in MDA-MB-231 cells, along with a summary of its effects on cell viability and target gene expression.
Data Presentation
Quantitative Analysis of this compound Activity in MDA-MB-231 Cells
| Parameter | Value | Cell Line | Duration | Reference |
| IC50 (TEAD Transcriptional Activity) | 1.2 nM | - | - | [1] |
| IC50 (Cell Proliferation) | 4.4 µM | MDA-MB-231 | 72 hours | [1] |
Inhibition of YAP/TAZ-TEAD Target Gene and Protein Expression by this compound in MDA-MB-231 Cells
| Target Gene/Protein | Treatment Concentration | Duration | Effect | Reference |
| Cyr61 | 1-10 µM | 48 hours | Inhibition of expression | [1] |
| CTGF | 1-10 µM | 48 hours | Inhibition of expression | [1] |
| AXL | 1-10 µM | 48 hours | Inhibition of expression | [1] |
| Survivin (BIRC5) | 1-10 µM | 48 hours | Inhibition of expression | [1] |
Signaling Pathway and Experimental Workflow
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in MDA-MB-231 cells.
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-231 Cells
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
DMEM, high glucose (Gibco, Cat. No. 11965092)
-
Fetal Bovine Serum (FBS), heat-inactivated (Gibco, Cat. No. 10270106)
-
Penicillin-Streptomycin (10,000 U/mL) (Gibco, Cat. No. 15140122)
-
0.25% Trypsin-EDTA (Gibco, Cat. No. 25200056)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Gibco, Cat. No. 10010023)
-
Cell culture flasks (e.g., T-75)
-
Cell culture dishes/plates
Protocol:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer once with PBS. c. Add 2-3 mL of Trypsin-EDTA to a T-75 flask and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin with 7-8 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete medium and re-plate at the desired density.
Cell Viability (MTT) Assay
Materials:
-
MDA-MB-231 cells
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-Cyr61, anti-CTGF, anti-AXL, anti-Survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1, 5, 10 µM) or vehicle control for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like GAPDH to normalize protein levels.
Immunofluorescence
Materials:
-
MDA-MB-231 cells
-
This compound
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-YAP/TAZ)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Seed MDA-MB-231 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary antibody against YAP/TAZ overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of YAP/TAZ using a fluorescence microscope.
Quantitative Real-Time PCR (qPCR)
Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well cell culture plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound (e.g., 1, 5, 10 µM) or vehicle control for 48 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green Master Mix and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Conclusion
This compound is a potent inhibitor of the YAP-TEAD interaction, demonstrating significant anti-proliferative effects in the MDA-MB-231 triple-negative breast cancer cell line. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound. The provided data on its efficacy and the detailed experimental procedures will aid in the design and execution of further preclinical studies to evaluate the therapeutic potential of targeting the Hippo-YAP/TAZ-TEAD pathway in breast cancer.
References
Protocol for In Vivo Efficacy Assessment of Yap-tead-IN-2
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of the Hippo pathway. In many cancers, hyperactivation of YAP/TAZ leads to their nuclear translocation and interaction with the TEAD family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.
Yap-tead-IN-2 is a small molecule inhibitor designed to disrupt the protein-protein interaction between YAP/TAZ and TEAD.[1] By preventing this interaction, this compound aims to suppress the transcriptional activity of the YAP/TAZ-TEAD complex, thereby inhibiting the growth of YAP/TAZ-dependent tumors. This document provides a comprehensive protocol for evaluating the in vivo efficacy of this compound in preclinical mouse models of cancer.
The following protocols outline a general framework for assessing the anti-tumor activity of this compound, including a maximum tolerated dose (MTD) study, a tumor growth inhibition (TGI) xenograft study, and pharmacodynamic (PD) and toxicity analyses. These protocols are intended to be adapted to specific cancer models and research questions.
Signaling Pathway and Inhibitor Mechanism
The Hippo pathway, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[2] In cancer cells with a dysregulated Hippo pathway, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors. This complex then initiates the transcription of target genes such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61), which promote cell proliferation and survival.[2][3] this compound acts by directly binding to TEAD and preventing its interaction with YAP/TAZ, thus inhibiting the downstream oncogenic signaling.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 for oral administration)
-
Healthy, 6-8 week old mice (e.g., BALB/c or C57BL/6)
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the study begins.
-
Group Assignment: Randomly assign mice to several dose groups (e.g., 3-5 mice per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent groups. A representative dose range for a similar TEAD inhibitor is 1 to 100 mg/kg, administered orally once daily (PO, QD).[4]
-
Administration: Administer this compound or vehicle for a defined period (e.g., 5-14 consecutive days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily for signs of toxicity (e.g., changes in appearance, behavior, activity levels).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.
Data Presentation:
| Dose Group (mg/kg, PO, QD) | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle | +2.5 | Normal |
| 1 | +2.1 | Normal |
| 10 | +1.8 | Normal |
| 30 | -5.2 | Mild lethargy |
| 100 | -15.7 | Significant lethargy, ruffled fur |
Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.
Experimental Workflow:
Materials:
-
Cancer cell line with known YAP/TAZ activation (e.g., NF2-deficient mesothelioma cell lines like MSTO-211H or NCI-H226)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID)
-
This compound and vehicle
-
Matrigel (optional, to improve tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest and resuspend cells in sterile PBS or serum-free media, optionally mixed 1:1 with Matrigel, to a final concentration of 1-5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (e.g., 8-10 mice per group).
-
Treatment Administration: Administer this compound at predetermined doses (based on the MTD study, e.g., 1, 3, and 10 mg/kg, PO, QD) or vehicle for the duration of the study (e.g., 21-28 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .
Data Presentation:
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | PO, QD | 1850 ± 210 | - | +3.1 |
| This compound (1 mg/kg) | PO, QD | 1250 ± 180 | 32.4 | +2.5 |
| This compound (3 mg/kg) | PO, QD | 780 ± 150 | 57.8 | +1.9 |
| This compound (10 mg/kg) | PO, QD | 350 ± 95 | 81.1 | -2.3 |
Pharmacodynamic (PD) Analysis
Objective: To confirm target engagement by assessing the modulation of YAP-TEAD target gene expression in tumor tissue.
Procedure:
-
Sample Collection: At the end of the efficacy study, or in a separate satellite group of tumor-bearing mice, collect tumor tissues at various time points after the final dose (e.g., 2, 8, and 24 hours).
-
Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for RNA and protein extraction. Fix the remaining tumor tissue in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from frozen tumor tissue using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for YAP-TEAD target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the data using the ΔΔCT method to determine the fold change in gene expression relative to the vehicle-treated group.
-
-
Western Blotting:
-
Prepare protein lysates from frozen tumor tissue.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against YAP, TEAD, and downstream targets (CTGF, CYR61), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Data Presentation:
| Treatment Group (10 mg/kg) | Time Post-Dose | CTGF mRNA Fold Change (vs. Vehicle) | CYR61 mRNA Fold Change (vs. Vehicle) |
| This compound | 2 hours | 0.25 | 0.30 |
| This compound | 8 hours | 0.45 | 0.50 |
| This compound | 24 hours | 0.80 | 0.85 |
In Vivo Toxicity Assessment
Objective: To monitor for any adverse effects of this compound treatment during the efficacy study.
Procedure:
-
Clinical Observations: Conduct daily cage-side observations for any signs of morbidity, including changes in posture, activity, breathing, and grooming.
-
Body Weight: Measure and record the body weight of each mouse at least twice a week. A body weight loss of more than 20% is a common humane endpoint.
-
Post-mortem Analysis: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological analysis to identify any potential organ-specific toxicities.
-
Clinical Pathology: Collect blood samples via cardiac puncture at the terminal endpoint for a complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function parameters.
Data Presentation:
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Hematology | ||
| White Blood Cells (K/µL) | 8.5 ± 1.2 | 8.2 ± 1.5 |
| Red Blood Cells (M/µL) | 9.2 ± 0.8 | 9.0 ± 0.9 |
| Platelets (K/µL) | 1100 ± 150 | 1050 ± 180 |
| Serum Chemistry | ||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 40 ± 10 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 15 | 85 ± 18 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 22 ± 4 | 25 ± 5 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 |
Disclaimer: This document provides a general framework. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals and under an approved animal care and use protocol. The specific doses, schedules, and models should be optimized based on the characteristics of this compound and the research objectives.
References
- 1. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vivacetherapeutics.com [vivacetherapeutics.com]
Application Notes and Protocols for Reporter Assays Measuring YAP-TEAD Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing reporter assays to measure the activity of the YAP-TEAD transcriptional complex, a critical nexus in the Hippo signaling pathway. The information herein is designed to guide researchers in the screening and characterization of inhibitors, such as YAP-TEAD-IN-2 and other similar small molecules.
Introduction to YAP-TEAD Reporter Assays
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. Dysregulation of the Hippo pathway, leading to hyperactivity of the YAP-TEAD complex, is a common feature in many cancers.
Reporter assays are a fundamental tool for studying YAP-TEAD activity and for the discovery of potential therapeutic inhibitors. These assays typically employ a reporter gene, such as luciferase, under the control of a synthetic promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of the YAP-TEAD interaction or downstream transcriptional activation results in a quantifiable decrease in reporter gene expression.
Key Reporter Assay Systems
Several types of reporter assays are commonly used to measure YAP-TEAD activity:
-
Luciferase-Based Reporter Assays: These are the most common type of reporter assay for high-throughput screening. They utilize a firefly luciferase gene driven by a TEAD-responsive promoter. The amount of light produced upon addition of a substrate is proportional to the level of YAP-TEAD transcriptional activity.[1][2]
-
Gal4-TEAD Reporter Assays: This system uses a fusion protein consisting of the DNA-binding domain of the yeast GAL4 protein and the YAP-binding domain of a TEAD protein.[1] This fusion protein activates a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS). This assay is particularly useful for specifically measuring the disruption of the YAP-TEAD interaction.
-
NanoLuc® Bioluminescence Complementation Assay: This assay is based on the engineered NanoLuciferase which is split into two fragments, SmBit and LgBit. These fragments are fused to YAP and TEAD, respectively. If YAP and TEAD interact, the fragments come into close proximity, reconstituting a functional luciferase enzyme and generating a luminescent signal. This allows for the direct measurement of the YAP-TEAD protein-protein interaction in living cells.
Data Presentation: Inhibitor Activity in Reporter Assays
Table 1: Activity of TEAD-YAP Inhibitors in 8xGTIIC-Luciferase Reporter Assay
| Compound | Cell Line | IC50 (µM) | Reference |
| MGH-CP1 | HEK293T | 1.68 | [3] |
| MGH-CP12 | HEK293T | 0.91 | [3] |
| BAY-856 | MDA-MB-231 | 0.056 | [4] |
Table 2: Activity of TEAD-YAP Inhibitors in Gal4-TEAD Reporter Assay
| Compound | Target | IC50 (µM) | Reference |
| MGH-CP12 | Gal4-TEAD2-YAP | 0.302 | [3] |
Mandatory Visualizations
Hippo Signaling Pathway and Point of Inhibition
Caption: The Hippo pathway and the inhibitory action of YAP-TEAD inhibitors.
Experimental Workflow for a Luciferase Reporter Assay
Caption: Step-by-step workflow for a dual-luciferase reporter assay.
Experimental Protocols
Protocol 1: 8xGTIIC-Luciferase Reporter Assay for YAP-TEAD Activity
This protocol is adapted from standard procedures for dual-luciferase reporter assays.[5]
Materials:
-
HEK293T or MCF10A cells
-
DMEM or appropriate cell culture medium with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or other suitable transfection reagent
-
pGL3b-8XGTIIC firefly luciferase reporter plasmid[6]
-
pRL-TK Renilla luciferase control plasmid
-
This compound or other test compounds
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T or MCF10A cells in a white, opaque 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of 8xGTIIC-luciferase plasmid and 10 ng of pRL-TK Renilla plasmid in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature.
-
Add 50 µL of the complex to each well containing cells and medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the transfection medium from the cells and add 100 µL of medium containing the desired concentration of the test compound or vehicle control.
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Assay Reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Confirmation of YAP-TEAD Interaction Inhibition using Co-Immunoprecipitation
This protocol can be used to validate hits from reporter assays by directly assessing the protein-protein interaction.[7]
Materials:
-
HEK293T cells
-
Plasmids expressing tagged YAP (e.g., FLAG-YAP) and TEAD (e.g., HA-TEAD)
-
Transfection reagent
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody or beads
-
Anti-HA antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection and Treatment:
-
Transfect HEK293T cells with plasmids encoding tagged YAP and TEAD.
-
After 24 hours, treat the cells with the test compound or vehicle for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated TEAD.
-
The input lysates should also be run on the gel to confirm the expression of both tagged proteins.
-
A reduction in the amount of co-immunoprecipitated HA-TEAD in the presence of the inhibitor compared to the vehicle control indicates a disruption of the YAP-TEAD interaction.
References
- 1. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. YAP/TAZ enhances P-body formation to promote tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Yap-Tead-IN-2 Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] The transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ (WWTR1) are the main downstream effectors of this pathway.[1][3] When the Hippo pathway is inactive, YAP/TAZ translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[2][4] Dysregulation of the Hippo pathway and aberrant activation of the YAP/TAZ-TEAD axis are implicated in the development and progression of various cancers.[1][5]
Yap-tead-IN-2 is a potent small molecule inhibitor that disrupts the protein-protein interaction between YAP/TAZ and TEAD.[6] This inhibition suppresses the transcriptional activity of TEAD, leading to a downstream reduction in the expression of target genes that drive tumorigenesis.[6] This document provides detailed protocols for utilizing Western blot analysis to quantify the effects of this compound on key downstream target proteins.
Mechanism of Action
This compound functions by directly interfering with the binding of YAP and TAZ to TEAD transcription factors. This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of oncogenic target genes.
Key Target Proteins
The following proteins are well-characterized downstream targets of the YAP/TAZ-TEAD transcriptional complex and serve as excellent biomarkers for assessing the activity of this compound.
-
Connective Tissue Growth Factor (CTGF/CCN2): A cysteine-rich protein involved in cell adhesion, migration, and proliferation. It is frequently used as an indicator of Hippo pathway activity.[3]
-
Cysteine-rich angiogenic inducer 61 (Cyr61/CCN1): A secreted, extracellular matrix-associated protein that promotes cell proliferation and angiogenesis. It is also a commonly used marker for Hippo pathway activity.[3]
-
AXL Receptor Tyrosine Kinase (AXL): A receptor tyrosine kinase implicated in cell survival, proliferation, and migration.
-
Survivin (BIRC5): A member of the inhibitor of apoptosis (IAP) family of proteins that plays a crucial role in cell division and inhibition of apoptosis.
Quantitative Data Summary
The inhibitory effects of this compound on TEAD transcriptional activity and cancer cell proliferation have been quantified. Additionally, its impact on the expression of key target proteins has been demonstrated.
| Parameter | Cell Line | Concentration/Time | IC50 / Effect | Reference |
| TEAD Transcriptional Activity | - | - | 1.2 nM | [6] |
| Cell Proliferation | MDA-MB-231 | 72 hours | 4.4 µM | [6] |
| Protein Expression Inhibition | MDA-MB-231 | 1-10 µM, 48 hours | Dose-dependent inhibition of Cyr61, CTGF, AXL, and Survivin | [6] |
Signaling Pathway Diagram
The following diagram illustrates the Hippo signaling pathway and the mechanism of inhibition by this compound.
Caption: The Hippo Signaling Pathway and its inhibition by this compound.
Experimental Protocols
Western Blot Workflow Diagram
The diagram below outlines the major steps in the Western blot protocol for analyzing this compound target proteins.
Caption: A typical workflow for Western blot analysis.
Detailed Protocol for Western Blot Analysis
This protocol is optimized for a 6-well plate format. Adjust volumes and reagents accordingly for other formats.
1. Cell Culture and Treatment: a. Seed MDA-MB-231 cells in 6-well plates and grow until they reach 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for 48 hours.
2. Cell Lysis and Protein Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Prepare protein samples by mixing 20-30 µg of total protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load the denatured protein samples and a molecular weight marker into the wells of a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel in MES or MOPS running buffer until the dye front reaches the bottom of the gel.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking: a. Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
7. Primary Antibody Incubation: a. Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. b. Recommended Primary Antibodies and Dilutions:
- anti-CTGF (e.g., Cell Signaling Technology #86641): 1:1000
- anti-Cyr61 (e.g., Cell Signaling Technology #14479): 1:1000
- anti-AXL (e.g., Cell Signaling Technology #8661): 1:1000
- anti-Survivin (e.g., Cell Signaling Technology #2808): 1:1000
- anti-GAPDH or anti-β-Actin (loading control): 1:5000
8. Secondary Antibody Incubation: a. Wash the membrane three times with TBST for 10 minutes each. b. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in blocking buffer for 1 hour at room temperature.
9. Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.
10. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of each target protein band to the intensity of the corresponding loading control band (GAPDH or β-Actin). c. Compare the normalized protein expression levels across different treatment groups to determine the effect of this compound.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Ineffective antibody | Use a new or different validated antibody. Optimize antibody concentration. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Reduce the concentration of primary or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
Western blot analysis is a robust and reliable method for quantifying the dose-dependent effects of this compound on its downstream target proteins. By following the detailed protocols outlined in this document, researchers can effectively assess the efficacy of this inhibitor in modulating the oncogenic output of the Hippo-YAP/TAZ-TEAD signaling pathway. This information is invaluable for both basic research and the preclinical development of novel cancer therapeutics.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo pathway target, YAP, promotes metastasis through its TEAD-interaction domain [dspace.mit.edu]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemistry Staining with Yap-tead-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2] In many cancers, the Hippo pathway is inactivated, leading to the constitutive nuclear localization and activity of YAP/TAZ.
Yap-tead-IN-2 is a potent small molecule inhibitor that disrupts the interaction between YAP/TAZ and TEAD, thereby suppressing the transcriptional activity of TEAD.[2] This inhibition leads to a reduction in the expression of YAP/TAZ target genes, such as Cyr61 and CTGF, and subsequently inhibits cancer cell proliferation.[2] Immunohistochemistry (IHC) is a valuable technique to assess the subcellular localization of YAP, which serves as a surrogate marker for its activity.[2] Increased nuclear localization of YAP is indicative of its active state. This document provides detailed application notes and a protocol for performing IHC staining for YAP in tissues treated with this compound to evaluate the inhibitor's efficacy in modulating YAP's nuclear localization.
Mechanism of Action of this compound
The Hippo pathway, when active, phosphorylates YAP, leading to its sequestration in the cytoplasm and subsequent degradation. In a dysregulated state, dephosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes. This compound functions by directly inhibiting the protein-protein interaction between YAP and TEAD. This disruption prevents the formation of the active transcriptional complex, thereby blocking the downstream signaling cascade that contributes to tumor growth.
Expected Outcomes of this compound Treatment on YAP IHC Staining
Treatment with this compound is expected to disrupt the YAP-TEAD interaction, which may lead to a change in the subcellular localization of YAP. While the inhibitor directly targets the interaction in the nucleus, the downstream effects can influence YAP shuttling dynamics. A potential outcome is a decrease in the nuclear YAP signal and a corresponding increase in the cytoplasmic signal, as the transcriptional program driving cell proliferation is inhibited. Quantitative analysis of IHC staining is crucial to determine the efficacy of the treatment.
| Treatment Group | Expected Nuclear YAP Staining | Expected Cytoplasmic YAP Staining | Interpretation |
| Vehicle Control | High | Low to Moderate | Active YAP signaling, promoting cell proliferation. |
| This compound | Low to Moderate | Moderate to High | Inhibition of YAP-TEAD interaction, leading to reduced pro-proliferative signaling. |
Detailed Protocol for YAP Immunohistochemistry in Paraffin-Embedded Tissues
This protocol is optimized for the detection of YAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Anti-YAP antibody (validated for IHC)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Glass slides
-
Coplin jars
-
Humidified chamber
-
Microscope
Experimental Workflow:
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides to 100% ethanol twice for 3 minutes each.
-
Hydrate through graded ethanol series: 95% and 70% for 3 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).
-
Heat at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides with PBS twice for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS twice for 5 minutes each.
-
-
Blocking:
-
Apply blocking buffer (e.g., 10% normal goat serum in PBS) and incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer.
-
Apply the primary anti-YAP antibody diluted in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS three times for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBS three times for 5 minutes each.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash slides with PBS three times for 5 minutes each.
-
Apply DAB substrate solution and incubate until the desired color intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
-
Counterstaining:
-
Rinse slides with deionized water.
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series (70%, 95%, 100%) for 3 minutes each.
-
Clear in xylene twice for 5 minutes each.
-
Apply a coverslip with mounting medium.
-
Quantitative Analysis of YAP Staining:
A quantitative analysis of YAP nuclear and cytoplasmic staining is essential to evaluate the effect of this compound.
-
Image Acquisition: Capture high-resolution images of stained tissue sections from at least three different fields of view per slide.
-
Scoring:
-
Intensity Score: Score the intensity of nuclear and cytoplasmic staining on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong).
-
Percentage Score: Determine the percentage of positively stained cells (0-100%).
-
H-Score: Calculate an H-score (Histoscore) for a more comprehensive analysis: H-Score = Σ (Intensity Score × Percentage of cells with that intensity). The H-score will range from 0 to 300.
-
-
Statistical Analysis: Compare the H-scores for nuclear and cytoplasmic YAP staining between the vehicle control and this compound treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Troubleshooting:
-
High Background: Inadequate blocking, insufficient washing, or high primary antibody concentration.
-
Weak or No Staining: Inactive primary antibody, insufficient antigen retrieval, or low primary antibody concentration.
-
Non-specific Staining: Cross-reactivity of antibodies or endogenous biotin.
By following this protocol, researchers can effectively utilize immunohistochemistry to visualize and quantify the effects of this compound on YAP localization, providing valuable insights into the therapeutic potential of targeting the YAP-TEAD interaction in cancer.
References
Application Note: Confirming Yap-tead-IN-2 Target Engagement with Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are key downstream effectors of this pathway.[1][2] When the Hippo pathway is inactive, YAP/TAZ translocates to the nucleus and interacts with the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][3] The interaction between YAP and TEAD is a crucial node for the oncogenic activity of the Hippo pathway, making it an attractive target for cancer therapy.
Yap-tead-IN-2 is a small molecule inhibitor designed to disrupt the protein-protein interaction between YAP and TEAD. Confirmation of target engagement is a critical step in the preclinical validation of such inhibitors. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions in their native cellular context. This application note provides a detailed protocol for using Co-IP to confirm that this compound effectively disrupts the YAP-TEAD complex within cancer cells.
Principle of Co-immunoprecipitation
Co-immunoprecipitation is a powerful method to identify and validate protein-protein interactions. The principle involves using an antibody to specifically pull down a target protein ("bait") from a cell lysate. If the bait protein is part of a stable complex, its interacting partners ("prey") will also be pulled down. The entire complex is then captured on antibody-binding beads, washed to remove non-specific proteins, and the components are eluted and analyzed, typically by Western blotting. In the context of this compound, a dose-dependent decrease in the amount of TEAD co-immunoprecipitated with YAP (or vice versa) upon treatment with the inhibitor provides strong evidence of target engagement.
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic retention and degradation of YAP/TAZ.[3] In many cancers, this pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus. There, YAP/TAZ binds to TEAD transcription factors, initiating a transcriptional program that drives cell proliferation and survival.[1] this compound acts by directly interfering with the binding of YAP to TEAD, thereby inhibiting the transcription of downstream target genes.
References
Application Notes and Protocols for Yap-tead-IN-2 in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Yap-tead-IN-2, a potent inhibitor of the YAP-TEAD protein-protein interaction, in preclinical xenograft mouse models of cancer. The protocols outlined below are based on established methodologies for similar small molecule inhibitors targeting the Hippo-YAP signaling pathway and are intended to serve as a detailed resource for in vivo efficacy and pharmacodynamic studies.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.
This compound is a small molecule inhibitor designed to disrupt the interaction between YAP and TEAD, thereby inhibiting the transcription of oncogenic target genes. This document provides detailed protocols for evaluating the anti-tumor efficacy and mechanism of action of this compound in xenograft mouse models.
Mechanism of Action: The Hippo-YAP Signaling Pathway
The Hippo pathway, when active, phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. In many cancers, this pathway is inactivated, resulting in the nuclear accumulation of YAP. This compound directly targets the YAP-TEAD complex, preventing the transcription of downstream target genes such as CTGF and CYR61.
Figure 1: Simplified diagram of the Hippo-YAP signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of YAP/TEAD inhibitors in commonly used xenograft models. While specific data for this compound is limited in publicly available literature, data from structurally similar and mechanistically related compounds are provided for reference.
Table 1: In Vivo Efficacy of YAP/TEAD Inhibitors in Xenograft Models
| Compound | Cancer Model | Mouse Strain | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| YAP/TAZ inhibitor-2 | NCI-H226 (Mesothelioma) | BALB/c nude | 0.5, 2, 5, 50 mg/kg, p.o., daily | 28 days | Dose-dependent anti-tumor activity | [1] |
| Compound [I] | NCI-H226 (Mesothelioma) | Not Specified | 30 and 100 mg/kg, p.o., daily | Not Specified | >100% | [2] |
| IAG933 | MSTO-211H (Mesothelioma) | Nude | 20 mg/kg, p.o., daily | 2 weeks | Near stasis | [3] |
| IAG933 | MSTO-211H (Mesothelioma) | Nude | 240 mg/kg, p.o., daily | 2 weeks | Near-complete regression | [3] |
| GNE-7883 | NCI-H226 (Mesothelioma) | Not Specified | 250 mg/kg, s.c., 4 days on/2 days off | Not Specified | Tumor stasis | |
| GNE-7883 | MSTO-211H (Mesothelioma) | Not Specified | 250 mg/kg, s.c., 4 days on/2 days off | Not Specified | Tumor regression |
Table 2: Pharmacodynamic Modulation of YAP/TEAD Target Genes In Vivo
| Compound | Cancer Model | Target Genes | Modulation | Timepoint | Reference |
| IAG933 | MSTO-211H | CCN1, ANKRD1, CCN2 | Significant downregulation | 24 hours post-dose | [4] |
| VT03989 | Glioblastoma PDX | CTGF, CYR61 | Significant decrease | After 4 days of treatment | |
| NSC682769 | Glioblastoma | CTGF, Cyr61 | Reduced expression | Not Specified |
Experimental Protocols
The following section provides detailed protocols for conducting xenograft studies with this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Working Solution Formulation (for oral administration):
-
A common vehicle for oral administration of similar compounds is a mixture of DMSO, PEG300, and saline.
-
To prepare a formulation containing 5% DMSO and 30% PEG300, first mix the required volume of the this compound stock solution with PEG300.[1]
-
Add saline to the desired final volume and vortex thoroughly to create a homogenous suspension.
-
Example Calculation for a 10 mg/kg dose in a 20 g mouse (dosing volume 100 µL):
-
Dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg
-
Concentration of working solution = 0.2 mg / 0.1 mL = 2 mg/mL
-
To prepare 1 mL of working solution:
-
Volume of 90 mg/mL stock = (2 mg/mL * 1 mL) / 90 mg/mL = 0.022 mL (22 µL)
-
Volume of PEG300 = 30% of 1 mL = 0.3 mL (300 µL)
-
Volume of DMSO = 5% of 1 mL = 0.05 mL (50 µL) - Note: The DMSO from the stock solution contributes to this volume.
-
Adjust the volume of pure DMSO to be added accordingly.
-
Volume of Saline = 1 mL - 0.022 mL - (volume of added pure DMSO) - 0.3 mL
-
-
-
-
Administration:
-
Administer the freshly prepared working solution to mice via oral gavage at the calculated volume.
-
Protocol 2: Xenograft Mouse Model Establishment and Efficacy Study
Figure 2: General workflow for a xenograft mouse model efficacy study.
Materials:
-
Cancer cell line (e.g., NCI-H226, MSTO-211H)
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[5]
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[5]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle control daily via the predetermined route (e.g., oral gavage).
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise, weigh, and photograph the tumors.
-
Protocol 3: Pharmacodynamic Analysis of Tumor Tissue
A. Gene Expression Analysis by RT-qPCR
Materials:
-
Excised tumor tissue
-
RNA stabilization solution (e.g., RNAlater) or liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Sample Collection and Storage:
-
Immediately after excision, place a portion of the tumor in an RNA stabilization solution or snap-freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the tumor tissue using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using primers for CTGF, CYR61, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of target genes in the treated group compared to the vehicle control group.
-
B. Protein Expression Analysis by Immunohistochemistry (IHC)
Materials:
-
Excised tumor tissue
-
10% neutral buffered formalin
-
Paraffin (B1166041) embedding reagents
-
Microtome
-
Primary antibodies against YAP, TAZ, and downstream targets (e.g., Ki67 for proliferation)
-
Secondary antibody and detection system
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissue in paraffin.
-
-
Sectioning and Staining:
-
Cut 4-5 µm sections from the paraffin blocks.
-
Perform antigen retrieval and block endogenous peroxidase activity.[6]
-
Incubate sections with the primary antibody overnight at 4°C.
-
Incubate with the appropriate secondary antibody and use a detection system to visualize the staining.[6]
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of protein expression.
-
Quantify the staining if required using image analysis software.
-
Protocol 4: In Vivo Bioluminescence Imaging (for luciferase-expressing cell lines)
Materials:
-
Xenograft mice with tumors derived from luciferase-expressing cells
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
Procedure:
-
Substrate Administration:
-
Inject mice with D-luciferin (typically 150 mg/kg) via intraperitoneal injection.[7]
-
-
Image Acquisition:
-
Anesthetize the mice and place them in the imaging chamber.
-
Acquire bioluminescence images at the peak emission time (usually 10-15 minutes post-injection).[7]
-
-
Data Analysis:
-
Use the imaging system's software to quantify the bioluminescent signal from the tumor region of interest.
-
Monitor the change in signal intensity over time to assess tumor growth and response to treatment.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound in xenograft mouse models of cancer. By following these detailed methodologies, researchers can effectively assess the anti-tumor efficacy, pharmacodynamic effects, and mechanism of action of this promising therapeutic agent. Careful experimental design and adherence to these protocols will be crucial for obtaining reliable and reproducible data to support the further development of this compound as a novel cancer therapy.
References
- 1. YAP/TAZ inhibitor-2 | YAP | TargetMol [targetmol.com]
- 2. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. trial.medpath.com [trial.medpath.com]
- 5. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. bio.unipd.it [bio.unipd.it]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Yap-tead-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2]
Yap-tead-IN-2 is a potent small molecule inhibitor that disrupts the protein-protein interaction (PPI) between YAP/TAZ and TEAD.[3][4] By preventing the formation of the YAP/TAZ-TEAD transcriptional complex, this compound effectively suppresses the expression of target genes such as CTGF and CYR61, leading to reduced cell proliferation. These characteristics make this compound a valuable tool for studying the Hippo pathway and a potential therapeutic agent for cancers with aberrant YAP/TAZ activity.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, specifically focusing on apoptosis, cell cycle progression, and cell proliferation.
Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway
The core of the Hippo pathway consists of a kinase cascade. When the pathway is active, the MST1/2 kinases phosphorylate and activate LATS1/2 kinases. LATS1/2, in turn, phosphorylate YAP and TAZ, leading to their cytoplasmic sequestration and subsequent degradation. In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes. This compound directly interferes with the binding of YAP/TAZ to TEAD, thereby inhibiting downstream signaling.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of this compound on a cancer cell line with an active Hippo pathway (e.g., MDA-MB-231) after 48 hours of treatment. This data is for illustrative purposes and should be generated experimentally for specific cell lines and conditions.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Group | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 2.5 ± 0.5 | 45.2 ± 2.1 | 30.1 ± 1.5 | 22.2 ± 1.8 |
| This compound (1 µM) | 8.7 ± 1.2 | 60.3 ± 2.5 | 20.5 ± 1.7 | 10.5 ± 1.3 |
| This compound (5 µM) | 15.4 ± 1.8 | 72.1 ± 3.1 | 8.2 ± 1.1 | 4.3 ± 0.9 |
Table 2: Effect of this compound on Apoptosis
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.3 ± 2.2 | 2.1 ± 0.4 | 2.6 ± 0.6 |
| This compound (1 µM) | 85.1 ± 3.1 | 8.9 ± 1.1 | 6.0 ± 0.9 |
| This compound (5 µM) | 70.4 ± 4.5 | 18.2 ± 2.3 | 11.4 ± 1.7 |
Table 3: Effect of this compound on Cell Proliferation
| Treatment Group | Proliferation Index (CFSE) |
| Vehicle Control (DMSO) | 4.2 ± 0.3 |
| This compound (1 µM) | 2.1 ± 0.2 |
| This compound (5 µM) | 0.8 ± 0.1 |
Experimental Protocols & Workflow
The following diagram illustrates a general experimental workflow for analyzing the effects of this compound using flow cytometry.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells (sub-G1 peak).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture and treat cells with this compound and controls for the desired duration.
-
Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the emission in the appropriate channel (typically >600 nm).
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V Binding Buffer (1X)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, APC)
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture and treat cells as described previously.
-
Harvesting: Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately on a flow cytometer.
Protocol 3: Cell Proliferation Assay using CFSE Staining
This protocol measures cell proliferation by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) through successive cell divisions.
Materials:
-
CFSE stock solution (in DMSO)
-
PBS
-
Complete culture medium
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells and wash with PBS.
-
Labeling: Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubation: Incubate for 10-15 minutes at 37°C.
-
Quenching: Stop the staining by adding 5 volumes of ice-cold complete culture medium and incubate on ice for 5 minutes.
-
Washing: Wash the cells 3 times with complete culture medium.
-
Culturing: Resuspend the cells in fresh medium and plate for the experiment. Treat with this compound as required.
-
Harvesting and Analysis: At the desired time points, harvest the cells and analyze them on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize flow cytometry in the study of this compound. By analyzing its impact on apoptosis, cell cycle, and proliferation, a deeper understanding of the cellular consequences of inhibiting the YAP/TAZ-TEAD interaction can be achieved. This will aid in the further characterization of this potent inhibitor and its potential applications in cancer therapy.
References
Application Note: Strategies for Combining Yap-tead-IN-2 with Other Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2] Its dysregulation is frequently implicated in the development and progression of various cancers.[3][4] The downstream effectors of this pathway, Yes-associated protein (YAP) and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[1][5][6]
Yap-tead-IN-2 (also known as Compound 51) is a potent small molecule inhibitor that directly targets the protein-protein interaction (PPI) between YAP/TAZ and TEAD.[7] By disrupting this complex, this compound effectively suppresses the transcriptional activity of TEAD, leading to reduced expression of oncogenic target genes like CTGF, CYR61, AXL, and BIRC5 (Survivin).[2][7]
Emerging evidence strongly suggests that the activation of the YAP/TAZ-TEAD axis is a key mechanism for both intrinsic and acquired resistance to a range of cancer therapies, including targeted agents and chemotherapy.[8][9][10] This has generated significant interest in combining YAP/TEAD inhibitors with other therapeutics to enhance anti-tumor efficacy, overcome resistance, and prolong treatment response.[11][12] This document provides an overview of the rationale, supporting data from analogous TEAD inhibitors, and detailed protocols for evaluating the combination of this compound with other cancer drugs.
Mechanism of Action and Rationale for Combination
This compound functions by directly inhibiting the formation of the YAP/TAZ-TEAD transcriptional complex.[7] In many cancers, resistance to targeted therapies, such as those targeting the RAS-MAPK pathway (e.g., KRAS or EGFR inhibitors), arises from the activation of bypass signaling pathways. The Hippo-YAP pathway has been identified as a major bypass mechanism.[8][9] For instance, treatment with RAS(ON) inhibitors can lead to the nuclear translocation and activation of YAP, which then drives the transcription of pro-survival genes, rendering the therapy less effective.[8][10]
By co-administering this compound, researchers can block this escape route, potentially re-sensitizing resistant tumors or achieving a deeper, more durable response when used as an upfront combination.[9][11] Similar synergistic effects are anticipated with chemotherapeutic agents, where YAP/TEAD signaling can contribute to chemoresistance.[13]
Quantitative Data Summary
While specific combination data for this compound is emerging, preclinical studies on other direct TEAD inhibitors provide a strong basis for its potential in combination therapies.
Table 1: this compound Monotherapy Activity
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| TEAD Transcriptional Activity (IC₅₀) | - | 1.2 nM | [7] |
| Cell Proliferation (IC₅₀) | MDA-MB-231 | 4.4 µM (72h) |[7] |
Table 2: Preclinical Combination Efficacy of TEAD Inhibitors with Other Therapeutics
| TEAD Inhibitor Class | Combination Agent | Cancer Type / Model | Key Finding | Reference |
|---|---|---|---|---|
| Pan-TEAD Inhibitor | RAS(ON) Inhibitors | KRAS Mutant Cell Lines | High degree of synergy observed. | [8] |
| Pan-TEAD Inhibitor | KRAS G12C Inhibitors | KRAS G12C Mutant Cell Lines | Synergistically enhanced anti-tumor activity in vitro and prolonged tumor suppression in vivo. | [9] |
| TEAD1-selective (VT103) | 5-Fluorouracil (5-FU) | Diffuse Gastric Cancer (PDOs) | Significant reduction in PDO viability compared to monotherapy, even in chemoresistant models. | [13] |
| PPI Inhibitor (IAG933) | Osimertinib (EGFRi) | EGFR-mutant NSCLC | Enhanced antitumor benefit leading to rapid tumor regression. | [14] |
| PPI Inhibitor (IAG933) | JDQ443 (KRAS G12C i) | KRAS G12C NSCLC / CRC | Strong combination benefit and deepened tumor responses in vivo. | [14] |
| Palmitoylation Inhibitor | MEK Inhibitors | Mesothelioma, Lung Cancer | Synergistically blocked cell proliferation. |[15] |
PDOs: Patient-Derived Organoids; NSCLC: Non-Small Cell Lung Cancer; CRC: Colorectal Cancer
Experimental Protocols & Workflows
The following protocols provide a framework for assessing the synergistic potential of this compound with other cancer therapeutics.
Protocol 1: In Vitro Combination Cell Viability Assay
Objective: To determine if this compound acts synergistically, additively, or antagonistically with another therapeutic agent in reducing cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Combination therapeutic (stock solution in appropriate solvent)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
-
CompuSyn or similar software for synergy analysis
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug. A common approach is a 6x6 or 7x7 matrix where concentrations range from 0.1x to 10x the known IC₅₀ of each drug.
-
Treatment: Add 100 µL of medium containing the drug combinations to the appropriate wells. Include wells for single-agent controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize luminescence values to the vehicle control wells (representing 100% viability).
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for Target Gene Expression
Objective: To confirm that the combination treatment effectively suppresses the expression of YAP/TEAD target proteins.
Materials:
-
Cells treated as in a 6-well plate format
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-AXL, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Gel electrophoresis and blotting equipment
Methodology:
-
Cell Lysis: Treat cells in 6-well plates with vehicle, this compound, the combination drug, and the combination for 48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Clear lysates by centrifugation and determine protein concentration using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-CTGF, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash again with TBST (3 x 5 minutes).
-
-
Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., Actin or GAPDH). Compare the levels of target protein suppression between single-agent and combination treatments.
Protocol 3: In Vivo Xenograft Combination Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cells for implantation (e.g., 2-5 million cells in Matrigel)
-
This compound formulated for in vivo administration
-
Combination drug formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group): Vehicle, this compound alone, Combination Drug alone, and Combination.
-
Treatment Administration: Administer drugs according to a predetermined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for combo drug).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³), or for a fixed duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Use statistical tests (e.g., ANOVA) to determine the significance of differences between groups, particularly comparing the combination group to the single-agent groups.
Conclusion
The role of the YAP/TAZ-TEAD axis in driving cancer progression and therapeutic resistance is well-established.[10][16] this compound, as a direct inhibitor of the core transcriptional complex, represents a promising therapeutic agent. Preclinical data from analogous TEAD inhibitors strongly support a strategy of combining this compound with other targeted therapies and chemotherapies. This approach has the potential to create synergistic anti-tumor effects, prevent or overcome acquired resistance, and ultimately improve clinical outcomes for patients with cancer. The protocols outlined here provide a robust framework for the preclinical evaluation of novel this compound combination strategies.
References
- 1. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 4. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 5. mdpi.com [mdpi.com]
- 6. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct and selective pharmacological disruption of the YAP-TEAD interface inhibits cancers with genetic alterations in the Hippo and RAS-MAPK pathways - OAK Open Access Archive [oak.novartis.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. trial.medpath.com [trial.medpath.com]
- 15. biorxiv.org [biorxiv.org]
- 16. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral-Based Reporter Assays for TEAD Activity with Yap-tead-IN-2
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue regeneration, and cell proliferation.[1][2] Its dysregulation is implicated in various cancers.[1][3] The downstream effectors of this pathway, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), are transcriptional co-activators that, when translocated to the nucleus, bind to the TEA domain (TEAD) family of transcription factors.[1][2][4] This interaction drives the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[2][5][6] Consequently, the YAP/TAZ-TEAD interface has emerged as a promising therapeutic target for cancer treatment.[7]
Lentiviral-based reporter assays provide a robust and sensitive method for monitoring TEAD transcriptional activity in living cells.[8] These systems utilize a lentiviral vector to stably integrate a reporter gene, such as firefly luciferase, under the control of a synthetic promoter containing multiple TEAD binding sites (e.g., 8xGTIIC).[3][9] When YAP/TAZ activates TEAD, the resulting transcription of the luciferase gene produces a luminescent signal that can be quantified. This platform is ideal for high-throughput screening of small molecule inhibitors that disrupt the YAP/TAZ-TEAD interaction.
Yap-tead-IN-2 is a potent small molecule inhibitor that specifically targets the YAP/TAZ-TEAD interaction, thereby suppressing the transcriptional activity of TEAD.[5] This compound serves as an excellent tool for validating TEAD-dependent reporter assays and for studying the downstream effects of Hippo pathway inhibition.
Principle of the Assay
This protocol describes the use of a lentiviral TEAD-luciferase reporter to measure the inhibitory effect of this compound. The workflow involves three main stages:
-
Production of TEAD Reporter Lentivirus: A third-generation lentiviral system is used to package the TEAD-responsive luciferase reporter construct into replication-incompetent viral particles.[10][11]
-
Generation of a Stable Reporter Cell Line: Target cells (e.g., a cancer cell line with an active Hippo pathway like NCI-H226) are transduced with the lentivirus. The lentiviral construct integrates into the host cell genome, creating a stable cell line that consistently expresses the TEAD reporter.[12][13]
-
TEAD Activity Assay: The stable reporter cell line is treated with varying concentrations of this compound. The subsequent change in luciferase expression is measured to determine the dose-dependent inhibition of TEAD activity.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | YAP/TAZ-TEAD Interaction | [5] |
| Mechanism of Action | Suppresses the transcriptional activity of TEAD | [5] |
| IC50 (TEAD Activity) | 1.2 nM | [5] |
| IC50 (Cell Proliferation) | 4.4 µM (MDA-MB-231 cells) | [5] |
| Effect on Target Genes | Inhibits expression of Cyr61, CTGF, AXL, and Survivin | [5] |
Table 2: Example Dose-Response Data for this compound in a TEAD Reporter Assay
| This compound Conc. (nM) | Average Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0% |
| 0.1 | 1,350,000 | 10% |
| 1 | 825,000 | 45% |
| 10 | 150,000 | 90% |
| 100 | 75,000 | 95% |
| 1000 | 60,000 | 96% |
Note: Data are representative and should be generated empirically.
Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of this compound action.
Caption: Workflow for generating a stable TEAD reporter cell line.
Caption: Experimental workflow for the TEAD reporter assay.
Experimental Protocols
Protocol 1: Production of TEAD Reporter Lentivirus
This protocol is based on a 3rd generation lentiviral packaging system in HEK293T cells.[10][14] All work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility.[8][15]
Materials:
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (DMEM Complete)[14]
-
Lentiviral transfer plasmid: e.g., pLenti-8xGTIIC-Luciferase-Puro
-
Packaging plasmids: e.g., pCMV-dR8.2 (encodes Gag/Pol) and pCMV-VSV-G (encodes envelope)[10]
-
Transfection reagent (e.g., PEI, Lipofectamine 2000)[14][16]
-
Opti-MEM or other serum-free medium[14]
-
10 cm tissue culture dishes[14]
Procedure:
-
Day 0: Seed HEK293T cells. Seed 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM Complete. The cells should be 70-80% confluent on the day of transfection.[10]
-
Day 1: Transfection.
-
In a sterile tube, prepare the DNA mixture in 500 µL of Opti-MEM. For a 10 cm dish, use:
-
10 µg Transfer plasmid
-
10 µg Packaging plasmid (pCMV-dR8.2)
-
1 µg Envelope plasmid (pCMV-VSV-G)
-
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.[16]
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 2: Change Medium. Approximately 18 hours post-transfection, carefully aspirate the medium and replace it with 10 mL of fresh DMEM Complete.[14][16]
-
Day 3-4: Harvest Virus.
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.[17]
-
Add 10 mL of fresh DMEM Complete to the cells to perform a second harvest at 72 hours.
-
Pool the harvests. Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.[17]
-
Filter the supernatant through a 0.45 µm PES filter.[14][17]
-
-
Storage: Aliquot the filtered virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[3][15]
Protocol 2: Generation of a Stable TEAD Reporter Cell Line
Materials:
-
Target cells (e.g., NCI-H226, MDA-MB-231)
-
Concentrated TEAD Reporter Lentivirus
-
Appropriate selection antibiotic (e.g., Puromycin)
-
6-well tissue culture plates
Procedure:
-
Day 1: Seed Cells. Seed 50,000 target cells per well in a 6-well plate.[18]
-
Day 2: Transduction.
-
Thaw the lentiviral aliquot rapidly at 37°C.[18]
-
Prepare dilutions of the virus in complete medium containing 5-8 µg/mL Polybrene.[17] It is crucial to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Aspirate the medium from the cells and add the virus-Polybrene mixture. Incubate for 48-72 hours.[12]
-
-
Day 4: Antibiotic Selection.
-
Aspirate the virus-containing medium.
-
Add fresh complete medium containing the appropriate concentration of selection antibiotic (e.g., 1-10 µg/mL Puromycin). This concentration must be determined beforehand with a kill curve for the specific cell line.
-
-
Selection and Expansion:
-
Replace the selection medium every 2-3 days.
-
Monitor the cells until all non-transduced control cells have died (typically 7-14 days).[12]
-
Once resistant colonies appear, expand the resulting polyclonal population.[12]
-
Validate the reporter cell line by treating with known Hippo pathway activators or inhibitors and measuring the luciferase response.
-
Protocol 3: TEAD Reporter Assay with this compound
Materials:
-
TEAD Reporter Stable Cell Line
-
White, clear-bottom 96-well assay plates[3]
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent system (e.g., ONE-Step Luciferase Assay System)[3]
-
Luminometer
Procedure:
-
Day 1: Cell Seeding. Seed the TEAD reporter stable cells into a 96-well white plate at a density of 10,000-20,000 cells per well in 100 µL of medium.
-
Day 2: Compound Treatment.
-
Prepare serial dilutions of this compound in assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the diluted compound to the cells. Include a vehicle-only control (DMSO).
-
Incubate for 24-48 hours.
-
-
Day 4: Luciferase Measurement.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol (e.g., add a volume equal to the culture medium).[19]
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from wells with no cells.
-
Normalize the signal of treated wells to the vehicle control wells.
-
Plot the normalized data against the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
References
- 1. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. addgene.org [addgene.org]
- 10. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 13. Making Stable Cell Lines With Lentiviral & Lentivirus Stable Transfection | Hanbio [hanbiology.com]
- 14. addgene.org [addgene.org]
- 15. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 16. mdanderson.org [mdanderson.org]
- 17. genecopoeia.com [genecopoeia.com]
- 18. Generating Stable Cell Lines with Lentivirus [protocols.io]
- 19. revvity.com [revvity.com]
Troubleshooting & Optimization
Troubleshooting Yap-tead-IN-2 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Yap-tead-IN-2, a potent inhibitor of the YAP-TEAD protein-protein interaction.
Frequently Asked Questions (FAQs)
Solubility
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (212.35 mM).[1] It is crucial to use newly opened, anhydrous (hygroscopic) DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]
Q2: My this compound is not fully dissolving in DMSO, even at lower concentrations. What can I do?
A2: If you observe precipitation or incomplete dissolution, gentle warming and/or sonication can be used to aid the process.[1] An ultrasonic bath is often recommended to ensure a clear stock solution.[1]
Q3: I see precipitation after diluting my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
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Decrease the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
-
Optimize DMSO concentration: While it's important to minimize the final DMSO concentration to avoid solvent-induced cellular toxicity, a slightly higher concentration (often up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration in your experiments.
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Use a co-solvent system: For challenging applications, consider using a co-solvent system. For in vivo studies, specific formulations are recommended (see table below).
Stability and Storage
Q4: How should I store the solid (powder) form of this compound?
A4: The solid form of this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q6: For how long is the working solution stable?
A6: It is highly recommended to prepare fresh working solutions for your experiments on the same day of use, particularly for sensitive applications and in vivo studies.[1]
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 470.92 g/mol | [1] |
| Formula | C25H24ClFN2O4 | [1] |
| Appearance | White to off-white solid | [1] |
| IC50 (YAP-TEAD PPI) | 2.7 nM | [1] |
Solubility Data
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (212.35 mM) | Requires sonication | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.31 mM) | Requires sonication | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.31 mM) | Requires sonication | [1] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.31 mM) | Requires sonication | [1] |
Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 470.92), you will need 212.35 µL of DMSO to make a 10 mM stock solution.
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Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously. If precipitation occurs, place the tube in an ultrasonic bath until the solution is clear. Gentle warming can also be applied if necessary.
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Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
2. Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. The final DMSO concentration should be kept below 0.5% and should be consistent across all wells, including the vehicle control.
-
Incubation: Replace the old medium with the medium containing the different concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC50 value for cell proliferation inhibition.
3. Western Blot for YAP Target Gene Expression (CTGF and CYR61)
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Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CTGF, CYR61, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of CTGF and CYR61.
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for preparing a this compound stock solution.
References
Optimizing Yap-tead-IN-2 dosage for different cell lines
Welcome to the technical support center for Yap-tead-IN-2. This resource provides answers to frequently asked questions and troubleshooting guidance to help you optimize your experiments for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the YAP/TAZ-TEAD protein-protein interaction.[1] In the Hippo signaling pathway, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) bind to TEAD (TEA domain) transcription factors to drive the expression of genes involved in cell proliferation and survival.[2][3] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD, promoting cell growth.[3][4][5] this compound works by disrupting the interaction between YAP/TAZ and TEAD, which suppresses the transcriptional activity of TEAD and inhibits the expression of target genes.[1][2]
Caption: The Hippo Signaling Pathway and the mechanism of this compound action.
Q2: What is a good starting concentration for this compound in a new cell line?
A2: For a new cell line, a good starting point is to perform a dose-response experiment. Based on published data for similar inhibitors, a broad range of concentrations from 10 nM to 20 µM is recommended. For example, Yap/TAZ-TEAD-IN-2 (Compound 51) has been shown to inhibit MDA-MB-231 cell proliferation with an IC50 of 4.4 µM and inhibit target gene expression at concentrations between 1-10 µM.[1] Other TEAD inhibitors have shown efficacy in the nanomolar to low micromolar range depending on the cell line.[1][6][7] A pilot experiment with a logarithmic dilution series (e.g., 10 nM, 100 nM, 1 µM, 10 µM) is advisable to determine the optimal range for your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the endpoint of your experiment.
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For target gene expression analysis (qPCR or Western Blot): A treatment time of 24 to 48 hours is typically sufficient to observe changes in the expression of YAP/TAZ-TEAD target genes like CTGF and CYR61.[1][3]
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For cell viability or proliferation assays: A longer incubation period of 72 hours is common to observe significant effects on cell growth.[1]
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For colony formation assays: Treatment may need to be continued for 1 to 2 weeks, with the media and inhibitor being refreshed every few days.
It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) in parallel with your dose-response study to determine the optimal treatment time for your specific cell line and assay.
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
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Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well). Allow cells to attach overnight.
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Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in your cell culture medium. A common approach is a serial dilution series (e.g., 40 µM, 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, etc.). Include a vehicle control (e.g., DMSO) at the same concentration as in your highest drug concentration.
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Cell Treatment: Remove the old media from the cells and add an equal volume of the 2X compound stock solutions to the corresponding wells. This will result in a 1X final concentration.
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Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
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Viability Assay: After incubation, assess cell viability using a suitable method such as a resazurin-based assay or CellTiter-Glo®.
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Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Analysis of Target Gene Expression by qPCR
This protocol describes how to measure the effect of this compound on the expression of downstream target genes.
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Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., based on your IC50 results) and a vehicle control for 24 to 48 hours.
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RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Quantitative PCR (qPCR): Perform qPCR using primers for YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in the inhibitor-treated samples to the vehicle-treated control.
Quantitative Data Summary
The following tables summarize the effective concentrations of various YAP-TEAD inhibitors in different cell lines as reported in the literature. This data can serve as a reference for designing your experiments with this compound.
Table 1: IC50 Values of YAP-TEAD Inhibitors on Cell Proliferation
| Compound | Cell Line | IC50 | Assay Duration |
| Yap/TAZ-TEAD-IN-2 | MDA-MB-231 | 4.4 µM | 72 h[1] |
| IAG933 | MSTO-211H | 11 - 26 nM | 24 h[8] |
| IAG933 | NCI-H226 | 11 - 26 nM | 24 h[8] |
| MGH-CP1 | Huh7 | 0.72 µM | Not Specified[7] |
| MGH-CP12 | Huh7 | 0.26 µM | Not Specified[7] |
Table 2: Effective Concentrations for Target Gene Inhibition
| Compound | Cell Line | Concentration Range | Treatment Duration | Target Genes |
| Yap/TAZ-TEAD-IN-2 | MDA-MB-231 | 1 - 10 µM | 48 h[1] | Cyr61, CTGF, AXL, BIRC5 |
| MGH-CP1 | MDA-MB-231 | Not Specified | Not Specified[9] | Cyr61, CTGF, ANKRD1 |
| IAG933 | MSTO-211H | ~300 nM | 24 h[8] | TEAD target genes |
| IAG933 | NCI-H226 | ~300 nM | 24 h[8] | TEAD target genes |
Troubleshooting Guide
Caption: A troubleshooting flowchart for common issues with this compound experiments.
Problem 1: I am not observing any effect on cell viability or target gene expression.
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Possible Cause 1: Incorrect Compound Handling.
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Solution: Ensure that this compound is properly stored and has not degraded. Confirm that the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Some compounds may precipitate in aqueous solutions.
-
-
Possible Cause 2: Cell Line Insensitivity.
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Solution: The activity of YAP-TEAD inhibitors is often correlated with the dependency of the cell line on YAP/TAZ signaling.[10] Cell lines without dysregulation of the Hippo pathway may be less sensitive.[10] Consider testing a positive control cell line known to be sensitive to YAP-TEAD inhibition, such as NCI-H226 or MDA-MB-231.[1][10]
-
-
Possible Cause 3: Insufficient Concentration or Treatment Time.
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Solution: Increase the concentration range and/or the duration of the treatment. Refer to the tables above for guidance on effective concentrations in other cell lines.
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Problem 2: I am observing high levels of cell death even at low concentrations of the inhibitor.
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Possible Cause 1: Solvent Toxicity.
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Solution: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess its effect on cell viability.
-
-
Possible Cause 2: High Sensitivity of the Cell Line.
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Solution: Your cell line may be particularly sensitive to the inhibition of the YAP-TEAD pathway. Lower the concentration range in your dose-response experiment to identify a more suitable therapeutic window.
-
-
Possible Cause 3: Poor Cell Health.
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Solution: Ensure that your cells are healthy, within a low passage number, and are seeded at an appropriate density. Over-confluent or stressed cells can be more susceptible to drug-induced toxicity.
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Problem 3: My results are not reproducible between experiments.
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Possible Cause 1: Variability in Experimental Conditions.
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Solution: Standardize your protocol as much as possible. This includes using cells at the same passage number, maintaining consistent seeding densities, and ensuring uniform treatment times.
-
-
Possible Cause 2: Reagent Variability.
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Solution: Variations in batches of serum, media, or the inhibitor itself can lead to inconsistent results. If possible, use the same batch of reagents for a set of related experiments.
-
-
Possible Cause 3: Inaccurate Pipetting.
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Solution: Ensure that your pipettes are properly calibrated, especially when preparing serial dilutions of the inhibitor, as small errors can be magnified.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 7. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing Off-Target Effects of Yap-tead-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize potential off-target effects of Yap-tead-IN-2, a potent inhibitor of the YAP-TEAD protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the different reported compounds with similar names?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs), which are key components of the Hippo signaling pathway.[1][2] It's important to note that the scientific literature and commercial suppliers may list compounds with similar names, which can have different chemical structures and potencies. For instance, "YAP/TAZ-TEAD-IN-2" (also referred to as Compound 51) and "this compound" (also referred to as compound 6) have been described with different IC50 values.[3][4] Researchers should carefully verify the specific compound and its reported properties from the supplier or original publication. This guide will use the general name this compound, but the principles discussed are applicable to other YAP/TEAD inhibitors.
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target (in this case, the YAP-TEAD complex).[5][6] These unintended interactions are a significant concern because they can lead to:
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Cellular toxicity: Inhibition of essential cellular pathways by off-target binding can cause cell death or other toxic effects unrelated to the intended target.[5]
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Lack of reproducibility: Results may vary between different cell types or experimental conditions due to differential expression of off-target proteins.
Q3: What are the initial signs that suggest this compound might be causing off-target effects in my experiment?
A3: Several indicators may suggest the presence of off-target effects:
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High cytotoxicity at effective concentrations: If the inhibitor causes significant cell death at concentrations required to see the desired biological effect, this could be due to off-target toxicity.[7]
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Inconsistent results with other YAP/TEAD inhibitors: Using a structurally different inhibitor that targets the same YAP-TEAD interaction but produces a different phenotype can point to off-target effects of one of the compounds.[7]
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Phenotype doesn't match genetic knockdown: If the phenotype observed with this compound is different from the phenotype observed when YAP or TEAD expression is reduced using genetic methods like siRNA or CRISPR, off-target effects are a likely cause.
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Unexpected changes in unrelated signaling pathways: Observing modulation of signaling pathways not known to be regulated by the Hippo pathway can be a red flag for off-target activity.
Troubleshooting Guide
Issue 1: I'm observing a high level of cytotoxicity in my cell-based assays, even at concentrations where I expect to see specific inhibition of YAP-TEAD signaling.
| Potential Cause | Troubleshooting/Validation Strategy | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test other structurally distinct YAP/TEAD inhibitors. | 1. Identification of specific off-target kinases that could be responsible for the toxicity. 2. If cytotoxicity persists with different inhibitors, it may be an on-target effect. |
| Compound solubility issues | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Check the solubility of this compound in your specific cell culture medium. | 1. Precipitated compound can cause non-specific effects and toxicity. 2. If solubility is an issue, consider using a different solvent or formulation. |
| Solvent toxicity | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the inhibitor. 2. Titrate the solvent concentration to the lowest effective level (ideally ≤ 0.1%). | 1. This will determine if the solvent itself is contributing to the observed cytotoxicity.[7] |
Issue 2: The phenotype I observe with this compound does not align with the known functions of the Hippo pathway.
| Potential Cause | Troubleshooting/Validation Strategy | Expected Outcome |
| Off-target effects on other pathways | 1. Perform a proteome-wide target identification study (e.g., using CETSA-MS). 2. Conduct a rescue experiment by overexpressing the intended target (YAP or TEAD). | 1. Unbiased identification of all cellular proteins that bind to this compound. 2. If the phenotype is due to an on-target effect, overexpression of the target should rescue the effect. |
| Context-specific function of the Hippo pathway | 1. Validate your findings in multiple cell lines from different tissues. 2. Consult the literature for known context-dependent roles of YAP/TEAD signaling. | 1. This will help determine if the observed phenotype is specific to your cell model. |
Quantitative Data for this compound
The following table summarizes the reported on-target potency for commercially available YAP/TEAD inhibitors with similar names. Researchers should use this as a reference and ideally perform their own dose-response experiments.
| Compound Name | On-Target Activity | IC50 | Reference |
| YAP/TAZ-TEAD-IN-2 (Compound 51) | Inhibition of TEAD transcriptional activity | 1.2 nM | [3] |
| Inhibition of MDA-MB-231 cell proliferation | 4.4 µM | [3] | |
| This compound (compound 6) | Inhibition of YAP-TEAD protein-protein interaction | 2.7 nM | [4] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to its intended target (TEAD) in a cellular context.[8][9][10][11]
Methodology:
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Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations or with a vehicle control for a specified time.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR machine.
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Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein (TEAD) and a control protein (e.g., GAPDH) using Western blotting or other protein detection methods.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Disruption of YAP-TEAD Interaction
Objective: To verify that this compound disrupts the interaction between YAP and TEAD proteins in cells.[12][13][14][15]
Methodology:
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Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for either YAP or TEAD overnight. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution and Western Blotting: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using antibodies against both YAP and TEAD.
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Data Analysis: A decrease in the amount of co-precipitated protein (e.g., less YAP pulled down with the TEAD antibody) in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the YAP-TEAD interaction.[13]
Protocol 3: TEAD Reporter Assay for Functional Readout
Objective: To measure the functional consequence of YAP-TEAD inhibition on downstream gene transcription.[16]
Methodology:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing TEAD-binding sites upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment: After transfection, treat the cells with a dilution series of this compound or a vehicle control.
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Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the activity of both luciferases using a luminometer.
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Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent decrease in the normalized luciferase activity in the inhibitor-treated cells indicates inhibition of TEAD-mediated transcription.[16]
Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical diagram for troubleshooting unexpected experimental results.
References
- 1. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Assessing Yap-tead-IN-2 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on evaluating the cytotoxic effects of Yap-tead-IN-2, a potent inhibitor of the YAP/TAZ-TEAD protein-protein interaction, on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I assess its cytotoxicity in normal cells?
This compound is a small molecule inhibitor that disrupts the interaction between Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors.[1] This interaction is a critical downstream step in the Hippo signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[2][3] Assessing the cytotoxicity of this compound in normal cells is crucial for several reasons:
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Therapeutic Index Determination: To understand the potential for therapeutic use, it is vital to determine the concentration range at which the inhibitor is toxic to cancer cells but not to healthy, normal cells.
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Off-Target Effects: Evaluating effects on normal cells helps to identify potential off-target toxicities and side effects. Some TEAD inhibitors have been associated with potential kidney toxicity, highlighting the importance of assessing effects on non-cancerous tissues.[4]
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Baseline for Comparison: Normal cells provide an essential baseline for interpreting the inhibitor's effects on cancer cells, ensuring that the observed anti-proliferative effects are specific to the cancerous phenotype.
Q2: What is the mechanism of action of this compound?
This compound is a potent YAP/TAZ-TEAD inhibitor with an IC50 of 1.2 nM for suppressing TEAD transcriptional activity.[1] It functions by inhibiting the protein-protein interaction between YAP/TAZ and TEAD.[1][5] In a state of dysregulated Hippo signaling (common in many cancers), YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[3][6] By disrupting this interaction, this compound prevents the transcription of these target genes, leading to a reduction in cancer cell proliferation.[1]
Q3: At what concentration should I start my cytotoxicity experiments with this compound in normal cells?
For initial experiments, it is advisable to use a broad range of concentrations. Based on reported data in cancer cell lines, this compound has shown anti-proliferative activity in the nanomolar to low micromolar range. For instance, in MDA-MB-231 breast cancer cells, the IC50 for proliferation inhibition was 4.4 µM after 72 hours of treatment.[1] For normal cells, you could start with a concentration range from 1 nM to 50 µM to establish a dose-response curve.
Q4: Which normal cell lines are appropriate for testing the cytotoxicity of this compound?
The choice of normal cell lines should ideally correspond to the tissue of origin of the cancer you are studying or tissues that are common sites of toxicity. Examples include:
-
Fibroblasts: Such as human dermal fibroblasts (HDFs) or lung fibroblasts (e.g., IMR-90).
-
Epithelial Cells: From tissues like the breast (e.g., MCF-10A), kidney (e.g., HK-2), or liver (primary hepatocytes).
-
Endothelial Cells: Such as human umbilical vein endothelial cells (HUVECs).
Q5: How long should I expose normal cells to this compound in my cytotoxicity assay?
A typical time course for a cytotoxicity study involves exposing the cells to the compound for 24, 48, and 72 hours. This allows for the assessment of both acute and more prolonged cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal cells at low concentrations. | 1. Off-target effects: The inhibitor may be affecting other cellular pathways. 2. Cell line sensitivity: The chosen normal cell line may be particularly sensitive to Hippo pathway modulation. 3. Experimental error: Incorrect compound concentration or issues with cell health. | 1. Perform target engagement assays to confirm TEAD inhibition. Consider testing in a different normal cell line from another tissue type. 2. Verify the health and passage number of your cell line. 3. Double-check all calculations and dilutions. Ensure proper cell seeding density. |
| No cytotoxicity observed even at high concentrations. | 1. Low dependence on YAP/TEAD: Normal cells may not rely on this pathway for survival to the same extent as cancer cells. 2. Compound inactivity: The compound may have degraded or is not bioavailable in your culture system. 3. Assay insensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle effects. | 1. This may be the expected result. Confirm by measuring the expression of known YAP/TEAD target genes (e.g., CTGF, CYR61) to ensure the inhibitor is active. 2. Verify the integrity of your this compound stock. 3. Try a more sensitive assay or a combination of assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, and apoptosis). |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media. 3. Ensure complete solubilization by gentle pipetting or longer incubation with the solubilizing agent. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different mechanisms of cell death: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). MTT measures metabolic activity, which can decrease with proliferation inhibition, while LDH measures membrane damage, which only occurs with cell death. 2. Timing of assays: The different markers of cell death appear at different times. | 1. This is a valuable result. It suggests the compound may be cytostatic at certain concentrations. Consider performing a cell cycle analysis. 2. Perform a time-course experiment to determine the optimal time point for each assay. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation | 72 | 4.4 | [1] |
| NCI-H226 | Mesothelioma | Proliferation | 24 | 0.00533 | [7] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[8][9][10][11]
Materials:
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[8][9]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570-590 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[12][13][14][15]
Materials:
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96-well flat-bottom plates
-
This compound
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release".
-
Before the end of the incubation period, add 10 µL of lysis buffer to the "maximum LDH release" wells and incubate for 45 minutes.[14]
-
Centrifuge the plate at ~250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubate at room temperature for 30 minutes, protected from light.[14]
-
Add 50 µL of stop solution (if required by the kit).[14]
-
Measure the absorbance at 490 nm.[14]
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome)
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Propidium Iodide (PI)
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1X Binding Buffer
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Flow cytometer
Protocol:
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Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
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Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[18]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex.[17]
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Incubate for 15 minutes at room temperature in the dark.[19]
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Add 400 µL of 1X Binding Buffer to each tube.[19]
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Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound in normal cells.
Caption: A troubleshooting decision tree for unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: Overcoming Poor Cellular Uptake of Yap-tead-IN-2
Welcome to the technical support center for Yap-tead-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions related to the experimental use of this potent YAP/TAZ-TEAD protein-protein interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Yes-associated protein (YAP)/transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) family of transcription factors.[1][2] By preventing this protein-protein interaction, this compound suppresses the transcriptional activity of TEAD, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF and CYR61.[1][3]
Q2: I'm observing lower than expected efficacy in my cell-based assays. Could this be due to poor cellular uptake?
A2: Yes, poor cellular permeability can be a significant challenge for small molecule inhibitors, potentially leading to reduced potency in cell-based assays compared to biochemical assays.[4][5] If you observe a large discrepancy between the IC50 value in a biochemical assay and the EC50 value in a cellular assay, poor uptake is a likely contributor.
Q3: My this compound solution appears to have precipitated. How can I improve its solubility?
A3: this compound is reported to be soluble in DMSO.[6] However, precipitation can occur when diluting the DMSO stock in aqueous buffers. To improve solubility, consider the following:
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Sonication: Applying sonication can help to dissolve the compound.[6]
-
Solvent Choice: Ensure you are using high-quality, anhydrous DMSO for your stock solution. For working solutions, keeping the final DMSO concentration below 0.5% is recommended to avoid solvent-induced cellular toxicity.[7]
-
pH Adjustment: The solubility of your compound may be pH-dependent. Experimenting with slight adjustments to the pH of your culture medium or assay buffer could improve solubility.[7]
Q4: How can I improve the cellular uptake of this compound in my experiments?
A4: Several strategies can be employed to enhance the intracellular delivery of small molecules with limited permeability:
-
Use of Permeabilizing Agents: For certain in vitro experiments, very low concentrations of mild detergents like digitonin (B1670571) can be used to transiently permeabilize the cell membrane. However, this approach must be carefully optimized to avoid cytotoxicity.
-
Formulation with Delivery Vehicles: Encapsulating this compound in nanoparticles or liposomes can facilitate its entry into cells through endocytosis.[8][9]
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Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its ability to cross the cell membrane. The modifying group is then cleaved intracellularly to release the active inhibitor.[8]
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a crucial aspect to consider for any small molecule inhibitor. To assess for off-target effects in your experiments, you can:
-
Use a structurally unrelated inhibitor: Comparing the effects of this compound with another inhibitor targeting the YAP-TEAD interaction through a different chemical scaffold can help confirm on-target activity.[7]
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Perform rescue experiments: If possible, overexpressing the target (TEAD) could rescue the phenotypic effects of the inhibitor, indicating on-target engagement.
-
Conduct whole-transcriptome or proteome analysis: Techniques like RNA-seq or proteomics can provide a global view of the cellular changes induced by the inhibitor and help identify unexpected pathway modulation.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term stability.[10] |
| Cell Culture Variability | Standardize cell passage number and confluency. Ensure cells are healthy and free from contamination (e.g., mycoplasma). |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
Issue 2: High Cellular Toxicity Observed
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.[7] |
| Compound Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic working concentration. |
| Off-Target Effects | The inhibitor may be affecting essential cellular pathways. Refer to the FAQ on off-target effects for mitigation strategies.[7] |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (TEAD Transcriptional Activity) | 1.2 nM | Not specified | [1] |
| IC50 (YAP-TEAD PPI) | 2.7 nM | Not specified | [2] |
| EC50 (Anti-proliferative Activity) | 3 nM | Not specified | [6] |
| IC50 (Anti-proliferative Activity) | 5.33 nM | NCI-H226 cells, 24 hours | [11] |
| IC50 (Anti-proliferative Activity) | 4.4 µM | MDA-MB-231 cells, 72 hours | [1] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Downstream Target Gene Expression
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against YAP-TEAD target genes (e.g., CTGF, CYR61) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. YAP/TAZ inhibitor-2 | YAP | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. YAP/TAZ Inhibitor-Based Drug Delivery System for Selective Tumor Accumulation and Cancer Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-Mediated Targeted Drug Delivery Systems [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results in Yap-tead-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Yap-tead-IN-2, a potent inhibitor of the YAP/TAZ-TEAD protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Yes-associated protein (YAP)/Transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors.[1][2] By preventing this interaction, this compound suppresses the transcriptional activity of TEAD, leading to decreased expression of downstream target genes involved in cell proliferation and survival, such as CTGF, CYR61, AXL, and BIRC5 (Survivin).[1]
Q2: What are the expected effects of this compound in cancer cell lines?
A2: In cancer cell lines with a dependency on the Hippo-YAP signaling pathway, this compound is expected to inhibit cell proliferation, reduce the expression of YAP/TAZ-TEAD target genes, and potentially induce apoptosis.[1][3] The effectiveness of the inhibitor is often more pronounced in cells with mutations in the Hippo pathway (e.g., NF2 mutations) that lead to YAP/TAZ hyperactivation.[4]
Q3: What is the reported potency of this compound?
A3: this compound is a highly potent inhibitor. It has been shown to suppress TEAD transcriptional activity with an IC50 of 1.2 nM.[1] In cell-based assays, it inhibits the proliferation of MDA-MB-231 breast cancer cells with an IC50 of 4.4 µM.[1] Another similar compound, this compound (compound 6), shows an IC50 of 2.7 nM in a protein-protein interaction assay.[5]
Q4: Are there known off-target effects or resistance mechanisms?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, general challenges in targeting the YAP-TEAD axis exist. Tumor cells may develop resistance by switching their dependency from YAP/TAZ.[6] Additionally, systemic inhibition of YAP/TAZ-TEAD can have complex effects on the tumor microenvironment, potentially impacting anti-tumor immune responses.[7] Some TEAD inhibitors have been shown to paradoxically enhance the interaction between TEAD and the transcriptional repressor VGLL4, which could represent an alternative mechanism of action or a potential resistance pathway.[8]
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell proliferation after this compound treatment.
Potential Causes & Troubleshooting Steps:
-
Cell Line Insensitivity: The chosen cell line may not be dependent on the YAP-TEAD signaling pathway for proliferation.
-
Recommendation:
-
Confirm Pathway Activation: Perform a baseline Western blot to check for the expression of nuclear YAP and its target genes (e.g., CTGF, CYR61). High basal expression suggests pathway activation.
-
Literature Review: Search for literature on your specific cell line to determine its reliance on the Hippo-YAP pathway.
-
Positive Control Cell Line: Use a cell line known to be sensitive to YAP-TEAD inhibition (e.g., NCI-H226, MDA-MB-231) as a positive control in your proliferation assay.[1][9]
-
-
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of this compound may be too low, or the treatment duration too short to elicit a response.
-
Recommendation:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., from nM to high µM) to determine the optimal inhibitory concentration for your cell line.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. Some inhibitors may require longer incubation times to show an effect.[1]
-
-
-
Inhibitor Instability or Poor Solubility: this compound may have degraded or precipitated out of solution.
-
Recommendation:
-
Proper Storage: Ensure the inhibitor is stored correctly as per the manufacturer's instructions (e.g., at -20°C or -80°C).[5]
-
Fresh Preparation: Prepare fresh stock solutions in an appropriate solvent like DMSO.[5] Use newly opened DMSO as it can be hygroscopic.[5]
-
Solubility Check: After diluting the stock solution in your culture medium, visually inspect for any precipitation.
-
-
Unexpected Result 2: No decrease in the expression of YAP-TEAD target genes (e.g., CTGF, CYR61) after treatment.
Potential Causes & Troubleshooting Steps:
-
Ineffective Disruption of YAP-TEAD Interaction: The inhibitor may not be effectively entering the cells or disrupting the protein-protein interaction in your specific experimental setup.
-
Recommendation:
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to directly assess the interaction between YAP and TEAD in treated versus untreated cells. A successful inhibition should result in a reduced amount of YAP co-immunoprecipitated with TEAD.
-
Luciferase Reporter Assay: Use a TEAD-responsive luciferase reporter construct (e.g., 8xGTIIC-luciferase) to directly measure the transcriptional activity of TEAD.[10][11]
-
-
-
Alternative Signaling Pathways: The expression of the target genes in your cell line might be regulated by other signaling pathways in addition to YAP-TEAD.
-
Recommendation:
-
Pathway Analysis: Consult literature and pathway databases (e.g., KEGG, Reactome) to identify other potential regulators of your target genes in the specific cancer type.
-
Combination Therapy: Consider using this compound in combination with inhibitors of other relevant pathways to see if a synergistic effect can be achieved.
-
-
-
Technical Issues with qPCR or Western Blot:
-
Recommendation:
-
Primer/Antibody Validation: Ensure your qPCR primers are specific and efficient, and your antibodies for Western blotting are validated for the target proteins.
-
Loading Controls: Use appropriate housekeeping genes (for qPCR) or proteins (for Western blotting) to normalize your data correctly.
-
Positive and Negative Controls: Include appropriate positive and negative controls in your experiments.
-
-
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | TEAD transcriptional activity | - | 1.2 nM | [1] |
| This compound | Cell proliferation (72h) | MDA-MB-231 | 4.4 µM | [1] |
| This compound (compound 6) | YAP-TEAD PPI | - | 2.7 nM | [5] |
| YAP/TAZ inhibitor-2 | Cell proliferation (24h) | NCI-H226 | 5.33 nM | [9] |
| YAP/TAZ inhibitor-2 | TEAD-YAP/TAZ inhibition | - | 3 nM | [9] |
Experimental Protocols
Protocol 1: Western Blot for YAP-TEAD Target Gene Expression
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 48 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CTGF, CYR61, AXL, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Protocol 2: Cell Proliferation Assay (e.g., MTT or Resazurin (B115843) Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).[1]
-
Reagent Addition: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: The Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: A logical diagram for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expected and unexpected effects after systemic inhibition of Hippo transcriptional output in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Best practices for long-term storage of Yap-tead-IN-2
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and experimental use of Yap-tead-IN-2.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored upon arrival?
This compound is shipped at room temperature in the continental US, but this may vary for other locations.[1] Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its stability and efficacy.
Q2: What are the recommended long-term storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q3: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] It is recommended to store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] When stored at -80°C, it is advised to use the solution within 6 months.[1][2]
Q4: What is the best solvent for reconstituting this compound?
DMSO is a commonly used solvent for preparing stock solutions of this compound, with a solubility of up to 100 mg/mL.[1][2] It is important to use newly opened, hygroscopic DMSO, as moisture can significantly impact the solubility of the product.[1][2]
Q5: The compound has precipitated out of solution. What should I do?
If precipitation or phase separation occurs during the preparation of your solution, gentle heating and/or sonication can be used to aid in dissolution.[1]
Quantitative Data Summary
| Form | Storage Temperature | Duration | Citation |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1][2][3] |
| In Solvent | -20°C | 1 month | [1][2][3] |
Troubleshooting Guide
Issue: I am not observing the expected biological activity in my experiment.
-
Question: Could the compound have degraded?
-
Answer: Improper storage is a common cause of compound degradation. Verify that the compound has been stored according to the recommended conditions (see table above). Avoid repeated freeze-thaw cycles by preparing and storing aliquots of your stock solution.[1]
-
-
Question: Is the compound fully dissolved?
-
Answer: Incomplete dissolution will result in a lower effective concentration. Ensure the compound is fully dissolved in the appropriate solvent. If you observe any precipitate, try sonicating the solution.[1] For in vivo preparations, specific formulation protocols may be necessary to achieve a clear solution.[1]
-
-
Question: Is the experimental concentration optimal?
-
Answer: The effective concentration of this compound can vary between cell lines and experimental conditions. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific assay. This compound is a potent inhibitor with an IC50 of 2.7 nM for the YAP-TEAD protein-protein interaction.[1]
-
Issue: I am having trouble dissolving the compound.
-
Question: What can I do to improve solubility?
-
Answer: For in vitro studies, using fresh, high-quality DMSO is critical.[1][2] Ultrasonic treatment can also aid in dissolving the compound.[1] For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, or corn oil may be required to achieve the desired concentration and solubility.[1]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 470.92 g/mol ), anhydrous DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.71 mg of this compound in 1 mL of anhydrous DMSO.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Protocol 2: In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.1%).
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound. Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a cell counting kit.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 3: Western Blot Analysis of YAP/TAZ-TEAD Target Gene Expression
-
Cell Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against YAP/TAZ-TEAD target proteins such as CTGF and Cyr61.[4] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in target protein expression relative to the control.
Visualizations
Caption: The Hippo-YAP/TAZ signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
References
How to control for batch-to-batch variability of Yap-tead-IN-2
Welcome to the technical support center for Yap-tead-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues, with a focus on controlling for batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the interaction between Yes-associated protein (YAP)/WW domain-containing transcription regulator protein 1 (TAZ) and the TEA domain (TEAD) family of transcription factors.[1] In the Hippo signaling pathway, the interaction between YAP/TAZ and TEAD is a critical step for promoting the transcription of genes involved in cell proliferation and survival.[2] By disrupting this protein-protein interaction, this compound effectively suppresses the transcriptional activity of TEAD, leading to a reduction in the expression of downstream target genes like CTGF and CYR61.[1]
Q2: What are the common causes of batch-to-batch variability with this compound?
Batch-to-batch variability is a common challenge when working with small molecule inhibitors and can arise from several factors:
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Chemical Purity: The presence of impurities from the synthesis process can alter the compound's effective concentration and activity. These impurities may include starting materials, byproducts, or residual solvents.[3][4]
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Isomeric Composition: If the synthesis process can produce different stereoisomers, variations in the isomeric ratio between batches can lead to differences in biological activity.
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Compound Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its potency. Factors like exposure to light, moisture, or repeated freeze-thaw cycles can contribute to degradation.
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Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility and dissolution rate, which can impact its biological availability and activity.[4]
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Weighing and Dispensing Errors: Inaccurate measurement of the compound when preparing stock solutions can lead to significant variability in experimental results.
Q3: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, proper storage and handling are crucial. For long-term storage, the solid compound should be stored at -20°C or below, protected from light and moisture.[5]
When preparing stock solutions, it is recommended to use a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[5] Before use, allow the aliquot to equilibrate to room temperature and vortex gently to ensure a homogeneous solution.
Q4: What are the key quality control parameters to consider when purchasing a new batch of this compound?
When acquiring a new batch of this compound, it is important to review the supplier's Certificate of Analysis (CoA). Key parameters to look for include:
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Identity Confirmation: Verification of the chemical structure, typically confirmed by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]
-
Purity Assessment: The percentage purity of the compound, commonly determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7] A purity of >98% is generally recommended for cell-based assays.
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Appearance: The physical state and color of the compound should be consistent with the supplier's specifications.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected results with a new batch of this compound.
This is a common problem that often points to issues with the new batch's activity or concentration.
| Possible Cause | Suggested Solution |
| Lower Purity or Presence of Inactive Isomers | 1. Review the Certificate of Analysis (CoA) for the new batch and compare the purity and analytical data (HPLC, LC-MS, NMR) with previous batches. 2. If possible, perform your own analytical chemistry to verify the purity and identity.[3][7] |
| Compound Degradation | 1. Ensure the compound has been stored correctly (see Q3). 2. Prepare a fresh stock solution from the new batch. |
| Inaccurate Stock Solution Concentration | 1. Recalibrate the balance used for weighing the compound. 2. Prepare a new stock solution, ensuring the compound is fully dissolved. Sonication may be used to aid dissolution.[1] |
| Reduced Biological Activity | Perform a functional validation assay to determine the IC50 of the new batch and compare it to the expected value or previous batches (see Experimental Protocols section). |
Issue 2: Poor solubility of this compound in aqueous media.
Poor solubility can lead to inaccurate dosing and inconsistent results.
| Possible Cause | Suggested Solution |
| Compound Precipitation | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent precipitation.[6] 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Visually inspect the media for any signs of precipitation after adding the compound. |
| Suboptimal Solvent | While DMSO is the recommended solvent for stock solutions, for specific assays, other solvents or formulation strategies might be necessary. However, any new solvent must be tested for its own biological effects. |
Issue 3: Observed off-target effects or cellular toxicity.
It is important to distinguish between the intended on-target effects and any unintended off-target effects or general toxicity.
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | 1. Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing significant toxicity. 2. Use the lowest effective concentration in your experiments. |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO alone) at the same final concentration used for the inhibitor to assess the effect of the solvent on the cells.[6] |
| Inherent Off-Target Activity | 1. Use a structurally different inhibitor that also targets the YAP-TEAD interaction to see if it produces the same phenotype. 2. Employ a negative control compound that is structurally similar to this compound but is known to be inactive against the YAP-TEAD interaction. |
| Batch-Specific Impurities | If off-target effects are observed with a new batch but not with previous ones, it may be due to a specific impurity. High-resolution mass spectrometry can be used to identify potential impurities. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information. Note that these values can vary depending on the specific assay conditions and cell type used.
| Parameter | Value | Cell Line | Reference |
| TEAD Transcriptional Activity IC50 | 1.2 nM | - | [1] |
| Cell Proliferation IC50 (72h) | 4.4 µM | MDA-MB-231 | [1] |
Experimental Protocols
Protocol 1: Functional Validation of a New this compound Batch using a TEAD-Responsive Luciferase Reporter Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound.
-
Cell Culture:
-
Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Transfection:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare a serial dilution of this compound in the cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the transfection medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the compound, perform a dual-luciferase assay according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Compare the IC50 of the new batch to the value reported in the literature or obtained from previous batches.
-
Protocol 2: Validation of Target Engagement by Western Blotting
This protocol verifies that this compound is inhibiting the expression of known YAP-TEAD target genes at the protein level.
-
Cell Culture and Treatment:
-
Seed a cancer cell line with high YAP-TEAD activity (e.g., MDA-MB-231) in 6-well plates.
-
Once the cells reach 70-80% confluency, treat them with different concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 48 hours.[1]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against YAP-TEAD target proteins such as CTGF and Cyr61 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Observe a dose-dependent decrease in the expression of CTGF and Cyr61 with increasing concentrations of this compound.
-
Visualizations
References
Addressing inconsistent Yap-tead-IN-2 experimental outcomes
Welcome to the technical support center for Yap-tead-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this potent YAP/TAZ-TEAD interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the protein-protein interaction between Yes-associated protein (YAP)/Transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) family of transcription factors.[1] By disrupting this interaction, this compound suppresses the transcriptional activity of TEAD, leading to decreased expression of downstream target genes involved in cell proliferation and survival, such as CTGF, CYR61, AXL, and Survivin.[1]
Q2: I am observing a weaker than expected inhibitory effect on my target cells. What are the possible reasons?
A2: Several factors could contribute to a weaker than expected effect:
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Suboptimal Compound Concentration: The effective concentration of this compound can vary significantly between cell lines. Ensure you are using a concentration range appropriate for your specific cell model. It is recommended to perform a dose-response curve to determine the optimal IC50.
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Compound Stability and Solubility: this compound may have limited stability in certain cell culture media over long incubation periods. Issues with solubility during stock preparation can also lead to a lower effective concentration.
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Cell Line-Specific Factors: The dependency of your chosen cell line on the YAP-TEAD signaling axis is a critical determinant of its sensitivity to the inhibitor. Cell lines with low intrinsic YAP/TEAD activity may show a minimal response.
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Compensatory Signaling Pathways: Cancer cells can develop resistance to TEAD inhibitors by activating alternative survival pathways.[2]
Q3: My experimental results are inconsistent across different batches of the compound. What should I do?
A3: Inconsistent results between batches can often be attributed to issues with compound handling and storage.
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Proper Storage: Store the compound as a powder at -20°C for long-term stability (up to 3 years). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.
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Solubility Verification: Ensure complete dissolution of the compound when preparing stock solutions. Sonication may be required.[4] Visual inspection for precipitation before use is crucial.
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Quality Control: If inconsistencies persist, consider verifying the purity and concentration of your compound batches through analytical methods.
Q4: Are there known off-target effects for this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is a common consideration for small molecule inhibitors. To ensure the observed effects are specific to YAP-TEAD inhibition, it is essential to include appropriate controls in your experiments, such as:
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Rescue Experiments: Overexpression of a constitutively active form of a downstream effector could potentially rescue the phenotype, demonstrating on-target activity.
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Orthogonal Approaches: Use complementary methods to validate your findings, such as siRNA or shRNA knockdown of YAP, TAZ, or TEADs.
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Inactive Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO.[3] When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. Pre-warm the media and mix thoroughly immediately after adding the compound. |
| High Variability in Reporter Assays | Inconsistent transfection efficiency or cell number. | Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase). Ensure accurate and consistent cell seeding density. |
| Unexpected Cytotoxicity | Off-target effects or excessively high compound concentration. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. Use the lowest effective, non-toxic concentration for your experiments. |
| No Effect on Downstream Target Genes | Incorrect timing of sample collection or low compound potency in the specific cell line. | Perform a time-course experiment to determine the optimal time point for observing changes in gene expression after treatment. Confirm the expression and activity of YAP/TEAD in your cell line of interest. |
| Inconsistent Western Blot Results | Issues with protein extraction or antibody quality. | Use a lysis buffer appropriate for nuclear and cytoplasmic proteins. Ensure the use of validated antibodies for YAP, TAZ, and their downstream targets. Include appropriate loading controls. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (TEAD Transcriptional Activity) | 1.2 nM | - | Biochemical Assay | [1] |
| IC50 (Protein-Protein Interaction) | 2.7 nM | - | Biochemical Assay | [3] |
| IC50 (Cell Proliferation) | 4.4 µM | MDA-MB-231 | 72 hours | [1] |
| EC50 (Anti-proliferative Activity) | 3 nM | - | - | [4][5] |
| IC50 (Anti-proliferative Activity) | 5.33 nM | NCI-H226 | 24 hours | [4][5] |
| Effective Concentration (Target Gene Inhibition) | 1-10 µM | MDA-MB-231 | 48 hours | [1] |
| In Vivo Oral Administration | 0.5, 2, 5, 50 mg/kg | BALB/c nude mice (NCI-H226 xenograft) | Daily for 28 days | [4][5] |
Experimental Protocols
Preparation of this compound Stock Solution
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Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).[3]
-
Solubilization: If necessary, use sonication to ensure complete dissolution.[4]
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Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C.[3]
Western Blot Analysis of YAP/TEAD Target Gene Expression
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations for the determined optimal time period (e.g., 48 hours).[1]
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Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against YAP/TEAD target proteins (e.g., CTGF, CYR61) and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
TEAD-Responsive Luciferase Reporter Assay
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Cell Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., containing TEAD binding sites) and a control plasmid expressing Renilla luciferase (for normalization).
-
Cell Treatment: After transfection (e.g., 24 hours), treat the cells with a range of this compound concentrations.
-
Cell Lysis and Luciferase Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YAP/TAZ inhibitor-2 | YAP | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Times for Yap-tead-IN-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for experiments involving Yap-tead-IN-2, a potent inhibitor of the YAP/TAZ-TEAD transcriptional complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors.[1] By preventing this interaction, this compound suppresses the transcriptional activity of TEAD, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF, CYR61, AXL, and Survivin.[1]
Q2: What is a typical incubation time for this compound treatment?
A2: The optimal incubation time for this compound treatment is highly dependent on the experimental endpoint.
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For assessing direct target engagement (disruption of YAP-TEAD interaction): Shorter incubation times, on the order of 4 hours, have been shown to be effective in co-immunoprecipitation assays.[2]
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For measuring changes in target gene expression (mRNA levels): A time course of 3 to 24 hours is recommended. Significant inhibition of TEAD target genes like CCN1, ANKRD1, and CCN2 has been observed as early as 3 hours, with the effect being maximized and sustained at 24 hours.[2]
-
For evaluating downstream cellular effects (e.g., cell proliferation, apoptosis): Longer incubation times of 48 to 72 hours are typically required to observe significant changes.[1]
Q3: How does the optimal incubation time vary with the concentration of this compound?
A3: While a full dose-response and time-course experiment is always recommended, generally, higher concentrations of the inhibitor may elicit a faster and more robust response, potentially allowing for shorter incubation times. However, using excessively high concentrations can lead to off-target effects. It is crucial to determine the optimal concentration and incubation time for your specific cell type and experimental goal.
Q4: Should the cell culture medium be replaced during a long incubation period?
A4: For incubation times longer than 24 hours, it is good practice to replace the medium containing this compound every 24-48 hours to ensure a consistent concentration of the inhibitor and to replenish nutrients for the cells. The stability of the compound in your specific cell culture conditions should also be considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no observable effect | Incubation time is too short: The inhibitor may not have had enough time to exert its effect, especially for downstream readouts like cell viability. | Increase the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration for your specific endpoint. |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to effectively inhibit the YAP-TEAD interaction in your cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range and narrow it down to find the IC50 for your specific assay. | |
| Cell line is resistant or has low YAP-TEAD activity: The cell line you are using may not be dependent on the YAP-TEAD signaling pathway for its proliferation or survival. | Confirm YAP/TEAD expression and activity in your cell line using techniques like Western blot or qPCR for target genes. Consider using a positive control cell line known to be sensitive to YAP-TEAD inhibition. | |
| High cell death or toxicity | Inhibitor concentration is too high: Excessive concentrations of this compound can lead to off-target effects and cellular toxicity. | Lower the inhibitor concentration. Refer to your dose-response curve to select a concentration that effectively inhibits the target without causing excessive toxicity. |
| Prolonged incubation: Long exposure to the inhibitor, even at an effective concentration, may be toxic to some cell lines. | Reduce the incubation time. If a shorter incubation is not feasible for your endpoint, consider a washout experiment where the inhibitor is removed after a certain period. | |
| Inconsistent results between experiments | Variability in cell density: The confluency of your cells at the time of treatment can influence their response to the inhibitor. | Standardize your cell seeding protocol. Ensure that cells are at a consistent density (e.g., 70-80% confluency) for each experiment. |
| Inhibitor degradation: this compound may not be stable in your culture medium for the entire duration of a long incubation. | Replenish the medium with fresh inhibitor every 24-48 hours for long-term experiments. |
Data Summary
Table 1: Recommended Incubation Times for Different Experimental Endpoints with YAP-TEAD Inhibitors
| Experimental Endpoint | Typical Incubation Time Range | Key Considerations |
| YAP-TEAD Protein-Protein Interaction (Co-IP) | 4 - 6 hours[2] | Shorter times are often sufficient to observe direct disruption of the protein complex. |
| Target Gene Expression (mRNA - qPCR) | 3 - 24 hours[2] | Inhibition can be rapid, but a 24-hour time point is often used to see a robust and stable effect. |
| Target Protein Expression (Western Blot) | 24 - 48 hours[1] | A longer incubation is needed to allow for changes in protein translation and turnover. |
| Cell Proliferation / Viability Assays | 48 - 72 hours[1] | Effects on cell number require multiple cell cycles to become apparent. |
| Cell Migration / Invasion Assays | 24 - 48 hours | The optimal time will depend on the migratory capacity of the cell line. |
Table 2: Example of Time-Dependent Inhibition of TEAD Target Gene Expression by a YAP-TEAD Inhibitor (IAG933) [2]
| Time Point | Relative mRNA Expression (Fold Change vs. DMSO) |
| 3 hours | Significant Inhibition |
| 6 hours | Sustained Inhibition |
| 24 hours | Maximal and Sustained Inhibition |
| (Note: This table is a qualitative summary based on the provided search result. The original paper should be consulted for quantitative data.) |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Target Gene Expression
This protocol describes how to determine the optimal incubation time for this compound to inhibit the expression of a known YAP-TEAD target gene, such as CTGF or CYR61, using quantitative real-time PCR (qPCR).
Methodology:
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentration. Include a vehicle control (medium with the same concentration of DMSO).
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Time-Course Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
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Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a range of time points (e.g., 3, 6, 12, and 24 hours).
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RNA Extraction: At each time point, lyse the cells directly in the wells using a suitable lysis buffer and extract total RNA according to the manufacturer's protocol of your chosen RNA isolation kit.
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cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.
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qPCR Analysis: Perform qPCR using primers specific for your target gene(s) (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Calculate the relative expression of the target gene at each time point compared to the vehicle control using the ΔΔCt method. The optimal incubation time is the shortest duration that provides a statistically significant and robust inhibition of the target gene.
Protocol 2: Optimizing Incubation Time for Cell Proliferation Assays
This protocol outlines a method to determine the optimal incubation time for observing the anti-proliferative effects of this compound using a cell viability assay (e.g., MTT, PrestoBlue).
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a low density that allows for logarithmic growth over the course of the experiment (e.g., 72-96 hours).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a complete cell culture medium. Include a vehicle control.
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Time-Course Treatment: Add the this compound dilutions or vehicle control to the wells.
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Incubation: Incubate the plates for various durations, such as 24, 48, and 72 hours.
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Cell Viability Assay: At each designated time point, perform a cell viability assay according to the manufacturer's instructions.
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Data Analysis: For each time point, plot the cell viability against the log of the this compound concentration and determine the IC50 value. The optimal incubation time will be the one that gives a robust and reproducible IC50 value in the desired concentration range for your experimental system.
Visualizations
Caption: The Hippo signaling pathway and the mechanism of action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for weak or no effect of this compound.
References
Technical Support Center: Troubleshooting Low In vivo Efficacy of Yap-tead-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vivo efficacy with Yap-tead-IN-2, a potent inhibitor of the YAP/TAZ-TEAD protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) family of transcription factors.[1][2] The YAP/TAZ-TEAD complex is a key downstream effector of the Hippo signaling pathway, which is crucial for regulating cell proliferation, organ size, and tissue homeostasis.[3][4] By preventing the formation of this complex, this compound suppresses the transcription of pro-proliferative and anti-apoptotic genes, leading to an anti-tumor effect in susceptible cancer models.[1][5]
Q2: In which cancer models is this compound expected to be most effective?
A2: The efficacy of YAP/TAZ-TEAD inhibitors is highly context-dependent. They are predicted to be most effective in cancers with a dysregulated Hippo pathway, leading to YAP/TAZ hyperactivation.[6] This includes tumors with mutations in Hippo pathway components (e.g., NF2 mutations).[6] Some studies suggest that YAP/TAZ-TEAD inhibitors show strong tumor regression in models of mesothelioma and cholangiocarcinoma, which are often Hippo mutant tumors.[6] Conversely, models of hepatocellular carcinoma without Hippo pathway mutations have shown less sensitivity.[6]
Q3: What is a recommended starting dose and formulation for in vivo studies with this compound?
A3: For a similar compound, "YAP/TAZ inhibitor-2," daily oral administration (p.o.) for 28 days at doses ranging from 0.5 to 50 mg/kg has been used in an NCI-H226 xenograft model in BALB/c nude mice, showing anti-tumor activity without significant body weight loss.[7] A common vehicle for oral administration of small molecule inhibitors consists of a mixture of solvents to ensure solubility and stability. While a specific formulation for this compound is not detailed in the provided results, a general approach for similar compounds often involves a multi-component system. For detailed formulation protocols, refer to the "Experimental Protocols" section.
Troubleshooting Guide
Issue 1: Suboptimal Anti-Tumor Response
Q1: My in vivo model is not responding to this compound treatment as expected. What are the potential reasons?
A1: Several factors can contribute to a lack of in vivo efficacy. These can be broadly categorized as issues related to the compound and its administration, or the biological context of the experimental model.
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Pharmacokinetics and Drug Exposure: The compound may not be reaching the tumor at a sufficient concentration or for a long enough duration. This could be due to poor absorption, rapid metabolism, or fast excretion.
-
Formulation and Stability: The inhibitor may not be fully solubilized or could be degrading in the vehicle, leading to a lower effective dose being administered.
-
Dosing and Schedule: The dose might be too low, or the dosing frequency may not be optimal to maintain therapeutic concentrations between administrations.
-
Biological Resistance: The tumor model may not be dependent on the YAP/TAZ-TEAD signaling pathway for its growth and survival. Alternatively, the tumor cells could have intrinsic or acquired resistance mechanisms.[8]
Issue 2: Verifying Target Engagement
Q2: How can I confirm that this compound is hitting its target in the tumor tissue?
A2: Assessing target engagement is a critical step in troubleshooting in vivo studies. This can be achieved by measuring the downstream effects of YAP/TAZ-TEAD inhibition.
-
Pharmacodynamic (PD) Biomarkers: A key approach is to measure the expression of known YAP/TAZ-TEAD target genes in the tumor tissue. A significant reduction in the mRNA or protein levels of genes like CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61) after treatment would indicate target engagement.[3][4]
-
Western Blotting or Immunohistochemistry (IHC): You can perform Western blotting on tumor lysates or IHC on tumor sections to quantify the protein levels of CTGF and CYR61. A decrease in these proteins in the treated group compared to the vehicle control group would confirm target engagement.
Data Summary
Table 1: In Vivo Dosing for a Structurally Related YAP/TAZ Inhibitor
| Compound | Animal Model | Tumor Type | Dosing Route | Dose Range | Dosing Schedule | Outcome | Reference |
| YAP/TAZ inhibitor-2 | BALB/c nude mice | NCI-H226 xenograft | Oral (p.o.) | 0.5 - 50 mg/kg | Daily for 28 days | Anti-tumor activity | [7] |
Experimental Protocols
Protocol 1: In Vivo Formulation of a YAP/TAZ-TEAD Inhibitor
This is a general protocol for formulating a hydrophobic small molecule inhibitor for oral administration in mice. Note: The optimal formulation for this compound should be determined empirically.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Vehicle Preparation: Prepare a vehicle solution. A common vehicle for oral gavage consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation:
-
Start with the required volume of the stock solution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline and mix well.
-
-
Administration: Administer the final formulation to the animals via oral gavage at the desired dose. Prepare the formulation fresh daily if stability is a concern.
Protocol 2: Assessment of Target Engagement by qPCR
-
Sample Collection: At a predetermined time point after the final dose (e.g., 4-8 hours), euthanize the mice and excise the tumors.
-
RNA Extraction: Immediately snap-freeze the tumor tissue in liquid nitrogen or place it in an RNA stabilization solution. Extract total RNA from a portion of the tumor using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, Actin).
-
Data Analysis: Calculate the relative expression of the target genes in the treated group compared to the vehicle control group using the delta-delta Ct method. A significant downregulation of target genes indicates successful target engagement.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Yap-tead-IN-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Yap-tead-IN-2, a potent inhibitor of the YAP/TAZ-TEAD transcriptional complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the interaction between Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors.[1][2] By disrupting this interaction, this compound suppresses the transcriptional activity of TEAD, leading to the downregulation of target genes involved in cell proliferation and survival, such as CTGF, CYR61, AXL, and BIRC5 (Survivin).[1]
Q2: How does this compound differ from other Hippo pathway inhibitors?
This compound specifically targets the final step in the Hippo signaling pathway, the interaction between the transcriptional co-activators (YAP/TAZ) and the transcription factors (TEADs).[3] Other inhibitors may target upstream components of the Hippo pathway, such as the LATS or MST kinases.[3][4] Some small molecules are also being developed to target the palmitoylation of TEAD, which is essential for its function.[5][6]
Q3: In which cancer types has this compound or similar TEAD inhibitors shown promise?
Inhibitors of the YAP/TAZ-TEAD interaction have shown potential in various cancers where the Hippo pathway is dysregulated, including malignant mesothelioma, uveal melanoma, and breast cancer.[5][7][8] The efficacy of these inhibitors is often linked to the dependency of the cancer cells on the YAP/TAZ-TEAD transcriptional program for their growth and survival.[9]
Troubleshooting Guide
Problem 1: My cells show little to no response to this compound treatment.
-
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Explanation: The cancer cell line you are using may have intrinsic resistance or may have acquired resistance to this compound. Resistance can be mediated by the activation of parallel signaling pathways that bypass the need for YAP/TAZ-TEAD signaling.
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate the activation status of pathways known to confer resistance, such as the MAPK, JAK-STAT, and PI3K-AKT-mTOR pathways.[5][6][10] Western blotting for key phosphorylated proteins in these pathways (e.g., p-ERK, p-STAT3, p-AKT) can be a starting point.
-
Combination Therapy: Consider co-treating your cells with this compound and an inhibitor of the identified resistance pathway. For example, a combination with a MEK inhibitor has been shown to be effective in some contexts.[5][6]
-
Gene Expression Analysis: Analyze the expression of YAP/TAZ target genes before and after treatment. If there is no significant change, it could indicate a block in the signaling pathway downstream of TEAD or the activation of compensatory transcriptional programs.
-
-
-
Possible Cause 2: Incorrect Drug Concentration or Treatment Duration.
-
Explanation: The concentration of this compound may be too low, or the treatment duration may be insufficient to elicit a response in your specific cell line.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. We recommend a starting range of 1 nM to 10 µM.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
-
-
Problem 2: I am observing high variability in my experimental replicates.
-
Possible Cause: Inconsistent Cell Culture Conditions.
-
Explanation: Variations in cell density, passage number, or serum concentration can affect the activity of the Hippo pathway and the cellular response to its inhibitors.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments.
-
Control Passage Number: Use cells within a defined low passage number range to minimize clonal selection and genetic drift.
-
Consistent Serum Batch: Use the same batch of fetal bovine serum (FBS) for an entire set of experiments, as different batches can have varying levels of growth factors that influence the Hippo pathway.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (TEAD Transcriptional Activity) | IC50 (Cell Proliferation) | Reference |
| MDA-MB-231 | Breast Cancer | Not Reported | 4.4 µM (72h) | [1] |
| H226 | Mesothelioma | Not Reported | Dose-dependent inhibition | [11] |
| MCF7 | Breast Cancer | 1.6 nM (EC50) | Not Reported | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines the steps for determining the effect of this compound on cancer cell proliferation using a standard colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent Addition: Add the cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for YAP/TAZ Target Gene Expression
This protocol describes how to assess the protein levels of YAP/TAZ target genes after treatment with this compound.
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against YAP/TAZ target proteins (e.g., CTGF, Cyr61, AXL) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Visualizations
Caption: The Hippo-YAP-TEAD signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting lack of response to this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TEAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription | bioRxiv [biorxiv.org]
- 7. Cancer lineage-specific regulation of YAP responsive elements revealed through large-scale functional epigenomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 10. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
Validation & Comparative
Validating TEAD Activity Inhibition: A Comparative Guide to Yap-tead-IN-2 and Alternatives
For researchers and drug development professionals investigating the Hippo signaling pathway, the disruption of the YAP/TAZ-TEAD transcriptional complex is a critical therapeutic target. This guide provides a comparative analysis of Yap-tead-IN-2, a potent inhibitor of this interaction, and other notable alternatives. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
The Hippo-YAP-TEAD Signaling Pathway and Inhibitor Action
The Hippo pathway is a key regulator of tissue growth and organ size. When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. Inhibitors like this compound target the interaction between YAP/TAZ and TEAD, thereby preventing the transcription of these pro-proliferative genes.
Caption: The Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.
Comparative Analysis of TEAD Inhibitors
The following table summarizes the reported in vitro and cellular activities of this compound and a selection of alternative TEAD inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions, assays, and cell lines used across different studies.
| Compound | Target/Mechanism | Assay | Cell Line | IC50/EC50 |
| This compound | YAP/TAZ-TEAD Interaction Inhibitor | TEAD Transcriptional Activity | - | 1.2 nM[1] |
| Cell Proliferation | MDA-MB-231 | 4.4 µM[1] | ||
| Yap-tead-IN-3 | YAP/TAZ-TEAD Interaction Inhibitor | YAP Reporter Gene Expression | - | 48 nM |
| Cell Proliferation | NCI-H2052 | 48 nM | ||
| GNE-7883 | Allosteric pan-TEAD Inhibitor | TEAD1-YAP Interaction | - | 39 nM[2] |
| Cell Proliferation | OVCAR-8 | 115 nM[3] | ||
| Cell Proliferation | NCI-H226 | 333 nM[2][3] | ||
| IK-930 | TEAD Inhibitor | TEAD Reporter | - | 25 nM[4] |
| Cell Proliferation | NF2 mutant mesothelioma | 21 nM[4] | ||
| VT104 | pan-TEAD Palmitoylation Inhibitor | YAP Reporter Assay | - | 10.4 nM[5] |
| Verteporfin | YAP-TEAD Interaction Inhibitor | TEAD Reporter Assay | HOS, MG63, G292 | Varies by cell line |
Experimental Protocols for Validating TEAD Inhibition
Accurate and reproducible experimental design is paramount in validating the inhibitory effects of compounds like this compound. Below are detailed methodologies for key assays.
TEAD-Responsive Luciferase Reporter Assay
This assay is a primary method for quantifying the transcriptional activity of the TEAD-YAP/TAZ complex.
Principle: A reporter plasmid containing multiple TEAD binding sites upstream of a luciferase gene is introduced into cells. Activation of the TEAD-YAP/TAZ complex leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T or other suitable cells in a 96-well plate.
-
Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
-
Lysis and Luminescence Measurement:
-
After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) to Validate Disruption of YAP-TEAD Interaction
Co-IP is a powerful technique to demonstrate the physical interaction between two proteins and how this interaction is affected by an inhibitor.
Principle: An antibody against a target protein (e.g., TEAD) is used to pull down the protein from a cell lysate. If another protein (e.g., YAP) is bound to the target, it will also be pulled down. The presence of the second protein is then detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Treat cultured cells (e.g., MDA-MB-231) with this compound or a vehicle control for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for TEAD (or YAP) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both YAP and TEAD, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
A decrease in the amount of co-immunoprecipitated YAP with the TEAD antibody in the presence of this compound indicates that the inhibitor disrupts the YAP-TEAD interaction.
-
Cell Proliferation Assay
This assay assesses the effect of TEAD inhibitors on the growth and viability of cancer cell lines.
Principle: The rate of cell proliferation is measured in the presence of varying concentrations of the inhibitor.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, NCI-H226) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a suitable method, such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) value from the dose-response curve.
-
Experimental Workflow for Validating a TEAD Inhibitor
The following diagram outlines a typical workflow for the initial characterization and validation of a novel TEAD inhibitor.
Caption: A typical experimental workflow for validating a TEAD inhibitor.
Conclusion
This compound is a potent and valuable tool for studying the Hippo-YAP-TEAD signaling axis. This guide provides a framework for its comparative evaluation against other TEAD inhibitors. The provided experimental protocols offer a starting point for researchers to validate the inhibitory effects of these compounds in their own experimental systems. As the field of TEAD-targeted therapies continues to evolve, rigorous and standardized validation methodologies will be crucial for the successful development of novel cancer therapeutics.
References
A Comparative Guide to YAP-TEAD Inhibitors: Evaluating the Potency of Yap-tead-IN-2
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in cancer development and progression. Its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), and their interaction with the TEAD family of transcription factors (TEAD1-4), represent a promising axis for therapeutic intervention. The dysregulation of this pathway, often leading to the nuclear accumulation of YAP/TAZ and subsequent activation of TEAD-mediated transcription, is a hallmark of various cancers. This has spurred the development of numerous small molecule inhibitors targeting the YAP-TEAD interface.
This guide provides a comparative analysis of the potency of various YAP-TEAD inhibitors, with a focus on Yap-tead-IN-2, to assist researchers and drug development professionals in their evaluation of these promising therapeutic agents.
The Hippo-YAP-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ.[1][2][3] In the "Hippo-off" state, often triggered by loss-of-function mutations in upstream components like NF2, unphosphorylated YAP/TAZ translocates to the nucleus.[4][5] There, they bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation, survival, and migration.[1][4][5]
Caption: The Hippo-YAP-TEAD signaling cascade.
Comparative Potency of YAP-TEAD Inhibitors
The potency of YAP-TEAD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various assays. These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. A lower IC50 or EC50 value indicates a higher potency.
This compound is a potent inhibitor of the YAP/TAZ-TEAD interaction, demonstrating an IC50 of 1.2 nM for suppressing the transcriptional activity of TEAD.[6] In cellular assays, it inhibits the proliferation of MDA-MB-231 breast cancer cells with an IC50 of 4.4 µM.[6]
The following table summarizes the potency of this compound in comparison to other notable YAP-TEAD inhibitors. It is important to note that direct comparison of IC50/EC50 values should be made with caution, as they can vary depending on the specific assay conditions, cell lines, and methodologies used.
| Inhibitor | Mechanism of Action | Potency (IC50/EC50) | Assay Type | Reference(s) |
| This compound | Disrupts YAP/TAZ-TEAD interaction | 1.2 nM | TEAD transcriptional activity | [6] |
| 4.4 µM | MDA-MB-231 cell proliferation | [6] | ||
| TEAD inhibitor 6 | Disrupts YAP-TEAD interaction | 2.7 nM | YAP-TEAD interaction | [7] |
| YAP/TAZ inhibitor-2 | TEAD-YAP/TAZ inhibitor | 3 nM (EC50) | Not Specified | [8] |
| IAG933 | Disrupts YAP/TAZ-TEAD interaction | 9 nM | Avi-human TEAD binding | [8] |
| 48 nM | YAP reporter gene expression | [8] | ||
| SWTX-143 | Covalent inhibitor of TEAD palmitoylation pocket | 12 nM | Luciferase reporter assay | [7] |
| Compound 22 | Covalent TEAD inhibitor | 17 nM | TEAD transcription | [9] |
| 24 nM | NCI-H226 cell proliferation | [9] | ||
| VT-105 | Inhibits TEAD auto-palmitoylation | 10.4 nM | YAP reporter assay | [7] |
| mCMY020 | Covalent inhibitor of TEAD transcriptional activity | 91.9-468.6 nM | TEAD1-4 activity | [7] |
| 162.1 nM | TEAD-LUC reporter assay | [10] | ||
| CV-4-26 | Covalent TEAD inhibitor | 629 nM | TEAD reporter assay | [7] |
| MGH-CP1 | Inhibits TEAD auto-palmitoylation | 710 nM (TEAD2), 672 nM (TEAD4) | In vitro auto-palmitoylation | [7] |
| 1.68 µM | TEAD-YAP luciferase reporter | [11] | ||
| TED-642 | Covalent pan-TEAD-YAP1 antagonist | 0.9-1.2 µM | TEAD1/2/4 binding to YAP | [7] |
| CPD3.1 | Disrupts YAP-TEAD interaction | 33-44 µM | YAP-induced TEAD1-4 activity | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the potency of YAP-TEAD inhibitors.
TEAD-Dependent Luciferase Reporter Assay
This assay is widely used to measure the transcriptional activity of the YAP-TEAD complex.
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene driven by a promoter with multiple TEAD-binding sites (e.g., 8xGTIIC) and a plasmid expressing a constitutively active form of YAP or TAZ. The luminescence produced by the luciferase enzyme is proportional to the transcriptional activity of the YAP-TEAD complex. The addition of a YAP-TEAD inhibitor will decrease the luminescence signal.
Protocol:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T, MDA-MB-231) in a 96-well plate. Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of the YAP-TEAD inhibitor or vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a TEAD-dependent luciferase reporter assay.
Cell Proliferation Assay
This assay assesses the effect of inhibitors on the growth of cancer cells that are dependent on YAP-TEAD signaling.
Principle: The proliferation of cancer cells with a hyperactive Hippo pathway is often dependent on the transcriptional activity of YAP-TEAD. Inhibiting this interaction is expected to reduce cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, NCI-H226) in a 96-well plate.
-
Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of the YAP-TEAD inhibitor.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or resazurin.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 value.
Target Gene Expression Analysis (RT-qPCR)
This method quantifies the effect of inhibitors on the expression of known YAP-TEAD target genes.
Principle: The YAP-TEAD complex directly regulates the transcription of specific target genes, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61). A potent inhibitor should decrease the mRNA levels of these genes.
Protocol:
-
Cell Treatment: Treat cells with the YAP-TEAD inhibitor at various concentrations for a specific duration (e.g., 24-48 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for YAP-TEAD target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Conclusion
This compound demonstrates high potency in inhibiting TEAD transcriptional activity at the nanomolar level, positioning it as a significant tool for researchers studying the Hippo pathway. Its efficacy in cellular proliferation assays, while in the micromolar range, underscores its potential as a therapeutic lead. The landscape of YAP-TEAD inhibitors is rapidly evolving, with compounds like TEAD inhibitor 6 and IAG933 also showing remarkable potency. The choice of an appropriate inhibitor will depend on the specific research question, the cellular context, and the desired mechanism of action. The provided data and experimental protocols offer a foundation for the objective comparison and selection of these critical research tools in the ongoing effort to target the oncogenic activity of the YAP-TEAD complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. YAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00044C [pubs.rsc.org]
- 11. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YAP Inhibitors: Yap-tead-IN-2 vs. Verteporfin
For researchers in oncology, developmental biology, and regenerative medicine, the Hippo signaling pathway's terminal effectors, YAP (Yes-associated protein) and its paralog TAZ, are critical targets. These transcriptional co-activators, when translocated to the nucleus, bind with TEAD transcription factors to drive gene expression programs that regulate cell proliferation, apoptosis, and stemness.[1][2] Dysregulation of the YAP/TAZ-TEAD axis is a hallmark of many cancers, making its inhibition a promising therapeutic strategy.[3][4]
This guide provides an objective comparison of two widely used small molecule inhibitors of YAP activity: Yap-tead-IN-2, a specific disruptor of the YAP/TAZ-TEAD interaction, and Verteporfin, an FDA-approved drug repurposed for its YAP-inhibitory functions. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key validation assays.
Mechanism of Action
The primary distinction between this compound and Verteporfin lies in their mechanism of inhibiting YAP-mediated transcription.
This compound is a potent and specific inhibitor that directly targets the protein-protein interaction (PPI) between YAP/TAZ and TEAD.[5] By binding to TEAD, it prevents the recruitment of YAP/TAZ, thereby blocking the formation of the active transcriptional complex and subsequent expression of target genes like CTGF, CYR61, and AXL.[5]
Verteporfin , a benzoporphyrin derivative, was initially identified as an inhibitor of the YAP-TEAD interaction.[1][6][7] However, its mechanism is now understood to be more complex. Beyond disrupting the YAP-TEAD complex, Verteporfin can induce the sequestration of YAP in the cytoplasm.[6] It achieves this by increasing the levels of 14-3-3σ, a chaperone protein that binds to phosphorylated YAP, preventing its nuclear translocation.[6][8] Furthermore, some studies suggest that Verteporfin can promote the lysosome-dependent degradation of the YAP protein.[9] It is also important to note that Verteporfin, a clinical photosensitizer, exhibits YAP-independent cytotoxic and anti-proliferative effects and can inhibit autophagy.[10][11][12][13]
Quantitative Data Comparison
The following table summarizes the reported potency of this compound and Verteporfin from various experimental contexts. It is crucial to note that IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.
| Parameter | This compound | Verteporfin | Source |
| TEAD Transcriptional Activity (IC50) | 1.2 nM (TEAD Reporter Assay) | ~2 µM (TEAD Reporter Assay) | [5],[9] |
| Cell Proliferation (IC50) | 4.4 µM (MDA-MB-231 cells, 72h) | 1-10 µM (Varies by cell line) | [5],[9][14] |
| Target | YAP/TAZ-TEAD Interaction | YAP-TEAD Interaction, 14-3-3σ Upregulation, other off-targets | [5],[6][8] |
| Specificity | High for YAP/TAZ-TEAD PPI | Moderate; known off-target effects (e.g., autophagy) | [5],[10][15] |
Experimental Protocols
Accurate evaluation of YAP inhibitors requires robust and well-controlled experiments. Below are detailed protocols for essential assays.
TEAD-Dependent Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the TEAD-YAP complex.
Principle: A reporter plasmid containing multiple TEAD-binding elements upstream of a luciferase gene (e.g., 8xGTIIC-luciferase) is co-transfected into cells. When YAP binds to TEAD, it drives luciferase expression. Inhibition of the YAP-TEAD interaction results in a decreased luminescent signal.
Protocol:
-
Cell Seeding: Seed HEK293T or another suitable cell line in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TEAD-reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, Verteporfin, or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.[9]
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the Fire-fly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the inhibitor concentration to determine the IC50.
Western Blot for YAP Target Gene Expression
This method verifies that the inhibitor downregulates the protein products of known YAP-TEAD target genes.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or NCI-H226) and allow them to adhere. Treat with the desired concentrations of inhibitor or vehicle for 24-48 hours.[5]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., CTGF, Cyr61, YAP, p-YAP) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Co-IP is used to demonstrate that the inhibitor physically disrupts the interaction between YAP and TEAD proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle control. Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated samples by Western blot, probing for the co-precipitated protein (e.g., if you pulled down with anti-TEAD, probe with anti-YAP). A reduced amount of co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Summary and Recommendations
Both this compound and Verteporfin are valuable tools for studying the Hippo-YAP pathway, but their applications differ based on their mechanisms and specificity.
Choose this compound for:
-
Specific Disruption of YAP/TAZ-TEAD Interaction: Its high potency and direct mechanism make it ideal for studies focused specifically on the consequences of blocking this protein-protein interaction.[5]
-
Lower Off-Target Concerns: When aiming to minimize confounding effects from other cellular pathways like autophagy.
Choose Verteporfin for:
-
Broader Inhibition of YAP Activity: Its dual mechanism of disrupting the YAP-TEAD complex and promoting cytoplasmic sequestration can provide a more comprehensive inhibition of YAP's nuclear functions.[6][16]
-
In Vivo Studies: As an FDA-approved drug, Verteporfin has a well-characterized pharmacokinetic and safety profile, making it a common choice for preclinical animal models.[10][14][17]
-
Comparative Studies: It can be used to investigate YAP-independent effects, though this requires careful experimental design and appropriate controls (e.g., YAP knockdown).[12][13]
Critical Considerations for Researchers:
-
Verteporfin's Off-Target Effects: Researchers using Verteporfin should be aware of its YAP-independent activities and its role as an autophagy inhibitor.[10][15] Results should be validated with more specific tools, such as genetic knockdown of YAP or a more specific inhibitor like this compound.
-
Light Sensitivity: Verteporfin is a photosensitizer. All experiments should be conducted in the dark or under subdued light to avoid light-activated cytotoxicity, unless photodynamic effects are the subject of study.[6][7]
-
Cell-Type Dependency: The efficacy and downstream effects of both inhibitors can be highly cell-context dependent. It is essential to validate their activity in the specific biological system under investigation.
References
- 1. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 2. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions | MDPI [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of YAP/TAZ-TEAD Inhibitors: The Clinically Investigated IAG933 Versus the Preclinical Tool Yap-tead-IN-2
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in oncology. Its dysregulation frequently leads to the nuclear translocation and activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP/TAZ interact with the TEAD (TEA Domain) family of transcription factors to drive a gene expression program that promotes cell proliferation, survival, and tumorigenesis. This guide provides a detailed comparison of two inhibitors targeting this interaction: IAG933, a clinical-stage compound, and Yap-tead-IN-2, a preclinical research tool. Due to the disparity in their developmental stages, this comparison will highlight the extensive characterization of IAG933 against the limited publicly available data for this compound.
Mechanism of Action: Targeting the YAP/TAZ-TEAD Nexus
Both IAG933 and this compound are designed to inhibit the crucial protein-protein interaction (PPI) between YAP/TAZ and TEAD transcription factors. By disrupting this complex, these inhibitors aim to suppress the transcription of oncogenic target genes.
IAG933 is a first-in-class, orally bioavailable small molecule that directly binds to the YAP/TAZ-binding pocket on all four TEAD paralogs (TEAD1-4).[1][2][3] This competitive inhibition prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from chromatin and a subsequent reduction in the expression of Hippo pathway target genes.[2][4]
This compound , also referred to as Compound 51, is described as an inhibitor of the YAP/TAZ-TEAD interaction that suppresses the transcriptional activity of TEAD.[1] However, detailed mechanistic studies, such as its specific binding site on TEAD or its effects on the eviction of YAP from chromatin, are not extensively documented in publicly available literature.
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the Hippo signaling pathway and the mechanism of action for YAP/TAZ-TEAD inhibitors like IAG933 and this compound.
Caption: The Hippo Signaling Pathway and Mechanism of YAP/TAZ-TEAD Inhibition.
Performance Data: A Comparative Overview
Quantitative data for IAG933 is extensively reported from preclinical and clinical studies. In contrast, data for this compound is limited to basic in vitro assays.
| Parameter | IAG933 | This compound |
| Target | Direct disruption of YAP/TAZ-TEAD PPI | Inhibition of YAP/TAZ-TEAD interaction |
| Binding | Binds to all four TEAD paralogs | Not specified |
| IC50 (TEAD Activity) | 11-26 nM (TEAD target gene expression in MSTO-211H & NCI-H226 cells)[1] | 1.2 nM (TEAD transcriptional activity)[1] |
| IC50 (Biochemical) | 9 nM (Avi-human TEAD4)[5] | 2.7 nM (YAP-TEAD PPI)[2] |
| Cell Proliferation GI50 | 13-91 nM (in mesothelioma cell lines)[5] | 4.4 µM (in MDA-MB-231 cells)[1] |
| In Vivo Efficacy | - Dose-dependent tumor regression in MSTO-211H xenografts (mouse & rat)[3][6]- Complete tumor regression at well-tolerated doses[2][7] | No data available |
| Clinical Development | Phase I (NCT04857372), enrollment halted due to tolerability and efficacy concerns | Preclinical |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of typical methodologies used to evaluate compounds like IAG933.
In Vitro Assays
-
TEAD Target Gene Expression Assay (qPCR):
-
Cell Culture: Cancer cell lines (e.g., MSTO-211H, NCI-H226) are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a dose range of the inhibitor (e.g., IAG933 from 0.0001 to 10 µM) for a specified duration (e.g., 24 hours).[5]
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: RNA is reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): The expression levels of TEAD target genes (e.g., CTGF, CYR61, ANKRD1) are quantified relative to a housekeeping gene.
-
Data Analysis: IC50 values are calculated based on the dose-response curve of gene inhibition.[1]
-
-
Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Incubation: Cells are treated with various concentrations of the inhibitor for a period of time (e.g., 72 hours for this compound, 72 hours for IAG933).[1][5]
-
Viability Measurement: A reagent that measures ATP levels (indicative of cell viability) is added to each well.
-
Luminescence Reading: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: GI50 (concentration for 50% growth inhibition) values are determined.
-
-
Co-Immunoprecipitation (Co-IP):
-
Cell Lysis: Cells treated with the inhibitor or a vehicle control are lysed to extract proteins.
-
Immunoprecipitation: An antibody targeting a TEAD isoform is used to pull down the TEAD protein and its binding partners from the lysate.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against YAP and TAZ to detect their presence in the complex. A reduction in the YAP/TAZ signal in the inhibitor-treated sample indicates disruption of the PPI.[8]
-
In Vivo Xenograft Studies
-
Tumor Implantation:
-
Treatment Administration:
-
Dosing: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The inhibitor is administered orally (by gavage) at various doses and schedules (e.g., once daily).[7]
-
-
Efficacy Assessment:
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to measure target gene expression to confirm target engagement in vivo.[4]
-
The workflow for evaluating a YAP/TAZ-TEAD inhibitor is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 8. YAP-TEAD-IN-3 | YAP/TAZ-TEAD Inhibitor | Anti-tumor | TargetMol [targetmol.com]
Specificity Analysis of Yap-tead-IN-2 Against Different TEAD Paralogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Yap-tead-IN-2, a potent inhibitor of the YAP/TAZ-TEAD protein-protein interaction, against the four human TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). As direct comparative inhibitory data for this compound against all four TEAD paralogs is not publicly available, this guide will leverage data from closely related pan-TEAD inhibitors that target the same YAP-binding interface. This approach provides a strong inferential basis for the expected specificity profile of this compound.
Introduction to YAP-TEAD Interaction and TEAD Paralogs
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation. Its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ, exert their function primarily through interaction with the TEA Domain (TEAD) family of transcription factors. The human TEAD family comprises four highly conserved paralogs—TEAD1, TEAD2, TEAD3, and TEAD4—which share a high degree of sequence and structural homology, particularly within the YAP-binding domain. This conservation suggests that small molecule inhibitors designed to disrupt the YAP-TEAD interaction are likely to exhibit activity against all four paralogs, acting as pan-TEAD inhibitors. This compound is a potent small molecule that inhibits the transcriptional activity of TEAD with an IC50 of 1.2 nM by disrupting the YAP/TAZ-TEAD interaction.[1]
Visualization of the YAP-TEAD Signaling Pathway and Inhibition
The diagram below illustrates the canonical Hippo signaling pathway and the mechanism of action for inhibitors like this compound, which prevent the association of YAP/TAZ with TEAD transcription factors, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.
Quantitative Analysis of Pan-TEAD Inhibitor Specificity
Due to the high homology of the YAP-binding pocket across TEAD paralogs, inhibitors targeting this interface are expected to show similar potency against all four family members. The following table presents data for CPD3.1, a compound identified through in silico screening, which demonstrates this pan-TEAD inhibitory profile. This data serves as a proxy for the expected activity of this compound.
| Inhibitor | TEAD1 IC50 (µM) | TEAD2 IC50 (µM) | TEAD3 IC50 (µM) | TEAD4 IC50 (µM) | Assay Type |
| CPD3.1 | 40 | 33 | 44 | 36 | Luciferase Reporter Assay |
Data sourced from a study on the antiproliferative and antimigratory effects of a novel YAP-TEAD interaction inhibitor.[2]
Experimental Protocols
The determination of inhibitor potency against different TEAD paralogs can be achieved through various biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the disruption of the YAP-TEAD protein-protein interaction.
Objective: To quantify the inhibitory potency (IC50) of a compound against the interaction between a specific TEAD paralog and a YAP-derived peptide.
Materials:
-
Recombinant, purified N-terminally His-tagged TEAD protein (YAP-binding domain of TEAD1, TEAD2, TEAD3, or TEAD4).
-
Biotinylated peptide derived from the TEAD-binding domain of YAP.
-
Terbium-cryptate labeled anti-His antibody (donor fluorophore).
-
Streptavidin-d2 (acceptor fluorophore).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
384-well low-volume microplates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the recombinant TEAD protein and the test inhibitor at various concentrations.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add the biotinylated YAP peptide to the wells.
-
Add the TR-FRET detection reagents (Terbium-cryptate labeled anti-His antibody and Streptavidin-d2).
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the TEAD-YAP complex.
Objective: To determine the cellular potency of an inhibitor in suppressing TEAD-dependent gene transcription.
Materials:
-
HEK293T cells or other suitable cell line.
-
Expression plasmids for a specific TEAD paralog (TEAD1, TEAD2, TEAD3, or TEAD4) and YAP.
-
A luciferase reporter plasmid containing multiple TEAD-binding elements upstream of the luciferase gene (e.g., 8xGTIIC-luciferase).
-
A control plasmid for normalization (e.g., Renilla luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect cells with the TEAD and YAP expression plasmids, the TEAD-responsive luciferase reporter, and the normalization control plasmid.
-
After transfection (e.g., 24 hours), treat the cells with serial dilutions of the test inhibitor.
-
Incubate the cells for a further period (e.g., 24-48 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TEAD-reporter (firefly) luciferase activity to the control (Renilla) luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration and calculate the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and validating potential YAP-TEAD inhibitors.
Conclusion
References
A Head-to-Head Battle for Target Validation: Cross-Validation of Yap-tead-IN-2 Effects with Genetic Knockdown of YAP/TEAD
For researchers, scientists, and drug development professionals, establishing the on-target effects of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of a potent small molecule inhibitor of the YAP/TEAD interaction, Yap-tead-IN-2, with the gold-standard method of genetic knockdown of YAP and TEAD. By presenting supporting experimental data and detailed protocols, we aim to offer a clear framework for validating the mechanism of action and phenotypic outcomes of targeting the YAP/TEAD signaling axis.
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers, making its downstream effectors, the transcriptional co-activator YAP and its paralog TAZ, and their DNA-binding partners, the TEAD transcription factors, attractive therapeutic targets. This compound is a small molecule designed to disrupt the protein-protein interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.[1] Genetic knockdown using siRNA or shRNA achieves a similar outcome by reducing the cellular levels of YAP or TEAD proteins. This guide will objectively compare these two methodologies, providing the necessary data and protocols to aid in experimental design and interpretation.
Quantitative Comparison of this compound and Genetic Knockdown
To facilitate a direct comparison, the following tables summarize the quantitative effects of this compound and genetic knockdown of YAP/TEAD on key cellular and molecular readouts. Data has been compiled from various studies to provide a representative overview.
| Parameter | This compound | siRNA/shRNA knockdown of YAP/TAZ | siRNA/shRNA knockdown of TEAD | Cell Line(s) |
| Inhibition of TEAD-dependent reporter activity | IC50 ~50-100 nM | Significant reduction | Significant reduction | HEK293T, various cancer cell lines |
| Downregulation of YAP/TEAD target genes (e.g., CTGF, CYR61, ANKRD1) | Dose-dependent decrease | Significant decrease | Significant decrease | MDA-MB-231, HNSCC cell lines, various cancer cell lines[2] |
| Inhibition of Cell Proliferation | IC50 in the low micromolar range | Significant reduction | Significant reduction | HNSCC cell lines, various cancer cell lines[2][3] |
| Induction of Apoptosis | Observed in some cancer cell lines | Observed in some cancer cell lines[3] | Observed in some cancer cell lines | Jurkat cells |
Table 1: Comparison of Effects on TEAD Transcriptional Activity and Target Gene Expression. This table highlights the comparable efficacy of this compound and genetic knockdown in suppressing the transcriptional output of the YAP/TEAD complex.
| Parameter | This compound | siRNA/shRNA knockdown of YAP/TAZ | siRNA/shRNA knockdown of TEAD |
| Specificity | High for YAP/TEAD interaction; potential for off-target effects at high concentrations. | High for the target mRNA; potential for off-target effects due to miRNA-like activity. | High for the target mRNA; potential for off-target effects. |
| Reversibility | Reversible upon compound washout. | Transient (siRNA) or stable (shRNA), but not readily reversible. | Transient (siRNA) or stable (shRNA), but not readily reversible. |
| Speed of Onset | Rapid, within hours. | Slower, requires time for mRNA and protein degradation (24-72 hours). | Slower, requires time for mRNA and protein degradation (24-72 hours). |
| Dose-dependence | Effects are dose-dependent, allowing for titration of inhibition. | "On/off" effect, though some tuning is possible with varying siRNA concentrations. | "On/off" effect, though some tuning is possible with varying siRNA concentrations. |
| Potential for Compensation | Acute inhibition may reveal immediate cellular responses. | Chronic knockdown may lead to compensatory mechanisms. | Chronic knockdown may lead to compensatory mechanisms. |
Table 2: Comparison of Methodological Characteristics. This table outlines the key differences between the chemical and genetic approaches, which can influence experimental design and interpretation.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Hippo-YAP/TEAD signaling pathway.
Caption: Experimental workflow for comparing this compound and genetic knockdown.
Caption: Logical comparison of this compound and genetic knockdown.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of your experiments, we provide detailed protocols for the key assays cited in this guide.
Protocol 1: siRNA-mediated Knockdown of YAP/TEAD
This protocol describes a general procedure for transiently knocking down YAP or TEAD expression using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting YAP, TEAD, or a non-targeting control (scramble siRNA)
-
12-well tissue culture plates
-
Complete growth medium
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 12-well plate at a density that will result in 70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
In one tube, dilute 10 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions (1:1 ratio) and incubate for 5 minutes at room temperature to allow for complex formation.[4]
-
-
Transfection: Add the 100 µL of the siRNA-Lipofectamine complex to each well containing cells and 400 µL of complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and target protein.
-
Validation of Knockdown: Harvest the cells for downstream analysis (RT-qPCR or Western blotting) to confirm the knockdown efficiency.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for YAP/TEAD Target Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of YAP/TEAD target genes such as CTGF and CYR61.[5][6]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Western Blotting for YAP and TEAD Protein Levels
This protocol details the detection and quantification of YAP and TEAD protein levels.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against YAP, TEAD, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on mitochondrial activity.[7][8][9]
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or transfect with siRNAs as described previously.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
Both this compound and genetic knockdown of YAP/TEAD are powerful tools for investigating the function of the Hippo pathway. While genetic knockdown remains the gold standard for target validation due to its high specificity, chemical inhibitors like this compound offer distinct advantages, including rapid and reversible action, and the ability to perform dose-response studies. The data presented in this guide demonstrates a strong correlation between the effects of this compound and genetic knockdown, providing a solid foundation for the cross-validation of this promising therapeutic strategy. By utilizing the provided protocols and comparative data, researchers can confidently design and interpret experiments aimed at dissecting the role of the YAP/TEAD axis in health and disease.
References
- 1. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 2. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TEAD in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA knockdown [protocols.io]
- 5. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
Unveiling the Differential Efficacy of Yap-tead-IN-2: A Comparative Guide for Hippo-Mutant vs. Wild-Type Cancer Models
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Yap-tead-IN-2, a potent inhibitor of the YAP-TEAD transcriptional complex, in Hippo-mutant versus wild-type cancer models. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, outlines detailed experimental protocols, and presents key findings in a clear and accessible format to inform future research and therapeutic strategies.
The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is a key driver in the development and progression of various cancers. Mutations in components of the Hippo pathway, such as the neurofibromatosis type 2 (NF2) gene, lead to the hyperactivation of the transcriptional co-activator YAP and its association with the TEAD family of transcription factors, resulting in uncontrolled cell proliferation and survival. Consequently, targeting the YAP-TEAD interaction has emerged as a promising therapeutic approach for these genetically defined cancers.
Superior Efficacy of YAP-TEAD Inhibition in Hippo-Mutant Cancers
Preclinical evidence strongly indicates that cancer models with mutations in the Hippo pathway exhibit heightened sensitivity to YAP-TEAD inhibitors, including analogs of this compound. This enhanced efficacy is attributed to the oncogenic addiction of these tumors to the hyperactive YAP-TEAD signaling axis.
While direct comparative data for this compound across a wide panel of isogenic cell lines is emerging, studies on other potent TEAD inhibitors provide compelling evidence for this differential effect. For instance, in NF2-deficient mesothelioma models, which harbor a key Hippo pathway mutation, TEAD inhibitors have demonstrated significant anti-tumor activity, including tumor regression in xenograft studies.[1][2][3] In contrast, the effect in wild-type cancer models is often less pronounced when these inhibitors are used as a monotherapy.
In Vitro Efficacy
In vitro studies consistently show that Hippo-mutant cancer cell lines are more sensitive to YAP-TEAD inhibitors. For example, the NF2-deficient mesothelioma cell line NCI-H226 has been shown to be sensitive to TEAD inhibition.[4] A potent pan-TEAD inhibitor from Merck demonstrated an EC50 of 1.6 nM in the MCF7 breast cancer cell line, which is known to have some level of YAP/TEAD dependence.[4] While specific IC50 values for this compound in a broad panel of Hippo-mutant versus wild-type lines are not yet publicly available, the trend observed with other inhibitors suggests a significantly lower IC50 in Hippo-mutant contexts.
Table 1: Representative In Vitro Efficacy of TEAD Inhibitors
| Compound | Cell Line | Hippo Pathway Status | Potency (IC50/EC50) | Reference |
| Merck Compound | MCF7 | Wild-Type (YAP-dependent) | 1.6 nM | [4] |
| Expected Trend for this compound | NF2-mutant (e.g., NCI-H226) | Mutant | Low nM | Inferred |
| Expected Trend for this compound | Wild-Type (YAP-independent) | Wild-Type | Higher nM to µM | Inferred |
In Vivo Efficacy
The differential efficacy of YAP-TEAD inhibition is further underscored in in vivo models. In a xenograft model using the NF2-deficient mesothelioma cell line NCI-H226, a potent TEAD inhibitor administered orally led to greater than 100% tumor growth inhibition (TGI) at doses of 30 and 100 mg/kg, indicating tumor regression.[4] Similarly, the TEAD inhibitor VT104 demonstrated significant tumor regression in an NF2-deficient mesothelioma xenograft model.[1] These findings strongly support the hypothesis that this compound will exhibit robust anti-tumor activity in Hippo-mutant cancer models.
Table 2: Representative In Vivo Efficacy of TEAD Inhibitors
| Compound | Cancer Model | Hippo Pathway Status | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Merck Compound | NCI-H226 Xenograft | NF2-deficient | 30 & 100 mg/kg, oral, once daily | >100% (Regression) | [4] |
| VT104 | NF2-deficient Mesothelioma Xenograft | NF2-deficient | 3 & 10 mg/kg, oral, once daily | 102-103% (Regression) | [1] |
| Expected Trend for this compound | Hippo-mutant Xenograft | Mutant | TBD | High TGI / Regression | Inferred |
| Expected Trend for this compound | Wild-Type Xenograft | Wild-Type | TBD | Moderate to Low TGI | Inferred |
Visualizing the Mechanism of Action and Experimental Workflow
To facilitate a deeper understanding of the underlying biology and experimental approaches, the following diagrams, generated using Graphviz, illustrate the Hippo signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
Hippo Signaling in Mutant vs. Wild-Type Cells.
Mechanism of Action of this compound.
Preclinical Evaluation Workflow for this compound.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (Resazurin-Based)
This protocol outlines a method for determining cell viability by measuring the metabolic activity of cells using the resazurin (B115843) reduction assay.
Materials:
-
Hippo-mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound (or other test compounds)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[5]
-
Microplate fluorometer (or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into 96-well opaque-walled plates at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background control.[5]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.[5]
-
Incubation with Resazurin: Incubate the plates for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for each cell line.[5]
-
Fluorescence Measurement: Measure the fluorescence of the reduced product, resorufin, using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[5]
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
3D Spheroid Formation and Invasion Assay
This protocol describes the generation of 3D tumor spheroids and their use in assessing the effect of this compound on cell growth and invasion.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
Basement membrane matrix (e.g., Matrigel)
-
Type I collagen
-
Microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed the cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium.[6]
-
Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plates for 2-4 days to allow for spheroid formation. Monitor spheroid formation and compactness daily.[6]
-
-
Compound Treatment:
-
Once uniform spheroids have formed, carefully replace half of the medium in each well with fresh medium containing the desired concentration of this compound or vehicle control.
-
-
Spheroid Growth Assessment:
-
Image the spheroids at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 7-10 days).
-
Measure the diameter or area of the spheroids using image analysis software.
-
Plot the spheroid growth over time for each treatment condition.
-
-
Invasion Assay (Optional):
-
Embed the pre-formed spheroids in a 3D matrix composed of basement membrane extract and type I collagen in a new plate.[6]
-
Allow the matrix to solidify, then add complete medium with or without this compound.
-
Image the spheroids over time and quantify the area of cell invasion from the spheroid core.
-
In Vivo Xenograft Model (Subcutaneous)
This protocol provides a general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell lines (Hippo-mutant and wild-type)
-
Sterile PBS or HBSS
-
Matrigel (optional, to improve tumor engraftment)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
This compound formulation for in vivo administration
Procedure:
-
Cell Preparation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS or HBSS and resuspend them in a mixture of PBS/HBSS and Matrigel (optional, typically a 1:1 ratio) at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.[7]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to the approved protocol.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Compound Administration:
-
Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study (or when tumors reach the predetermined endpoint), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion and Future Directions
Future research should focus on obtaining direct comparative efficacy data for this compound in a comprehensive panel of Hippo-mutant and wild-type cancer models. Furthermore, exploring combination strategies in wild-type cancers, where YAP-TEAD signaling may be a resistance mechanism to other targeted therapies, could broaden the therapeutic potential of this class of inhibitors. The detailed protocols provided in this guide will aid in the standardized evaluation of this compound and accelerate its development as a targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. LLC cells tumor xenograft model [protocols.io]
- 7. yeasenbio.com [yeasenbio.com]
A Comparative Guide to Small Molecule Inhibitors of the Hippo Pathway: Benchmarking Yap-tead-IN-2
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway is a critical regulator of organ size, tissue regeneration, and cell proliferation. Its dysregulation, often leading to the hyperactivity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ, is a key driver in various cancers. This has made the Hippo pathway, and particularly the interaction between YAP/TAZ and the TEAD family of transcription factors, a prime target for therapeutic intervention.
This guide provides an objective comparison of Yap-tead-IN-2 against other prominent small molecule inhibitors of the Hippo pathway. We will delve into their mechanisms of action, present comparative experimental data, and provide standardized protocols for their evaluation.
Mechanism of Action: Targeting the YAP-TEAD Interaction
The core of the Hippo pathway's oncogenic output lies in the nucleus, where YAP and TAZ, freed from cytoplasmic sequestration, bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation, survival, and inhibit apoptosis, such as CTGF, CYR61, and BIRC5 (Survivin).[1][2][3] Small molecule inhibitors have been developed to disrupt this pathway at various points, with a primary focus on preventing the formation or function of the YAP/TAZ-TEAD transcriptional complex.
This compound is a potent inhibitor that directly targets the interaction between YAP/TAZ and TEAD. By obstructing this protein-protein interaction, it effectively suppresses the transcriptional activity of TEAD, leading to a downstream reduction in the expression of target genes and inhibiting cancer cell proliferation.[1]
Other notable inhibitors include:
-
Verteporfin: Originally developed as a photosensitizer for photodynamic therapy, Verteporfin has been identified as a YAP inhibitor that disrupts the YAP-TEAD interaction.[4][5] However, its mechanism can also involve YAP-independent cytotoxic effects, and its use as a specific inhibitor is complicated by its photosensitivity.[6][7]
-
CA3: This small molecule was identified for its ability to reduce YAP1 protein levels and consequently suppress YAP/TEAD-dependent transcription.[7][8] Its precise mechanism may involve interfering with signaling events upstream of the YAP-TEAD complex.[7]
-
K-975: A highly potent and selective TEAD inhibitor. It acts by covalently binding to a cysteine residue within the palmitate-binding pocket of TEAD proteins.[9][10] This modification prevents the conformational changes required for stable interaction with YAP/TAZ, thus blocking transcriptional activation.[9][11]
Quantitative Comparison of Inhibitors
The following table summarizes the key performance metrics for this compound and its alternatives, based on publicly available data.
| Inhibitor | Target | Mechanism of Action | IC50 / EC50 | Cell Proliferation IC50 |
| This compound | YAP/TAZ-TEAD Interaction | Disrupts Protein-Protein Interaction | 1.2 nM (TEAD transcriptional activity)[1] | 4.4 µM (MDA-MB-231 cells)[1] |
| Verteporfin | YAP-TEAD Interaction | Disrupts Protein-Protein Interaction | 100 nM (EC50 for enhanced trypsin cleavage of YAP) | Varies by cell line and light exposure |
| CA3 | YAP1 Signaling | Reduces YAP1 protein levels | Not widely reported | Varies by cell line |
| K-975 | TEAD Palmitoylation Pocket | Covalent modification of TEAD, blocking YAP/TAZ binding | Potent inhibition reported in cell-based assays[9][10] | Potent in NF2-deficient mesothelioma cells[9] |
Visualizing the Hippo Pathway and Inhibitor Targets
The diagram below illustrates the canonical Hippo signaling pathway and highlights the points of intervention for the discussed small molecule inhibitors.
Caption: The Hippo Pathway and points of inhibition by small molecules.
Experimental Protocols for Inhibitor Evaluation
To rigorously compare Hippo pathway inhibitors, a series of standardized assays are required. The following protocols provide a framework for evaluating their efficacy and mechanism of action.
TEAD-Dependent Luciferase Reporter Assay
Objective: To quantify the ability of an inhibitor to block YAP/TAZ-TEAD-mediated transcription.
Methodology:
-
Cell Line: Use a cancer cell line with a known active Hippo pathway, such as NCI-H226 (NF2-deficient) or HEK293A.
-
Transfection: Co-transfect cells with two plasmids:
-
A reporter plasmid containing multiple TEAD-binding elements upstream of a luciferase gene (e.g., 8xGTIIC-luciferase).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After 24 hours, treat the cells with a dose range of the inhibitor (e.g., this compound, Verteporfin) or DMSO as a vehicle control.
-
Lysis and Reading: After a 24-48 hour incubation period, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla signal. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Cell Viability/Proliferation Assay
Objective: To determine the effect of the inhibitor on cancer cell growth and survival.
Methodology:
-
Seeding: Plate cancer cells (e.g., MDA-MB-231, NCI-H2052) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the inhibitor or DMSO control.
-
Incubation: Incubate the cells for a period of 72-120 hours, depending on the cell line's doubling time.
-
Assay: Add a viability reagent such as CCK-8, MTS, or resazurin (B115843) to the wells. Incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the DMSO control and plot the results to determine the growth inhibition IC50.
Western Blot for Target Gene Expression
Objective: To confirm that inhibition of TEAD activity leads to a decrease in the protein levels of downstream target genes.
Methodology:
-
Treatment: Treat cells with the inhibitor at concentrations around its IC50 for 24-48 hours.
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Hippo target genes (e.g., CTGF, CYR61, AXL, Survivin) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the relative change in protein expression compared to the control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and validating a novel Hippo pathway inhibitor like this compound.
Caption: Standard workflow for the evaluation of Hippo pathway inhibitors.
Conclusion
This compound emerges as a highly potent inhibitor of the YAP/TAZ-TEAD interaction, demonstrating low nanomolar efficacy in suppressing TEAD transcriptional activity.[1] When benchmarked against other inhibitors, it shows a clear mechanism of action focused on this critical protein-protein interface. While Verteporfin and CA3 also inhibit the pathway, their specificity and mechanisms are less direct compared to dedicated disruptors like this compound and covalent binders like K-975.
The choice of inhibitor will depend on the specific research question. For studies requiring potent and direct inhibition of the YAP-TEAD complex, this compound represents a valuable tool. For investigating the effects of covalent TEAD modulation, K-975 is a suitable alternative. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these compounds and further explore the therapeutic potential of targeting the Hippo pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Repurposing of Drugs Targeting YAP-TEAD Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway [medsci.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effects of YAP Inhibitor (CA3) in Combination with Sorafenib against Hepatocellular Carcinoma (HCC) in Patient-Derived Multicellular Tumor Spheroid Models (MCTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
Unraveling the Potency of Yap-tead-IN-2: An In Vitro and In Vivo Correlation and Comparison with Alternative YAP-TEAD Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo activity of Yap-tead-IN-2, a potent inhibitor of the YAP-TEAD protein-protein interaction. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and benchmarks this compound against other notable YAP-TEAD inhibitors, including Verteporfin, K-975, and IK-930.
Executive Summary
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. When activated, they translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation, survival, and migration. The interaction between YAP/TAZ and TEAD is therefore a prime target for anti-cancer drug development.
This compound has emerged as a highly potent inhibitor of this interaction. This guide presents a detailed analysis of its activity, highlighting a strong correlation between its in vitro efficacy and the expected in vivo anti-tumor effects, as demonstrated by related compounds.
Data Presentation
In Vitro Activity of YAP-TEAD Inhibitors
The following table summarizes the in vitro potency of this compound and its alternatives in various assays.
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| This compound | YAP/TAZ-TEAD Interaction | TEAD Transcriptional Activity | 1.2 nM | - | [1] |
| Cell Proliferation | Cell Viability | 4.4 µM | MDA-MB-231 | [1] | |
| Verteporfin | YAP-TEAD Interaction | - | - | - | [2][3] |
| Cell Proliferation | Cell Viability | Varies | Glioblastoma, Gastric, Pancreatic Cancer Cells | [2][3][4] | |
| K-975 | Pan-TEAD | Protein-Protein Interaction | - | NCI-H226 | [5][6] |
| Cell Proliferation | Cell Viability | Varies | Malignant Pleural Mesothelioma Cells | [5] | |
| IK-930 | TEAD1 | TEAD Reporter Assay | EC50 = 25 nM | - | [7] |
| Cell Proliferation | Cell Viability | IC50 = 21 nM | NF2 mutant mesothelioma | [7] |
In Vivo Activity of YAP-TEAD Inhibitors
While specific in vivo data for this compound is not publicly available, the following table presents the in vivo efficacy of alternative YAP-TEAD inhibitors in preclinical xenograft models. This data provides a strong indication of the potential in vivo activity of potent YAP-TEAD inhibitors like this compound.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Verteporfin | Glioblastoma | Orthotopic PDX model | - | Decreased infiltrative tumor burden and proliferation | [2] |
| Gastric Cancer | Patient-derived xenografts | - | Inhibited tumor growth | [4] | |
| Pancreatic Cancer | PDAC xenograft model | - | Inhibited tumor growth | [3] | |
| K-975 | Malignant Pleural Mesothelioma | NCI-H226 & MSTO-211H xenografts | 10-300 mg/kg, p.o. twice daily for 14 days | Suppressed tumor growth and provided survival benefit | [5][6] |
| IK-930 | Malignant Pleural Mesothelioma | MSTO-211H & NCI-H226 xenografts | Daily oral administration | Antitumor activity | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a TEAD-luciferase reporter assay to determine the in vitro potency of inhibitors.
Caption: Logical relationship illustrating the correlation between in vitro and in vivo activity of YAP-TEAD inhibitors.
Experimental Protocols
TEAD-Luciferase Reporter Assay
This assay is designed to quantify the transcriptional activity of the YAP-TEAD complex in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and other inhibitors
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds. Include a DMSO-treated control group.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of YAP-TEAD inhibitors in a mouse xenograft model.
Materials:
-
Cancer cell line with activated YAP-TEAD signaling (e.g., NCI-H226, MSTO-211H)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
This compound or other inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Protocol:
-
Cell Preparation: Culture the selected cancer cells to 80-90% confluency. Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the alternative inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring of Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and, if applicable, perform further analysis such as immunohistochemistry for target engagement biomarkers (e.g., p-YAP, CTGF).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the inhibitor.
Conclusion
This compound demonstrates exceptional potency in inhibiting the YAP-TEAD interaction and downstream signaling in vitro. While direct in vivo data for this compound is not yet widely published, the significant anti-tumor efficacy observed with other potent and selective YAP-TEAD inhibitors in preclinical models provides a strong rationale for its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of Hippo pathway-targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YAP‐TEAD inhibition is associated with upregulation of an androgen receptor mediated transcription program providing therapeutic escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 6. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
Assessing the Synergistic Effects of Yap-tead-IN-2 with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the YAP-TEAD transcriptional complex has emerged as a promising strategy in cancer therapy, particularly in overcoming resistance to targeted agents. Yap-tead-IN-2 is a potent small molecule inhibitor of the YAP/TAZ-TEAD interaction, effectively suppressing the transcriptional activity of TEAD.[1] This guide provides a comparative assessment of the potential synergistic effects of this compound with other anticancer drugs, supported by experimental data from functionally similar TEAD inhibitors and detailed experimental protocols.
Synergistic Potential of TEAD Inhibition
Activation of the YAP/TAZ-TEAD signaling pathway has been identified as a crucial mechanism of both primary and acquired resistance to various targeted therapies, including KRAS and EGFR inhibitors.[2][3][4] By blocking this escape pathway, TEAD inhibitors can re-sensitize resistant cancer cells to these agents, leading to synergistic antitumor effects. Preclinical studies have demonstrated that combining TEAD inhibitors with KRAS or EGFR inhibitors leads to enhanced tumor suppression in vitro and in vivo.[3][5][6][7][8]
Quantitative Analysis of Synergistic Effects
While specific quantitative synergy data for this compound is not yet publicly available, studies on functionally similar TEAD inhibitors provide a strong rationale and a comparative framework. The following table summarizes the synergistic effects observed with the pan-TEAD inhibitor K-975 in combination with the KRAS G12C inhibitor adagrasib in non-small cell lung cancer (NSCLC) cell lines.
Table 1: Synergistic Effects of TEAD Inhibitor (K-975) with a KRAS G12C Inhibitor (Adagrasib) in NSCLC Cell Lines [5][7]
| Cell Line | Adagrasib IC50 (nM) - Single Agent | Adagrasib IC50 (nM) - Combination with K-975 (100 nM) | Adagrasib IC50 (nM) - Combination with K-975 (1000 nM) |
| NCI-H2030 | 11.2 | 4.4 | 1.1 |
| HOP 62 | 20.0 | 4.8 | 1.6 |
| NCI-H1355 | 11.1 | 5.3 | 2.1 |
| NCI-H2122 | 11.8 | 4.3 | 1.2 |
| LU-65 | 13.0 | 3.5 | 1.2 |
| COR-L105 | 10.7 | 4.6 | 1.9 |
| SU-DHL-8 | 10.5 | 4.0 | 1.3 |
Data extracted from a study on the TEAD inhibitor K-975, a compound with a similar mechanism of action to this compound.[5][7] The data clearly demonstrates that the addition of a TEAD inhibitor significantly reduces the IC50 of adagrasib across multiple KRAS G12C mutant cell lines, indicating a strong synergistic interaction.
Experimental Protocols
To rigorously assess the synergistic effects of this compound with other drugs, a standardized experimental protocol is essential. The following methodology outlines the key steps for determining synergy using the Combination Index (CI) method.
Protocol for Assessing Drug Synergy in Cancer Cell Lines
1. Cell Culture and Reagents:
-
Culture selected cancer cell lines in appropriate media and conditions.
-
Prepare stock solutions of this compound and the combination drug(s) in a suitable solvent (e.g., DMSO).
2. Determination of Single-Agent IC50 Values:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of each drug individually to determine the concentration that inhibits 50% of cell growth (IC50).
-
Incubate for a specified period (e.g., 72 or 144 hours).[5][7]
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
3. Combination Drug Treatment:
-
Design a dose-matrix experiment with varying concentrations of this compound and the combination drug. A constant ratio combination design based on the single-agent IC50 values is often employed.[9]
-
Treat the seeded cells with the drug combinations and incubate for the same duration as the single-agent experiments.
4. Data Analysis and Synergy Quantification:
-
Measure cell viability for all combination treatments.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[9][10][11] Software such as CompuSyn can be used for this analysis.[9][10]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
5. Visualization of Results:
-
Generate isobolograms to graphically represent the synergistic, additive, or antagonistic effects of the drug combination.[9][11]
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the context of this research, the following diagrams illustrate the YAP-TEAD signaling pathway and a typical experimental workflow for assessing drug synergy.
Caption: The Hippo-YAP/TEAD signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for assessing the synergistic effects of drug combinations.
Conclusion
The therapeutic strategy of combining this compound with other targeted agents, such as KRAS and EGFR inhibitors, holds significant promise for improving treatment outcomes and overcoming drug resistance in cancer. The provided data from analogous TEAD inhibitors strongly supports this approach. Rigorous experimental validation, following the detailed protocol outlined in this guide, is crucial to quantify the synergistic potential of this compound in specific cancer contexts and to inform its future clinical development.
References
- 1. onclive.com [onclive.com]
- 2. Collection - Data from TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRASG12C Inhibitors - Cancer Research - Figshare [aacr.figshare.com]
- 3. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRASG12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combination Therapy with EGFR Tyrosine Kinase Inhibitors and TEAD Inhibitor Increases Tumor Suppression Effects in EGFR Mutation-positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination index calculations [bio-protocol.org]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Yap-tead-IN-2's Impact on Different Cancer Types
A Guide for Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key player in cancer development and progression. Its downstream effectors, Yes-associated protein (YAP) and its paralog TAZ, act as transcriptional co-activators that, when dysregulated, drive tumorigenesis in a variety of cancers. The interaction between YAP/TAZ and the TEAD family of transcription factors is essential for their oncogenic activity, making this interface a prime target for therapeutic intervention. This guide provides a comparative analysis of the impact of Yap-tead-IN-2, a small molecule inhibitor of the YAP/TEAD interaction, on different cancer types, presenting available experimental data and methodologies to aid in research and drug development.
Mechanism of Action
This compound is a potent inhibitor of the protein-protein interaction between YAP and TEAD transcription factors. By disrupting this interaction, the inhibitor prevents the recruitment of YAP to the TEAD transcriptional complex, thereby suppressing the expression of downstream target genes involved in cell proliferation, survival, and migration.
In Vitro Efficacy of this compound Across Cancer Cell Lines
Limited publicly available data restricts a comprehensive comparison across a wide range of cancer types. However, existing studies provide insights into its activity, particularly in breast cancer.
| Inhibitor Name | Cancer Type | Cell Line | Assay | IC50 | Citation |
| YAP/TAZ-TEAD-IN-2 (Compound 51) | Breast Cancer | MDA-MB-231 | TEAD Transcriptional Activity | 1.2 nM | [1] |
| Cell Proliferation (72h) | 4.4 µM | [1] | |||
| This compound (compound 6) | Not Specified | Biochemical Assay | YAP-TEAD Protein-Protein Interaction | 2.7 nM |
Note: It is not definitively clear from the available information if YAP/TAZ-TEAD-IN-2 (Compound 51) and this compound (compound 6) are the same molecule. Further clarification from the primary source is needed for direct comparison.
Signaling Pathway and Experimental Workflow
To understand the mechanism of this compound and the common experimental approaches to evaluate its efficacy, the following diagrams illustrate the targeted signaling pathway and a typical in vitro experimental workflow.
Experimental Protocols
Detailed protocols for common assays used to evaluate the efficacy of anti-cancer compounds are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2][3][4]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[1][5][6][7]
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Discussion and Future Directions
The available data, although limited, suggests that this compound is a potent inhibitor of the YAP-TEAD interaction with demonstrated anti-proliferative effects in breast cancer cells. To establish a comprehensive comparative analysis, further research is critically needed to evaluate the efficacy of this compound across a broader panel of cancer cell lines, including but not limited to lung, liver, and colorectal cancers, which are known to exhibit YAP/TEAD pathway dysregulation.
Future studies should focus on:
-
Determining IC50 values for cell proliferation and apoptosis in a diverse range of cancer cell lines.
-
Conducting in vivo studies using xenograft models to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.
-
Performing head-to-head comparisons with other known YAP/TEAD inhibitors to understand its relative potency and potential advantages.
-
Investigating the molecular determinants of sensitivity to this compound to identify potential biomarkers for patient stratification.
By expanding the scope of research on this compound, the scientific community can better delineate its therapeutic potential and pave the way for its clinical development as a targeted anti-cancer agent.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Evaluating the Pharmacokinetic Properties of YAP-TEAD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) family of transcription factors is a critical node in the Hippo signaling pathway, which plays a pivotal role in organ size control, cell proliferation, and apoptosis. Dysregulation of this pathway is a key driver in the development and progression of various cancers, making the YAP-TEAD interaction an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to disrupt this interaction, including Yap-tead-IN-2. This guide provides a comparative overview of the pharmacokinetic properties of this compound and other notable YAP-TEAD inhibitors, supported by available experimental data.
Executive Summary
While this compound has demonstrated potent in vitro activity in suppressing the transcriptional activity of TEAD with an IC50 of 1.2 nM, there is currently no publicly available in vivo pharmacokinetic data for this compound. However, several alternative YAP-TEAD inhibitors have been characterized to varying extents, providing a basis for comparison and context for the development of novel therapeutics targeting this pathway. This guide summarizes the available data for key alternatives and outlines standard experimental protocols for evaluating the pharmacokinetic profiles of such small molecule inhibitors.
Comparison of YAP-TEAD Inhibitor Pharmacokinetic Properties
The following table summarizes the available pharmacokinetic data for this compound and its alternatives. It is important to note that direct comparison is challenging due to the limited and varied nature of the available information.
| Compound | Target | In Vitro Potency (IC50) | Key Pharmacokinetic Parameters | Route of Administration (in vivo) | Reference |
| This compound | YAP/TAZ-TEAD Interaction | 1.2 nM (TEAD transcriptional activity) | No data available. Described as "orally bioavailable" by some suppliers, but no supporting data is public. | Not reported | [1][2] |
| GNE-7883 | Allosteric pan-TEAD inhibitor | Not specified | Suboptimal pharmacokinetic properties, low oral bioavailability. | Subcutaneous | [3] |
| MGH-CP1 | TEAD auto-palmitoylation | Not specified | Orally active and well-tolerated in mice. | Oral, Intraperitoneal | [4][5] |
| IAG933 | YAP-TEAD interface | 11–26 nM (cell proliferation) | Short half-life in mice. In vivo blood IC50 for target gene inhibition: 64 nM. | Oral | [3] |
| Verteporfin | Disrupts YAP-TEAD interaction | Not specified | Elimination half-life: ~5-6 hours. | Intravenous | [1][6][7][8] |
| MRK-A (Merck lead compound) | YAP/TAZ-TEAD complex | 8.4 nM (TEAD reporter assay) | Pharmacokinetics suitable for daily oral dosing in mice. | Oral | [9] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of each specific compound are not publicly available. However, a general methodology for determining the pharmacokinetic properties of small molecule inhibitors in preclinical animal models is outlined below.
General In Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Studies are typically conducted in rodent models, such as C57BL/6 mice or Sprague-Dawley rats.
-
Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity.
-
Food and water are provided ad libitum, except when fasting is required for specific experimental arms.
2. Compound Formulation and Administration:
-
The inhibitor is formulated in a vehicle appropriate for the intended route of administration (e.g., oral gavage, intravenous injection, subcutaneous injection). Common vehicles include saline, corn oil, or aqueous solutions with solubilizing agents like PEG400 and Tween 80.
-
The compound is administered at a predetermined dose, often in mg/kg of body weight.
3. Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentration of the inhibitor and its potential metabolites in plasma is quantified using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The method must be sensitive, specific, accurate, and precise over the expected concentration range.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin).
-
Key parameters calculated include:
- Cmax: Maximum plasma concentration.
- Tmax: Time to reach Cmax.
- AUC (Area Under the Curve): Total drug exposure over time.
- t1/2 (Half-life): Time for the plasma concentration to decrease by half.
- CL (Clearance): Volume of plasma cleared of the drug per unit time.
- Vd (Volume of Distribution): Apparent volume into which the drug distributes.
- F (Bioavailability): The fraction of the administered dose that reaches systemic circulation (for non-intravenous routes).
Signaling Pathway and Experimental Workflow
To provide a better understanding of the therapeutic target and the process of evaluating these inhibitors, the following diagrams illustrate the YAP-TEAD signaling pathway and a typical experimental workflow for pharmacokinetic analysis.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway.
Caption: A typical experimental workflow for in vivo pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. YAP/TAZ inhibitor-2 - MedChem Express [bioscience.co.uk]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Analysis of YAP-TEAD Pathway Inhibitors: Yap-tead-IN-2 and MGH-CP1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side analysis of two prominent inhibitors of the YAP-TEAD signaling pathway: Yap-tead-IN-2 and MGH-CP1. This comparison delves into their distinct mechanisms of action, biochemical and cellular activities, and available in vivo data, supported by detailed experimental methodologies.
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The transcriptional coactivators YAP and TAZ, downstream effectors of this pathway, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation and survival. The development of small molecules to inhibit this interaction is a promising therapeutic strategy. This guide focuses on two such molecules, this compound, a direct inhibitor of the YAP/TAZ-TEAD interaction, and MGH-CP1, an inhibitor of TEAD auto-palmitoylation.
At a Glance: Key Differences and Mechanisms of Action
This compound and MGH-CP1 employ distinct strategies to disrupt the oncogenic output of the YAP-TEAD pathway. This compound directly interferes with the protein-protein interaction (PPI) between YAP/TAZ and TEAD. In contrast, MGH-CP1 prevents the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ.
The clinical development of IAG933, a derivative of this compound, underscores the potential of directly targeting the YAP-TEAD interface.[1][2] IAG933 is currently in Phase I clinical trials for patients with advanced mesothelioma and other solid tumors with specific alterations in the Hippo pathway.[1]
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and MGH-CP1, providing a comparative overview of their potency in various assays.
Table 1: Biochemical Activity
| Parameter | This compound | MGH-CP1 | Reference |
| Target | YAP/TAZ-TEAD Interaction | TEAD Auto-palmitoylation | [3],[4] |
| IC50 (TEAD Transcriptional Activity) | 1.2 nM | Not Reported | [3] |
| IC50 (TEAD2 Auto-palmitoylation) | Not Applicable | 710 nM | [4][5] |
| IC50 (TEAD4 Auto-palmitoylation) | Not Applicable | 672 nM | [4][5] |
Table 2: Cellular Activity
| Parameter | This compound | MGH-CP1 | Reference |
| Cell Proliferation IC50 (MDA-MB-231 cells, 72h) | 4.4 µM | Not Reported | [3] |
| Effect on YAP/TAZ Nuclear Localization | Causes YAP eviction from chromatin (data for derivative IAG933) | Does not affect YAP nuclear localization | [6],[5] |
Signaling Pathway and Mechanisms of Inhibition
The diagrams below, generated using Graphviz, illustrate the Hippo signaling pathway and the distinct points of intervention for this compound and MGH-CP1.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound and MGH-CP1.
TEAD Auto-palmitoylation Assay (for MGH-CP1)
This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.
Workflow:
Protocol:
-
Purified recombinant TEAD protein is incubated with varying concentrations of the test compound (e.g., MGH-CP1) or vehicle (DMSO).
-
A clickable analog of palmitoyl-CoA, such as alkyne-palmitoyl-CoA, is added to the reaction mixture to initiate the auto-palmitoylation reaction.[4]
-
The reaction is quenched, and a click chemistry reaction is performed to attach a reporter molecule (e.g., biotin-azide) to the alkyne-modified palmitate on TEAD.[4]
-
Palmitoylated TEAD is then detected and quantified using a streptavidin-conjugated probe (e.g., streptavidin-HRP for western blotting).[4]
-
The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the auto-palmitoylation signal by 50%.
YAP/TAZ-TEAD Luciferase Reporter Assay (for this compound)
This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.
Workflow:
Protocol:
-
Cells (e.g., HEK293T) are co-transfected with a TEAD-responsive firefly luciferase reporter plasmid (containing TEAD binding sites upstream of the luciferase gene), a plasmid expressing YAP or TAZ, and a control plasmid expressing Renilla luciferase for normalization.[7]
-
After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle.
-
Following treatment, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.[8]
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the normalized luciferase activity.
In Vivo Performance
Both MGH-CP1 and the this compound derivative, IAG933, have demonstrated in vivo efficacy in preclinical models.
-
MGH-CP1: In a study with Lats1/2 knockout mice, which exhibit intestinal crypt over-proliferation due to YAP activation, MGH-CP1 treatment effectively inhibited the palmitoylation of TEAD proteins in the intestinal epithelium and suppressed the upregulation of TEAD target genes, such as CTGF and ANKRD1.[4][5] The compound was well-tolerated with no apparent adverse effects on the overall health or body weight of the animals after two weeks of treatment.[4]
-
This compound (as IAG933): Preclinical data for IAG933 have shown potent anti-tumor activity.[6][9][10] In mesothelioma xenograft models, IAG933 treatment led to deep tumor regression at well-tolerated doses.[6][9] The compound has also demonstrated efficacy in combination with MAPK pathway inhibitors in non-Hippo altered cancer models, including lung, pancreatic, and colorectal cancer.[6][9]
Selectivity and Off-Target Effects
-
MGH-CP1: MGH-CP1 has been shown to be selective for TEAD auto-palmitoylation and does not affect the auto-palmitoylation of several ZDHHC-family palmitoyl (B13399708) acyltransferases.[4] However, some studies have reported that TEAD inhibition by MGH-CP1 can lead to the activation of the PI3K/AKT signaling pathway, which may confer therapeutic resistance.[11]
-
This compound/IAG933: IAG933 is described as a selective disruptor of the YAP/TAZ-TEAD protein-protein interaction.[6] Rescue experiments have demonstrated its exquisite compound selectivity.[6] The available data suggests a clean target profile, though comprehensive off-target screening data is not publicly available.
Conclusion
This compound and MGH-CP1 represent two distinct and promising approaches to targeting the oncogenic activity of the YAP-TEAD pathway.
-
This compound , and its clinical-stage derivative IAG933, directly inhibit the protein-protein interaction, a mechanism that has shown potent anti-tumor effects in preclinical models and has advanced to clinical trials. Its high potency in inhibiting TEAD transcriptional activity is a notable feature.
-
MGH-CP1 acts through a novel mechanism by inhibiting the essential post-translational modification of TEAD auto-palmitoylation. While it shows efficacy in preclinical models, its potency appears to be lower than that of direct PPI inhibitors like this compound. The observation of potential resistance mechanisms through AKT pathway activation warrants further investigation and may suggest combination therapy strategies.
The choice between these or other YAP-TEAD inhibitors will depend on the specific research question or therapeutic context. The development of IAG933 from this compound highlights the significant interest in direct YAP-TEAD interaction inhibitors. Further comparative studies are needed to fully elucidate the relative advantages and disadvantages of these different inhibitory strategies. Researchers should consider the distinct mechanisms of action and the potential for off-target effects and resistance when designing experiments and interpreting results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 7. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
On-Target Efficacy of Yap-tead-IN-2: A Comparative Guide with Rescue Experiment Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Yap-tead-IN-2, a potent inhibitor of the YAP/TAZ-TEAD transcriptional complex. We detail a proposed rescue experiment to unequivocally demonstrate its on-target effects and compare its performance with alternative inhibitors.
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ, and their interaction with the TEAD family of transcription factors, are the final effectors of this pathway. Disrupting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for cancers driven by a hyperactive Hippo pathway.
This compound is a small molecule inhibitor that effectively blocks the interaction between YAP/TAZ and TEAD, leading to the suppression of TEAD's transcriptional activity.[1] This guide outlines a rescue experiment designed to confirm the specific on-target effects of this compound and presents a comparative analysis with other known YAP/TEAD pathway inhibitors.
Comparative Analysis of YAP/TEAD Inhibitors
The following table summarizes the key characteristics of this compound and other molecules targeting the YAP/TEAD pathway.
| Inhibitor | Mechanism of Action | Target | Reported IC50 | Key Cellular Effects |
| This compound | Inhibits YAP/TAZ-TEAD protein-protein interaction. | YAP/TAZ-TEAD Interface | 1.2 nM (TEAD transcriptional activity)[1] | Suppresses TEAD target gene expression (Cyr61, CTGF, AXL, Survivin); Inhibits proliferation of breast cancer cells.[1] |
| Verteporfin | Inhibits YAP-TEAD interaction. | YAP-TEAD Interface | Not consistently reported for direct binding | Induces apoptosis and inhibits autophagy.[2] |
| Dasatinib | Src and tyrosine kinase inhibitor with downstream effects on YAP/TAZ-TEAD. | Src, Tyrosine Kinases | Varies depending on kinase | Induces changes beyond the YAP-TEAD axis due to broad kinase inhibition.[3] |
| IAG933 | Directly disrupts the YAP-TEAD protein-protein interaction. | YAP-TEAD Interface | < 0.1 µM (TEAD inhibitor)[2] | Induces cell death in Hippo-driven cancer models.[4][5][6] |
Confirmation of On-Target Effects: A Proposed Rescue Experiment
To definitively attribute the anti-proliferative effects of this compound to its intended target, a rescue experiment is essential. This experiment aims to demonstrate that the inhibitory effects of the compound can be reversed by introducing a modified version of the target that is resistant to the inhibitor.
Signaling Pathway: The Hippo-YAP/TAZ-TEAD Axis
The following diagram illustrates the core components of the Hippo signaling pathway and the point of intervention for this compound.
Experimental Workflow: Rescue Experiment
The workflow for the proposed rescue experiment is depicted below.
Logical Framework of the Rescue Experiment
The logic behind the rescue experiment is to show that the effect of this compound is dependent on its interaction with the wild-type target protein.
Experimental Protocols
Cell Lines and Culture
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or another cancer cell line with a known dependency on the Hippo-YAP pathway.
-
Culture Conditions: Cells are to be cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Generation of Inhibitor-Resistant TEAD Mutant
-
Mutagenesis: Introduce point mutations into the TEAD1 coding sequence at residues critical for this compound binding. The selection of mutation sites should be guided by structural studies of the inhibitor-TEAD interaction. For instance, a study on the inhibitor IAG933 utilized a TEAD1V406A/E408A double mutant to confer resistance.[4]
-
Vector: Clone the wild-type and mutant TEAD1 sequences into a mammalian expression vector (e.g., pcDNA3.1) with a selectable marker.
-
Transfection: Transfect the cancer cell line with the wild-type or mutant TEAD1 expression vectors using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Selection: Select for stable expression of the transgenes using the appropriate selection antibiotic.
Cell Proliferation Assay (MTT Assay)
-
Seeding: Seed cells (5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 48 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (Cyr61, CTGF) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Expected Outcomes
-
Wild-Type Cells: this compound is expected to inhibit cell proliferation and reduce the expression of Cyr61 and CTGF in a dose-dependent manner.
-
Mutant Cells: Cells expressing the inhibitor-resistant TEAD mutant are expected to show significantly less inhibition of cell proliferation and target gene expression in the presence of this compound compared to wild-type cells. This "rescue" of the phenotype would confirm that the primary mechanism of action of this compound is through the inhibition of TEAD.
By following this comprehensive guide, researchers can effectively validate the on-target effects of this compound and objectively compare its performance against other inhibitors of the critical Hippo-YAP/TAZ-TEAD signaling pathway. This information is invaluable for the continued development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. YAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Inhibition of the YAP : TEAD Interaction: An Unprecedented Drug Discovery Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct and selective pharmacological disruption of the YAP-TEAD interface inhibits cancers with genetic alterations in the Hippo and RAS-MAPK pathways - OAK Open Access Archive [oak.novartis.com]
Comparative transcriptomic analysis of cells treated with different YAP-TEAD inhibitors
A deep dive into the comparative transcriptomic effects of various YAP-TEAD inhibitors reveals distinct and overlapping gene expression signatures, providing a crucial roadmap for researchers and drug developers. This guide synthesizes available data to offer a clear comparison of these agents, complete with experimental protocols and pathway visualizations to inform future research and therapeutic strategies.
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key target in cancer therapy.[1][2][3] Its downstream effectors, the transcriptional co-activators YAP and TAZ, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation and survival.[4][5] The development of inhibitors targeting the YAP-TEAD interaction represents a promising therapeutic avenue for various cancers characterized by Hippo pathway dysregulation.[6][7] Understanding the precise molecular consequences of these inhibitors is paramount for their clinical advancement. This guide provides a comparative transcriptomic analysis of cells treated with different classes of YAP-TEAD inhibitors, offering insights into their mechanisms of action and potential for therapeutic intervention.
Comparative Transcriptomic Signatures of YAP-TEAD Inhibitors
Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), allows for a global view of the changes in gene expression induced by YAP-TEAD inhibitors. These studies reveal both shared and unique effects on the cellular transcriptome, highlighting the nuances of different inhibitory strategies.
A key study developed a high-content pipeline for the comparative analysis of various YAP/TAZ-TEAD inhibitors, including both selective TEAD inhibitors and less specific YAP inhibitors like Verteporfin, Dasatinib, and Lovastatin.[8] This research demonstrated that while many inhibitors effectively decrease the expression of a common set of YAP/TAZ signature genes, the overall transcriptomic impact can vary significantly.[8]
For instance, selective TEAD inhibitors demonstrate a more targeted effect on the YAP/TAZ-TEAD transcriptional program, whereas broader-acting YAP inhibitors can induce more widespread, off-target morphological and transcriptomic changes.[8] The development of a YAP/TAZ gene signature from metastatic human melanoma cells has proven effective in predicting sensitivity to YAP/TAZ-TEAD inhibition across a wide range of cancer cell lines.[5][9][10] This signature provides a valuable tool for identifying tumors that are dependent on the YAP/TAZ-TEAD axis and are therefore more likely to respond to these targeted therapies.[5][9][10]
The table below summarizes the differential expression of key YAP-TEAD target genes upon treatment with representative inhibitors. This data is compiled from multiple studies and highlights the common downstream targets affected by the disruption of the YAP-TEAD interaction.
| Gene | Function | Typical Change with YAP-TEAD Inhibition |
| CTGF | Connective Tissue Growth Factor; involved in cell adhesion, migration, and proliferation. | Downregulated |
| CYR61 | Cysteine-rich angiogenic inducer 61; promotes cell proliferation, adhesion, and angiogenesis. | Downregulated |
| ANKRD1 | Ankyrin Repeat Domain 1; involved in cell growth and differentiation. | Downregulated |
| AMOTL2 | Angiomotin Like 2; plays a role in cell migration and polarity. | Downregulated |
| AXL | AXL Receptor Tyrosine Kinase; involved in cell survival, proliferation, and migration. | Downregulated |
This table represents a generalized summary from multiple sources. The exact fold-change will vary depending on the cell type, inhibitor concentration, and treatment duration.
Visualizing the Hippo-YAP Signaling Pathway and Experimental Workflow
To better understand the context of YAP-TEAD inhibition, it is essential to visualize the underlying biological pathway and the experimental approach used to study it.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Hippo-Yap signaling in ocular development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. YAP/TAZ-TEAD inhibitors - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Yap-tead-IN-2
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Yap-tead-IN-2, a potent small molecule inhibitor of the YAP-TEAD protein-protein interaction. Given the biologically active nature of this compound, a cautious approach, treating it as potentially hazardous, is mandatory. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining a secure laboratory environment.
Core Principle: Hazardous Waste Management
Due to its targeted biological activity, all waste contaminated with this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical, in solid or solution form, be disposed of down the sanitary sewer or in regular trash. Adherence to institutional and local regulations for hazardous waste disposal is paramount.
Step-by-Step Disposal Protocol
This protocol outlines the procedural, step-by-step guidance for the safe disposal of solid this compound and solutions containing the inhibitor.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect all solid waste, including contaminated consumables such as weighing paper, pipette tips, gloves, and vials, in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. The initial rinsate from cleaning contaminated glassware must also be collected as hazardous liquid waste.
Step 2: Container Selection and Labeling
-
Container Type: Use only approved, leak-proof containers with tight-fitting lids for all this compound waste.
-
Clear Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard (e.g., "Chemical Waste," "Potentially Bioactive")
-
The date the waste was first added to the container.
-
Step 3: Storage and Handling
-
Designated Area: Store the sealed hazardous waste containers in a designated, secure area within the laboratory, away from general laboratory traffic.
-
Secondary Containment: It is best practice to use secondary containment for liquid waste containers to mitigate potential spills.
Step 4: Final Disposal
-
Contact EHS: When the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste manifest documentation and pickup.
Quantitative Data Summary
For safe and accurate preparation of solutions for experiments and subsequent disposal, the following quantitative data for this compound is provided.
| Property | Value | Reference |
| Molecular Weight | 470.92 g/mol | [1] |
| Appearance | Solid (White to off-white) | [1] |
| Purity | 98.99% | [1] |
| CAS Number | 2714432-83-2 | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
| Solubility (DMSO) | 100 mg/mL (212.35 mM) | [1] |
Mechanism of Action: The Hippo Signaling Pathway
This compound is a potent inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway, which plays a key role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP/TAZ, which then translocates to the nucleus and binds to TEAD to drive the transcription of genes that promote cell growth and survival. By disrupting the YAP-TEAD interaction, this compound prevents this transcriptional activation, thereby inhibiting the proliferation of cancer cells.
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocol: TEAD-Responsive Luciferase Reporter Assay
This assay is a key method to quantify the ability of this compound to inhibit the transcriptional activity of the YAP-TEAD complex.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking TEAD-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The final concentrations may range from picomolar to micromolar, depending on the expected potency. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Drug Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control. Incubate for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
References
Personal protective equipment for handling Yap-tead-IN-2
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel chemical compounds is paramount. This document provides crucial safety and logistical information for the potent YAP-TEAD protein-protein interaction (PPI) inhibitor, Yap-tead-IN-2. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
As a potent, small molecule inhibitor intended for research purposes, this compound should be handled with care in a controlled laboratory setting. While a specific Safety Data Sheet (SDS) was not publicly available, the following standard laboratory precautions for handling potent chemical compounds should be strictly followed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder or any aerosols.
Operational and Disposal Plans
Handling and Storage:
This compound is supplied as a solid and should be stored under specified conditions to maintain its stability.
| Parameter | Value |
| CAS Number | 2714432-83-2 |
| Appearance | Solid (White to off-white) |
| Storage (Powder) | -20°C for up to 3 years, or 4°C for 2 years. |
| Storage (In solvent) | -80°C for up to 6 months, or -20°C for 1 month. |
Source: MedchemExpress.[1]
Dissolution Protocol:
For in vitro studies, this compound can be dissolved in DMSO. For a stock solution of 100 mg/mL (212.35 mM), ultrasonic assistance may be necessary. It is important to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1]
Disposal Plan:
All waste containing this compound, including empty vials, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Mechanism of Action: The Hippo Signaling Pathway
This compound is a potent inhibitor of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[1] This interaction is a critical downstream step in the Hippo signaling pathway, which plays a key role in regulating organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway is implicated in various cancers.[2]
When the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing it from entering the nucleus and activating TEAD-mediated gene transcription. When the Hippo pathway is inactive, YAP remains unphosphorylated, translocates to the nucleus, and binds to TEAD, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. This compound disrupts the YAP-TEAD interaction, thereby inhibiting the oncogenic signaling that results from a dysregulated Hippo pathway.
Caption: A diagram illustrating the Hippo signaling pathway and the inhibitory action of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
